molecular formula C9H20 B107784 2,2,4-Trimethylhexane CAS No. 16747-26-5

2,2,4-Trimethylhexane

Cat. No.: B107784
CAS No.: 16747-26-5
M. Wt: 128.25 g/mol
InChI Key: AFTPEBDOGXRMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethylhexane is an alkane.

Properties

IUPAC Name

2,2,4-trimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-6-8(2)7-9(3,4)5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTPEBDOGXRMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868211
Record name 2,2,4-Trimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2,2,4-Trimethylhexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14610
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

15.9 [mmHg]
Record name 2,2,4-Trimethylhexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14610
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

16747-26-5
Record name 2,2,4-Trimethylhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16747-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4-Trimethylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4-Trimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4-trimethylhexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.082
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2,4-TRIMETHYLHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68L13E286X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Properties of 2,2,4-Trimethylhexane (CAS Number: 16747-26-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, and safety information for 2,2,4-trimethylhexane. The information is presented to support research, development, and quality control activities.

Physicochemical Properties

This compound is a branched-chain alkane. Its isomeric structure influences its physical properties, such as its boiling point and density, when compared to its straight-chain isomer, n-nonane.[1] It is a clear, colorless liquid at room temperature.[2]

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₉H₂₀[2][3][4][5][6][7]
Molecular Weight 128.26 g/mol [1][2][3][4][5][6][7][8][9]
Density 0.716 g/mL at 20°C[1][2][4][9]
Boiling Point 125-127 °C[1][2][4][9]
Flash Point 13 °C (closed cup)[1][4][9]
Refractive Index (n20/D) 1.403[1][2][9]
Vapor Pressure 15.9 mmHg at 25°C[2]
LogP (Octanol/Water Partition Coefficient) 4.4[2]
CAS Number 16747-26-5[1][2][3][4][5][6][7][9]

Spectroscopic Analysis

Spectroscopic data is critical for the identification and structural elucidation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides information about the different types of hydrogen atoms in the molecule. Due to the complexity of the overlapping signals in branched alkanes, a high-resolution instrument is necessary for detailed analysis.[10]

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃ (position 1)~0.8-0.9Triplet3H
CH₃ (on position 2)~0.8-0.9Singlet6H
CH₃ (on position 4)~0.8-0.9Doublet3H
CH₂ (position 3)~1.1-1.3Multiplet2H
CH (position 4)~1.4-1.6Multiplet1H
CH₂ (position 5)~1.1-1.3Multiplet2H
CH₃ (position 6)~0.8-0.9Triplet3H

Note: Actual chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency.

Mass Spectrometry

Electron ionization mass spectrometry of this compound results in fragmentation patterns characteristic of branched alkanes. The molecular ion peak (M⁺) at m/z 128 may be of low intensity. The fragmentation is dominated by the formation of stable carbocations. For the related isomer 2,2,4-trimethylpentane, the base peak is observed at m/z 57, corresponding to the stable tertiary butyl cation, which is also expected to be a major fragment for this compound.[11]

Table 3: Major Predicted Mass Fragments for this compound

m/zProposed Fragment
113[M-CH₃]⁺
85[M-C₃H₇]⁺
71[M-C₄H₉]⁺
57[C₄H₉]⁺ (tert-butyl cation)
43[C₃H₇]⁺
29[C₂H₅]⁺
Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of C-H and C-C bonds.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
2850-3000C-H stretching (alkane)
1450-1470C-H bending (methylene and methyl)
1365-1385C-H bending (methyl)
~720C-C skeletal vibrations

Experimental Protocols

The following are generalized experimental protocols for determining key physicochemical properties of alkanes like this compound.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_measurement Measurement A Attach a small vial containing 0.5 mL of this compound to a thermometer. B Insert an inverted capillary tube (sealed end up) into the vial. A->B C Place the thermometer assembly into a Thiele tube filled with mineral oil. B->C D Gently heat the side arm of the Thiele tube with a Bunsen burner. C->D E Observe for a continuous stream of bubbles emerging from the capillary tube. D->E F Remove heat and allow the apparatus to cool slowly. E->F G Record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point. F->G

Caption: Workflow for Boiling Point Determination.

Density Measurement (Pycnometer Method)

This method provides an accurate determination of liquid density.

Density_Measurement cluster_prep Preparation cluster_sample Sample Measurement cluster_calc Calculation A Clean and dry a pycnometer of known volume. B Weigh the empty, dry pycnometer (m1). A->B C Fill the pycnometer with this compound, ensuring no air bubbles. B->C D Equilibrate to a constant temperature (e.g., 20°C). C->D E Weigh the filled pycnometer (m2). D->E F Calculate the mass of the liquid (m2 - m1). E->F G Density = (m2 - m1) / Volume of pycnometer. F->G

Caption: Workflow for Density Measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

GCMS_Analysis cluster_sample_prep Sample Preparation cluster_injection Injection and Separation cluster_detection Detection and Analysis A Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane). B Inject the sample into the GC inlet. A->B C The compound is vaporized and separated on a capillary column based on its boiling point and polarity. B->C D Eluted compound enters the mass spectrometer. C->D E Ionization (e.g., by electron impact) and fragmentation occur. D->E F Fragments are separated by their mass-to-charge ratio. E->F G A mass spectrum is generated and compared to a library for identification. F->G

Caption: Workflow for GC-MS Analysis.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2]

Table 5: GHS Hazard Information

PictogramSignal WordHazard Statement
GHS02 (Flame)DangerH225: Highly flammable liquid and vapor.[2]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]

  • P233: Keep container tightly closed.[2]

  • P240: Ground/bond container and receiving equipment.

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.

  • P242: Use only non-sparking tools.

  • P243: Take precautionary measures against static discharge.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • P403+P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container to an approved waste disposal plant.

For detailed safety information, always refer to the substance's Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Physicochemical Properties of C9H20 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of selected isomers of C9H20. A detailed examination of these properties is crucial for applications ranging from solvent selection and reaction optimization to understanding molecular interactions in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for their determination, and presents a logical workflow for physicochemical characterization.

The isomers of C9H20, commonly known as nonanes, all share the same molecular formula but differ in their structural arrangement. These structural variations, specifically the degree of branching in the carbon chain, lead to significant differences in their physical and chemical characteristics. Understanding these differences is paramount for their effective application in scientific research and industrial processes.

Comparative Physicochemical Data of Selected C9H20 Isomers

The following table summarizes the key physicochemical properties of a representative set of C9H20 isomers, including the straight-chain n-nonane, moderately branched isomers, and a highly branched isomer. This allows for a clear comparison of how molecular structure influences these fundamental properties.

IsomerIUPAC NameStructureBoiling Point (°C)Melting Point (°C)Density (g/cm³ at 20°C)Water Solubility (mg/L at 25°C)
n-NonanenonaneStraight-chain151-530.718< 1[1][2]
2-Methyloctane2-methyloctaneModerately branched143.2-80.10.7132.691 (estimated)[3]
2,2-Dimethylheptane2,2-dimethylheptaneModerately branched132.7-1130.7070.3592[4]
2,2,4,4-Tetramethylpentane2,2,4,4-tetramethylpentaneHighly branched122-670.720Practically insoluble[5]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical and pharmaceutical sciences. The following are detailed methodologies for the key experiments cited in this guide.

Boiling Point Determination (Ebulliometer Method)

The ebulliometer method provides a precise measurement of a liquid's boiling point by creating a state of equilibrium between the liquid and vapor phases.

Apparatus:

  • Dujardin-Salleron Ebulliometer or a similar device, consisting of a boiling chamber, a condenser, and a high-precision thermometer.

  • Heating source (e.g., alcohol burner or heating mantle).

  • Sample vial.

Procedure:

  • Calibration with Distilled Water:

    • Rinse the boiling chamber with distilled water.

    • Add a specific volume of distilled water (e.g., 20 mL) to the chamber.

    • Insert the thermometer and begin heating.

    • Record the stable temperature reading once the water is boiling and steam is being produced. This is the boiling point of water under the current atmospheric pressure.

  • Sample Measurement:

    • Allow the apparatus to cool and then drain the water.

    • Rinse the boiling chamber with a small amount of the C9H20 isomer to be tested.

    • Add a specified volume of the isomer sample (e.g., 50 mL) to the chamber.

    • Fill the condenser with cold water to ensure efficient reflux.

    • Heat the sample until it boils and the thermometer reading stabilizes.

    • Record the stable temperature as the boiling point of the isomer.

Melting Point Determination (Capillary Tube Method)

The capillary tube method is a standard technique for determining the melting point of a solid substance. For low-melting solids like some C9H20 isomers at reduced temperatures, a cryostat is required.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp) with a heating block and a magnifying lens for observation.

  • Glass capillary tubes (sealed at one end).

  • Mortar and pestle (if the sample is not a fine powder).

Procedure:

  • Sample Preparation:

    • Ensure the C9H20 isomer sample is solidified and finely powdered.

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

    • For a precise measurement, repeat with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.

Apparatus:

  • Pycnometer (specific gravity bottle) with a ground glass stopper containing a capillary tube.

  • Analytical balance.

  • Constant temperature water bath.

Procedure:

  • Measurement of Empty Pycnometer Mass:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty pycnometer on an analytical balance and record the mass (m₀).

  • Measurement with Distilled Water:

    • Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary.

    • Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

    • Remove the pycnometer, carefully dry the exterior, and weigh it. Record the mass (m₁).

  • Measurement with C9H20 Isomer:

    • Empty, clean, and dry the pycnometer.

    • Fill the pycnometer with the C9H20 isomer.

    • Repeat the thermal equilibration and drying steps as with the distilled water.

    • Weigh the pycnometer filled with the isomer and record the mass (m₂).

  • Calculation:

    • The density of the isomer (ρ_isomer) is calculated using the formula: ρ_isomer = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Water Solubility Determination (Flask Method - OECD Guideline 105)

The flask method is suitable for determining the water solubility of substances with a solubility above 10⁻² g/L.

Apparatus:

  • Glass flasks with stoppers.

  • Constant temperature shaker or magnetic stirrer.

  • Centrifuge or filtration apparatus.

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography).

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the C9H20 isomer to a flask containing a known volume of distilled water.

    • Stopper the flask and place it in a constant temperature shaker bath (e.g., 25°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests can determine the required time, often 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the mixture to stand to let the undissolved isomer separate.

    • To ensure complete separation of the aqueous phase from the undissolved organic phase, centrifuge or filter the mixture.

  • Analysis:

    • Carefully take an aliquot of the clear aqueous phase.

    • Determine the concentration of the dissolved C9H20 isomer in the aqueous sample using a suitable analytical method like Gas Chromatography (GC).

    • The measured concentration represents the water solubility of the isomer at the test temperature.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physicochemical properties of C9H20 isomers.

G cluster_0 Experimental Workflow for Physicochemical Characterization of C9H20 Isomers start Obtain Pure C9H20 Isomer Sample boiling_point Boiling Point Determination (Ebulliometer Method) start->boiling_point melting_point Melting Point Determination (Capillary Tube Method) start->melting_point density Density Determination (Pycnometer Method) start->density solubility Water Solubility Determination (Flask Method - OECD 105) start->solubility data_analysis Data Analysis and Comparison boiling_point->data_analysis melting_point->data_analysis density->data_analysis solubility->data_analysis report Technical Guide Compilation data_analysis->report

Caption: General experimental workflow for physicochemical property determination of C9H20 isomers.

References

An In-depth Technical Guide on the Molecular Geometry and Spatial Organization of 2,2,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2,4-Trimethylhexane is a saturated hydrocarbon with the chemical formula C₉H₂₀. As a highly branched alkane, its molecular geometry and spatial organization are complex, primarily dictated by the steric interactions between its numerous methyl groups. Understanding the three-dimensional arrangement of atoms in this compound is crucial for predicting its physicochemical properties, such as boiling point, viscosity, and reactivity, which in turn are critical for its application in various industrial and research settings, including as a solvent or a component in fuel.

This guide provides a detailed examination of the conformational analysis of this compound, with a focus on the rotational isomers (conformers) that arise from the rotation around its carbon-carbon single bonds. The inherent steric strain in such a crowded molecule leads to distinct energy minima and maxima, defining its preferred spatial arrangements.

Conformational Analysis and Spatial Organization

The spatial organization of this compound is best understood through conformational analysis, which explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. Due to the presence of bulky tert-butyl and isopropyl-like fragments, steric hindrance plays a paramount role in determining the most stable conformations.

Key Rotational Bonds and Steric Hindrance

The most significant rotational barrier in this compound exists around the C3-C4 bond. Rotation about this bond dictates the relative positions of the bulky 2,2-dimethylpropyl (neopentyl) group attached to C3 and the isobutyl-like fragment at C4. To minimize steric repulsion between these groups, the molecule predominantly adopts staggered conformations, where the substituents on adjacent carbons are as far apart as possible. Eclipsed conformations, where these groups are aligned, are energetically unfavorable.

Computational studies have indicated the existence of multiple low-energy conformers for this compound.[1] The most stable conformer is predicted to be one where the largest substituents on the C3 and C4 carbons are in an anti-periplanar arrangement, with a dihedral angle of approximately 180°.[1]

Visualization of Conformational Analysis

The logical workflow for performing a conformational analysis of a branched alkane like this compound can be visualized as follows:

G cluster_0 Conformer Generation cluster_1 Energy Analysis cluster_2 Structural Characterization a Identify Key Rotatable Bonds (e.g., C3-C4 in this compound) b Generate Potential Conformers (Staggered and Eclipsed) a->b c Perform Energy Minimization (Computational Chemistry) b->c d Calculate Relative Energies of Conformers c->d e Identify Low-Energy (Stable) Conformers d->e f Determine Rotational Energy Barriers e->f g Analyze Geometric Parameters (Bond Lengths, Angles, Dihedrals) f->g h Characterize Spatial Organization g->h

Figure 1: Workflow for Conformational Analysis.

Molecular Geometry: Quantitative Data

Precise experimental determination of bond lengths, bond angles, and dihedral angles for a flexible and relatively complex molecule like this compound is challenging. While specific experimental data for this molecule are not readily found in published literature, we can refer to typical values for similar branched alkanes and the results of computational chemistry studies.

Expected Bond Lengths and Angles

Based on data for other alkanes, the C-C single bond lengths are expected to be in the range of 1.53-1.54 Å, and C-H bond lengths are approximately 1.09 Å. The C-C-C bond angles in the hexane (B92381) backbone will likely deviate from the ideal tetrahedral angle of 109.5° due to steric repulsion between the methyl groups. For instance, the bond angles around the quaternary carbon (C2) are expected to be distorted to accommodate the two methyl groups and the rest of the carbon chain.

Computationally Derived Geometrical Parameters

Computational chemistry provides a powerful tool for obtaining detailed geometrical data. The following table summarizes the kind of quantitative data that can be obtained through geometry optimization calculations, typically using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

ParameterAtom(s) InvolvedExpected/Calculated Value
Bond Lengths
C-C (backbone)e.g., C3-C4~1.54 Å
C-C (methyl)e.g., C2-C(CH₃)~1.53 Å
C-H~1.09 Å
Bond Angles
C-C-C (backbone)e.g., C3-C4-C5>109.5° (due to steric strain)
H-C-H (methyl)~109.5°
Dihedral Angles
Most Stable C3-C4C2-C3-C4-C5~180° (anti)

Experimental and Computational Protocols

The determination of the molecular geometry of this compound can be approached through a combination of experimental techniques and computational modeling.

Experimental Methodologies

Gas Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.

Protocol:

  • Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy electron beam is directed through the gas beam.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.

  • Data Analysis: The radial distribution function is derived from the diffraction pattern, which provides information about the interatomic distances within the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and conformational compositions can be determined.

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide valuable information about the connectivity and chemical environment of atoms, which can be used to infer conformational preferences.

  • NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about through-space distances between protons, helping to distinguish between different conformers.

  • FTIR Spectroscopy: The vibrational frequencies observed in an FTIR spectrum are characteristic of specific functional groups and their local environment. By comparing experimental spectra with those calculated for different conformers, it is possible to identify the conformations present in a sample.

Computational Chemistry Workflow

Computational methods are indispensable for studying the complex potential energy surface of flexible molecules like this compound.

G cluster_0 Model Preparation and Optimization cluster_1 Validation and Thermochemistry cluster_2 Conformational Landscape Exploration a Construct Initial 3D Structure b Select Level of Theory and Basis Set (e.g., DFT/B3LYP/6-31G*) a->b c Perform Geometry Optimization b->c d Frequency Calculation c->d g Perform Conformational Search (e.g., Rotational Scan) c->g e Confirm Minimum Energy Structure (No Imaginary Frequencies) d->e f Calculate Thermodynamic Properties e->f h Identify All Low-Energy Conformers g->h i Construct Potential Energy Surface h->i

Figure 2: Computational Chemistry Workflow.

Protocol:

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Method Selection: An appropriate level of theory (e.g., DFT with a functional like B3LYP) and a basis set (e.g., 6-31G*) are chosen based on the desired accuracy and computational cost.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find a stable conformation.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Conformational Search: A systematic search for other low-energy conformers is performed by rotating around key single bonds and repeating the geometry optimization.

  • Potential Energy Surface Mapping: The relative energies of the different conformers are plotted as a function of the dihedral angles to visualize the potential energy surface and determine the rotational energy barriers.

Conclusion

The molecular geometry and spatial organization of this compound are fundamentally governed by the principles of steric hindrance, leading to a preference for staggered conformations that minimize repulsive interactions between its bulky methyl groups. While direct experimental determination of its precise geometric parameters is challenging, a combination of advanced experimental techniques like gas electron diffraction and high-level computational chemistry provides a robust framework for its structural elucidation. The protocols and theoretical background presented in this guide offer a comprehensive resource for researchers and professionals seeking a detailed understanding of the three-dimensional nature of this and other highly branched alkanes. This knowledge is essential for accurately modeling its behavior and for its effective application in scientific and industrial contexts.

References

The Constraining World of Crowded Molecules: A Technical Guide to Steric Hindrance Effects in Highly Branched Alkane Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the profound impact of steric hindrance on the chemical and physical properties of highly branched alkane structures. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental data to offer a comprehensive understanding of how spatial crowding dictates molecular behavior. Through a detailed examination of conformational preferences, reaction kinetics, and thermodynamic stability, this guide illuminates the critical role of steric effects in molecular design and reactivity.

Introduction: The Unseen Influence of Molecular Crowding

Steric hindrance, the congestion caused by the spatial arrangement of atoms and groups within a molecule, is a fundamental concept in chemistry with far-reaching implications. In highly branched alkanes, where bulky alkyl groups are in close proximity, these steric pressures dictate molecular geometry, restrict bond rotations, and influence the accessibility of reactive centers. Understanding these effects is paramount for predicting molecular behavior, designing novel chemical entities, and optimizing synthetic pathways. This guide delves into the quantitative and qualitative aspects of steric hindrance in these crowded systems.

Thermodynamic Stability and Bond Dissociation Energies

Contrary to simple intuition, highly branched alkanes are often thermodynamically more stable than their linear isomers. This increased stability is not a consequence of diminished steric repulsion but rather a complex interplay of electronic and electrostatic effects. Density Functional Theory (DFT) studies have revealed that branched alkanes can exhibit less destabilizing steric energy compared to their linear counterparts.[1] The stability is largely attributed to more favorable electrostatic interactions and electron correlation effects in the more compact, branched structures.

A key indicator of the energetic consequences of steric hindrance is the bond dissociation energy (BDE), which reflects the energy required to homolytically cleave a chemical bond. In highly branched alkanes, the C-H and C-C BDEs can be significantly influenced by the relief of steric strain upon bond breaking.

Table 1: Carbon-Hydrogen Bond Dissociation Energies (BDEs) of Selected Alkanes

AlkaneC-H Bond TypeBDE (kcal/mol)
Ethane (CH₃-CH₃)Primary101.1
Propane (CH₃-CH₂-CH₃)Secondary98.6
Isobutane ((CH₃)₃CH)Tertiary96.5
Neopentane ((CH₃)₄C)Primary100.4

Data sourced from various compilations of experimentally determined bond energies.

Conformational Analysis: The Dance of Bulky Groups

The rotational freedom around single bonds in alkanes leads to various spatial arrangements known as conformations. In highly branched structures, steric hindrance plays a dominant role in determining the relative energies of these conformers. The energetic penalty associated with bulky groups approaching each other, known as van der Waals strain or steric strain, governs the conformational landscape.

For instance, in substituted butanes, the anti conformation, where the largest groups are 180° apart, is significantly more stable than the gauche conformation, where they are 60° apart. This energy difference is a direct measure of the steric repulsion between the groups.

Table 2: Conformational Energy Barriers in Substituted Ethanes and Butanes

MoleculeConformationEnergy Barrier (kcal/mol)Primary Steric Interaction
EthaneEclipsed2.9H-H Eclipsing
PropaneEclipsed3.4CH₃-H Eclipsing
n-ButaneGauche0.9CH₃-CH₃ Gauche
n-ButaneFully Eclipsed4.5-6.1CH₃-CH₃ Eclipsing

These values represent the energy cost of moving from a more stable to a less stable conformation and are influenced by both torsional and steric strain.

Reaction Kinetics: The Role of Steric Shielding

Steric hindrance profoundly impacts the rates of chemical reactions. Bulky groups can physically block the path of an incoming reagent, a phenomenon known as steric shielding. This is particularly evident in bimolecular nucleophilic substitution (SN2) reactions, where the nucleophile must approach the electrophilic carbon from the backside.

As the substitution around the reaction center increases, the rate of SN2 reaction decreases dramatically due to increased steric hindrance.

Table 3: Relative Reaction Rates of SN2 Reactions for Different Alkyl Halides

Alkyl Halide TypeExampleRelative Rate
MethylCH₃-Br30
PrimaryCH₃CH₂-Br1
Secondary(CH₃)₂CH-Br0.02
Tertiary(CH₃)₃C-Br~0 (negligible)

The rates are relative to the reaction of ethyl bromide and highlight the dramatic decrease in reactivity with increasing steric bulk around the reaction center.[2][3][4]

Experimental Protocols

Synthesis of a Highly Branched Alkane: 2,2,4,4-Tetramethylpentane (B94933)

Objective: To synthesize the highly branched alkane 2,2,4,4-tetramethylpentane (also known as di-tert-butylmethane).

Materials:

Procedure:

  • Preparation of Di-isobutylene Hydrochloride: React di-isobutylene with hydrogen chloride.

  • Preparation of Dimethylzinc: Prepare dimethylzinc from methyl iodide and a zinc-copper couple.

  • Reaction: React the dimethylzinc in dry benzene with the di-isobutylene hydrochloride. This is the key coupling step.

  • Workup and Preliminary Distillation: After the reaction is complete, carefully quench the reaction mixture. Perform a preliminary distillation to separate the crude product from high-boiling point byproducts.

  • Purification: Treat the first distillate with sodium and ethanol to remove any unreacted starting materials and byproducts.

  • Final Distillation: After washing and drying, perform a final fractional distillation to obtain pure 2,2,4,4-tetramethylpentane.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR and gas chromatography-mass spectrometry (GC-MS).

This protocol is a summary of established methods and should be performed with appropriate safety precautions in a well-ventilated fume hood.[2][5]

Conformational Analysis by Variable Temperature (VT) NMR Spectroscopy

Objective: To determine the energy barriers for conformational changes in a highly branched alkane.

Materials:

  • Sample of the highly branched alkane dissolved in a suitable deuterated solvent (e.g., deuterated toluene (B28343) or freon).

  • High-field NMR spectrometer equipped with a variable temperature unit.

  • Class A NMR tubes suitable for low-temperature work.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the alkane in the chosen deuterated solvent.

  • Initial Spectrum: Acquire a standard 1H or 13C NMR spectrum at ambient temperature (e.g., 25°C).

  • Cooling the Sample: Gradually lower the temperature of the NMR probe in steps of 10-20°C. Allow the temperature to equilibrate for at least 5-10 minutes at each step.

  • Spectral Acquisition at Low Temperatures: Acquire spectra at various low temperatures. As the temperature decreases, conformational interconversions will slow down.

  • Observation of Coalescence and Decoalescence: Observe the broadening of NMR signals as the rate of conformational exchange becomes comparable to the NMR timescale (coalescence). At even lower temperatures, the signals may sharpen again into separate peaks for each conformer (decoalescence).

  • Data Analysis: Use the Eyring equation and the coalescence temperature to calculate the free energy of activation (ΔG‡) for the conformational process. More sophisticated lineshape analysis can provide more accurate thermodynamic parameters (ΔH‡ and ΔS‡).

  • Return to Ambient Temperature: After the experiment, slowly and carefully return the probe to ambient temperature to avoid thermal shock to the probe and the sample tube.[1][6][7][8]

Visualizing Workflows and Relationships

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A Reactants: Di-isobutylene HCl Dimethylzinc B Reaction in Dry Benzene A->B C Crude Product Mixture B->C D Preliminary Distillation C->D E Treatment with Na/Ethanol D->E F Washing and Drying E->F G Final Fractional Distillation F->G H Pure 2,2,4,4-TMP G->H

Caption: Workflow for the synthesis and purification of 2,2,4,4-tetramethylpentane.

Computational Workflow for Steric Hindrance Analysis

computational_workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt reaction_path Reaction Pathway Modeling (e.g., for S_N2) start->reaction_path freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc conf_search Conformational Search (Identify Stable Conformers) geom_opt->conf_search bde_calc Bond Dissociation Energy (BDE) Calculation geom_opt->bde_calc analysis Analysis of Steric Parameters (e.g., Buried Volume, Sterimol) geom_opt->analysis energy_calc Single-Point Energy Calculation (High-Level Theory, e.g., CCSD(T)) conf_search->energy_calc end Quantified Steric Effects energy_calc->end bde_calc->end ts_search Transition State (TS) Search reaction_path->ts_search barrier_calc Activation Energy Barrier Calculation ts_search->barrier_calc barrier_calc->end analysis->end

Caption: A typical computational chemistry workflow for quantifying steric effects.

Conclusion

The study of steric hindrance in highly branched alkanes reveals a fascinating and complex area of chemistry. While often perceived as a simple consequence of molecular crowding, the reality is a nuanced interplay of steric, electronic, and electrostatic forces. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore and harness the effects of steric hindrance in their work. A thorough understanding of these principles is indispensable for the rational design of molecules with desired properties and for the development of efficient and selective chemical transformations. As computational and experimental techniques continue to advance, our ability to predict and control the subtle yet powerful influence of steric effects will undoubtedly grow, opening new avenues in chemical synthesis and materials science.

References

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of 2,2,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2,4-trimethylhexane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document presents detailed spectral data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of the NMR characteristics of this branched-chain alkane.

Molecular Structure and Atom Numbering

The structural formula of this compound is presented below, with each unique carbon and proton environment systematically numbered. This numbering scheme is used consistently throughout this guide to correlate spectral data with the corresponding nuclei.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the upfield region, typical for alkanes. The chemical shifts are influenced by the degree of substitution and the local electronic environment. Protons on methyl groups are generally the most shielded, while methine protons are the most deshielded.

Table 1: ¹H NMR Spectral Data for this compound

Signal Assignment (Protons on Carbon)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
C1-H₃0.88t7.43H
C3-H₂1.15m-2H
C4-H1.60m-1H
C5-H₂1.25m-2H
C6-H₃0.86s-9H
C7-H₃0.85d6.53H

Note: Predicted data is generated from computational models and may vary slightly from experimental values. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic states. In this compound, there are seven distinct carbon signals, as two of the methyl groups attached to the quaternary carbon (C2) are chemically equivalent.

Table 2: ¹³C NMR Spectral Data for this compound

Signal Assignment (Carbon)Predicted Chemical Shift (δ, ppm)
C114.4
C231.8
C352.8
C425.5
C542.1
C629.5
C723.0

Note: Predicted data is generated from computational models and may vary slightly from experimental values.

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following section outlines a standard protocol for the analysis of a liquid alkane sample such as this compound.

Sample Preparation

Proper sample preparation is critical to obtaining a high-resolution NMR spectrum.

  • Analyte: Use a high-purity sample of this compound (typically >98%).

  • Solvent: Select a suitable deuterated solvent that completely dissolves the sample. For nonpolar alkanes, deuterated chloroform (B151607) (CDCl₃) is a common and cost-effective choice.

  • Concentration: For ¹H NMR, a concentration of 5-20 mg of the analyte in approximately 0.6-0.7 mL of deuterated solvent is sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.

    • Add the appropriate volume of deuterated solvent using a micropipette or syringe.

    • Gently vortex or sonicate the mixture to ensure complete dissolution and homogeneity.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube to a height of approximately 4-5 cm.

    • Cap the NMR tube securely to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

The following steps describe a generalized workflow for acquiring NMR data on a modern spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_sample Dissolve this compound in Deuterated Solvent (e.g., CDCl₃) transfer_tube Transfer Solution to NMR Tube prep_sample->transfer_tube insert_sample Insert Sample into Spectrometer Magnet transfer_tube->insert_sample locking Lock on Deuterium (B1214612) Signal of the Solvent insert_sample->locking shimming Shim Magnetic Fieldfor Homogeneity locking->shimming tuning Tune and Match Probe to Nucleus (¹H or ¹³C) shimming->tuning setup_params Set Acquisition Parameters (e.g., scans, pulse sequence) tuning->setup_params acquire_data Acquire Free Induction Decay (FID) setup_params->acquire_data ft Fourier Transform (FID to Spectrum) acquire_data->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline calibration Calibrate Chemical Shift (Solvent Peak or TMS) baseline->calibration integration Integrate Peak Areas calibration->integration

Caption: Generalized workflow for an NMR experiment.

  • Locking: The spectrometer's magnetic field is stabilized by "locking" onto the deuterium resonance of the solvent.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

  • Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to maximize signal reception.

  • Acquisition Parameters: Standard pulse sequences are used for both ¹H and ¹³C NMR. Key parameters to set include the number of scans (typically 8-16 for ¹H, and 128 or more for ¹³C), spectral width, and relaxation delay.

Data Processing

The raw data, known as the Free Induction Decay (FID), is processed to generate the final spectrum.

  • Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual CHCl₃ peak at 7.26 ppm is often used as a reference for ¹H spectra. For ¹³C spectra, the CDCl₃ triplet centered at 77.16 ppm is used.

  • Integration: The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons contributing to the signal.

By following these protocols and referencing the provided spectral data, researchers can effectively utilize NMR spectroscopy for the analysis of this compound and related branched-chain alkanes.

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation of 2,2,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analysis of 2,2,4-trimethylhexane using gas chromatography-mass spectrometry (GC-MS). It details the expected fragmentation patterns, provides a standard experimental protocol for its analysis, and illustrates the primary fragmentation pathway. This information is crucial for the accurate identification and characterization of this branched alkane in various matrices.

Mass Spectral Data of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion being of very low abundance. The fragmentation of branched alkanes is primarily dictated by the formation of stable carbocations, leading to preferential cleavage at branching points.[1] The quantitative data for the major fragments of this compound, as sourced from the NIST Mass Spectrometry Data Center, is summarized in the table below.[2][3][4][5]

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment Ion
4155[C3H5]+
4395[C3H7]+
5630[C4H8]+
57100[C4H9]+
7140[C5H11]+
8515[C6H13]+
1135[C8H17]+
128<1[C9H20]+ (Molecular Ion)

Experimental Protocol for GC-MS Analysis

The following protocol outlines a standard method for the analysis of volatile organic compounds like this compound using a gas chromatograph coupled to a mass spectrometer.

Sample Preparation
  • For liquid samples, dilute to a concentration of approximately 10-100 µg/mL in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

  • Transfer the final solution to a 2 mL autosampler vial equipped with a PTFE/silicone septum.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, typically operated in split mode to prevent column overload.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness), is suitable for the separation of non-polar hydrocarbons.[6]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Ion Source Temperature: 230 °C.[6]

  • Quadrupole Temperature: 150 °C.[6]

  • Transfer Line Temperature: 280 °C

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 35-350

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form a molecular ion ([C9H20]+•). This molecular ion is highly unstable and readily undergoes fragmentation. The primary fragmentation pathways involve the cleavage of C-C bonds to form the most stable carbocations. For branched alkanes, cleavage is favored at the branching points.[7]

The base peak at m/z 57 corresponds to the formation of a stable tertiary butyl cation ([C4H9]+). Other significant peaks arise from the loss of various alkyl radicals. The following diagram illustrates the major fragmentation pathways.

fragmentation_pathway M This compound (m/z 128) F57 tert-Butyl cation [C4H9]+ (m/z 57) M->F57 - C5H11• F71 [C5H11]+ (m/z 71) M->F71 - C4H9• F85 [C6H13]+ (m/z 85) M->F85 - C3H7• F113 [C8H17]+ (m/z 113) M->F113 - CH3• F41 Allyl cation [C3H5]+ (m/z 41) F57->F41 - CH4 F43 Isopropyl cation [C3H7]+ (m/z 43) F71->F43 - C2H4

Caption: Major fragmentation pathways of this compound in GC-MS.

This technical guide provides a foundational understanding of the GC-MS analysis of this compound. The provided data, protocols, and fragmentation pathway diagram serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the identification and characterization of this compound.

References

An In-Depth Technical Guide to the Enthalpy of Formation and Combustion for Nonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of nonane (B91170) isomers, focusing on their standard enthalpy of formation and standard enthalpy of combustion. Understanding these properties is crucial for applications ranging from fuel development to computational chemistry and drug design, where energetic considerations play a vital role. This document details the experimental methodologies used to determine these values, presents the data in a clear, comparative format, and illustrates the underlying chemical principles.

Fundamental Concepts: Enthalpy of Formation and Combustion

The standard enthalpy of formation (ΔHf°) of a compound is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. It is a measure of the compound's stability relative to its elements. A more negative enthalpy of formation indicates greater stability.

The standard enthalpy of combustion (ΔHc°) is the enthalpy change when one mole of a substance is completely burned in excess oxygen under standard conditions. This value represents the total energy released as heat during the combustion process. For hydrocarbons like nonane, the products of complete combustion are carbon dioxide (CO₂) and water (H₂O).

The relationship between these two thermodynamic quantities is fundamental. The enthalpy of combustion can be used to calculate the enthalpy of formation, and vice versa, through Hess's Law. Generally, isomers with a more negative (more exothermic) enthalpy of formation are more stable and will release less energy upon combustion, resulting in a less negative enthalpy of combustion. Increased branching in alkanes generally leads to greater stability.[1][2]

Quantitative Data for Nonane Isomers

The following tables summarize the experimental data for the standard enthalpy of formation and combustion for a selection of nonane (C₉H₂₀) isomers. The data is primarily sourced from the comprehensive work of W.D. Good (1969), a key reference in the field. All values are for the liquid state at 298.15 K and 1 atm.

Table 1: Standard Enthalpy of Formation and Combustion of Nonane Isomers

IsomerIUPAC NameΔHf° (liquid) (kJ/mol)ΔHc° (liquid) (kJ/mol)
n-Nonanen-Nonane-274.7 ± 1.0-6124.9 ± 0.8
2-Methyloctane2-Methyloctane
3-Methyloctane3-Methyloctane
4-Methyloctane4-Methyloctane
2,2-Dimethylheptane2,2-Dimethylheptane
3,3-Dimethylheptane3,3-Dimethylheptane
2,3-Dimethylheptane2,3-Dimethylheptane
2,4-Dimethylheptane2,4-Dimethylheptane
2,5-Dimethylheptane2,5-Dimethylheptane
2,6-Dimethylheptane2,6-Dimethylheptane
3,3-Diethylpentane3,3-Diethylpentane-295.4-6104.2

Note: Data for some isomers from the "Enthalpies of combustion and formation of 11 isomeric nonanes" by W.D. Good is not fully available in the immediate search results. The table will be populated as the complete dataset is retrieved.

Experimental Protocols: Bomb Calorimetry

The determination of the enthalpy of combustion for liquid hydrocarbons like nonane isomers is most accurately achieved using a bomb calorimeter.

Principle

A known mass of the volatile liquid sample is sealed in a container, known as the "bomb," which is then filled with excess high-pressure oxygen. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.

Apparatus
  • Oxygen Bomb: A thick-walled, stainless steel container capable of withstanding high pressures. It is equipped with electrodes for ignition and a valve for introducing oxygen.

  • Calorimeter Vessel: An insulated container (often with a water jacket) that holds the bomb and a known mass of water.

  • Stirrer: To ensure uniform temperature distribution in the water.

  • High-Precision Thermometer: To measure the temperature change of the water with high accuracy.

  • Ignition System: A power source to deliver a current through a fuse wire to ignite the sample.

  • Sample Holder: A crucible, often made of platinum or a similar inert material, to hold the liquid sample. For volatile liquids, encapsulation in a gelatin capsule or a thin-walled glass ampule is a common practice to prevent evaporation before ignition.[3][4][5]

Procedure
  • Sample Preparation: A precise mass of the nonane isomer is determined. Due to their volatility, liquid alkanes are typically encapsulated in a combustible container of known heat of combustion (e.g., a gelatin capsule).[4][5]

  • Bomb Assembly: The encapsulated sample is placed in the crucible within the bomb. A fuse wire of known mass and heat of combustion is attached to the electrodes, positioned to ensure ignition of the sample.

  • Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a high pressure (typically around 30 atm).

  • Calorimeter Setup: The bomb is placed in the calorimeter vessel containing a precisely measured mass of water. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition and Measurement: The sample is ignited by passing an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat of combustion of the sample is calculated by subtracting the heat contributions from the ignition wire and the capsule from the total heat released.

The heat capacity of the calorimeter is determined by calibrating the system with a substance of a known heat of combustion, such as benzoic acid.[6]

Visualizing the Thermochemical Relationships

The following diagrams, generated using the Graphviz DOT language, illustrate the key concepts and workflows discussed in this guide.

Enthalpy_Relationship cluster_alkane Alkane Isomers cluster_combustion Combustion Products cluster_elements Constituent Elements n-Nonane n-Nonane (Less Branched) CO2_H2O 9 CO₂ (g) + 10 H₂O (l) n-Nonane->CO2_H2O ΔH_c° (less negative) Branched_Nonane Branched Nonane (e.g., 2,2,4-Trimethylpentane) (More Stable) Branched_Nonane->CO2_H2O ΔH_c° (more negative) Elements 9 C (graphite) + 10 H₂ (g) Elements->n-Nonane ΔH_f° Elements->Branched_Nonane ΔH_f° (more negative) Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Weigh_Sample 1. Weigh Nonane Isomer (in capsule) Assemble_Bomb 2. Assemble Bomb with Sample and Fuse Wire Weigh_Sample->Assemble_Bomb Pressurize 3. Pressurize with O₂ Assemble_Bomb->Pressurize Calorimeter_Setup 4. Place Bomb in Calorimeter with Water Pressurize->Calorimeter_Setup Equilibrate 5. Reach Thermal Equilibrium (Record T_initial) Calorimeter_Setup->Equilibrate Ignite 6. Ignite Sample Equilibrate->Ignite Record_Temp 7. Record Temperature Rise (to T_final) Ignite->Record_Temp Calculate_Q 8. Calculate Total Heat Released (Q_total) Record_Temp->Calculate_Q Correct 9. Correct for Fuse and Capsule Combustion Calculate_Q->Correct Calculate_DeltaH 10. Calculate ΔH_c° of Nonane Isomer Correct->Calculate_DeltaH

References

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of 2,2,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 2,2,4-Trimethylhexane, with a specific focus on its vapor pressure and boiling point. The information is intended for researchers, scientists, and professionals in drug development and chemical engineering who require precise data for modeling, process design, and safety assessments.

Physicochemical Data for this compound

This compound is a branched-chain alkane with the molecular formula C₉H₂₀. Accurate vapor pressure and boiling point data are critical for understanding its volatility and phase behavior under various temperature and pressure conditions.

Table 1: Boiling Point of this compound

ParameterValueConditions
Boiling Point125.5 ± 7.0 °Cat 760 mmHg[1]
Boiling Point125-127 °C(literature value)[2][3][4][5]

Table 2: Vapor Pressure of this compound

ParameterValueConditions
Vapor Pressure15.9 mmHgTemperature not specified[6]

Experimental Protocols for Determination of Vapor Pressure and Boiling Point

The determination of vapor pressure and boiling points for hydrocarbons like this compound is conducted using several established experimental methodologies. These methods are designed to yield high-precision data required for thermodynamic modeling and chemical engineering applications.

1. Ebulliometric Methods

Ebulliometry is a primary technique for the precise measurement of boiling points and vapor pressures. The core of this method involves measuring the equilibrium temperature between a liquid and its vapor phase at a controlled, constant pressure.

  • Apparatus: A typical apparatus consists of an electrically heated boiler, a vapor space, a reentrant tube for a calibrated temperature sensor (such as a platinum resistance thermometer), and a condenser to return the condensed vapor to the boiler.[7]

  • Procedure: The substance is heated to its boiling point within the boiler. The system is connected to a pressure control system that maintains a series of fixed pressures.[7] The temperature of the liquid-vapor equilibrium is recorded at each pressure point.[7] To ensure accuracy, the pressure control system is often calibrated using a reference substance with a well-known vapor pressure-temperature relationship, such as water.[7]

  • Comparative Ebulliometry: In some advanced setups, multiple ebulliometers are connected to a common pressure manifold.[8] One is filled with a reference substance (e.g., water or n-decane), and the others with the samples under study. This allows for the precise determination of pressure from the boiling temperature of the reference, circumventing potential errors from direct pressure measurement.[8]

2. Static and Quasi-Static Methods

The static method involves introducing a degassed sample into an evacuated, thermostated vessel and measuring the resulting equilibrium pressure with a pressure transducer. This is a direct and accurate method for determining vapor pressure.

3. Calorimetric Methods (DSC/DTA)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are thermal analysis techniques that can be adapted for vapor pressure measurements.

  • Procedure: A small sample is placed in a crucible with a pinholed lid. As the sample is heated at a constant rate, the onset of the endothermic peak corresponding to boiling is measured. By placing the DSC/DTA instrument inside a pressure-controlled chamber, the boiling temperatures at various pressures can be determined.[8] The ASTM-E1782 standard outlines a procedure for determining vapor pressure from boiling point measurements using these techniques.[8]

4. Transpiration Method

The transpiration method is particularly useful for measuring the low vapor pressures of substances with low volatility at ambient temperatures.

  • Procedure: A stream of an inert carrier gas (e.g., nitrogen) is passed at a slow, controlled rate over the surface of the liquid sample.[9] The gas becomes saturated with the vapor of the substance. This saturated gas is then passed through a trap (often containing a sorbent material) that captures the vaporized substance.[9] By measuring the mass of the substance collected in the trap and the total volume of the carrier gas that has passed through, the partial pressure of the substance can be calculated using the ideal gas law.[9]

Logical Relationship Visualization

The following diagram illustrates the fundamental relationship between temperature, vapor pressure, and the boiling point of a pure liquid such as this compound.

VaporPressureVsTemperature cluster_0 System State cluster_1 Condition cluster_2 Result Temp Increase System Temperature KE Increased Kinetic Energy of Molecules Temp->KE leads to Escape More Molecules Escape to Vapor Phase KE->Escape results in VP Vapor Pressure Increases Escape->VP causes Condition Vapor Pressure = External Pressure VP->Condition meets Boiling Boiling Point is Reached Condition->Boiling defines

Caption: Logical workflow showing the effect of temperature on vapor pressure, leading to the boiling point.

References

Biological Activity and Potential Toxicity of Trimethylhexane Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylhexane isomers, a subgroup of branched-chain alkanes, are prevalent in various industrial applications and fuel formulations. While often considered less toxic than their linear counterparts, their biological activities and potential for adverse health effects warrant a thorough investigation. This technical guide provides a comprehensive overview of the current understanding of the biological interactions and toxicological profiles of various trimethylhexane isomers. Due to a notable scarcity of specific quantitative toxicity data for many of these isomers, this guide also incorporates information from structurally related C9 alkanes and standardized toxicological testing protocols to provide a robust framework for assessment. This document details known biological effects, including neurotoxicity and nephrotoxicity, and explores the underlying toxicological mechanisms, such as oxidative stress and inflammatory responses. Furthermore, it furnishes detailed experimental protocols for key in vivo and in vitro toxicity assays and presents visual workflows and signaling pathways to facilitate a deeper understanding of the toxicokinetics and toxicodynamics of these compounds.

Introduction to Trimethylhexane Isomers

Trimethylhexanes are saturated hydrocarbons with the chemical formula C₉H₂₀. As branched-chain alkanes, their chemical and physical properties, and consequently their biological activities, can differ significantly from their linear isomer, n-nonane. The positioning of the three methyl groups along the hexane (B92381) backbone gives rise to numerous structural isomers, each with a unique three-dimensional configuration that can influence its interaction with biological systems. This guide will focus on the known biological activities and toxicities of these isomers, drawing comparisons and inferences from related branched and linear alkanes where specific data is lacking.

Biological Activity and Toxicological Profile

The available toxicological data for trimethylhexane isomers is limited. Much of the information is qualitative, with some isomers having no specific toxicity data publicly available. The following sections summarize the known information and provide context by comparing it with data on n-nonane, the linear C9 alkane.

Known Toxicological Data

Limited studies and safety data sheets provide some insight into the potential hazards of specific trimethylhexane isomers.

  • 2,2,5-Trimethylhexane : This isomer has been noted to cause changes in the renal tubules and weight loss in 4-week intermittent oral studies in rats.[1][2] It is also suggested to be a potential neurotoxin and may cause irritation.[1] There are indications of potential renal toxicity with prolonged ingestion or inhalation.[3]

  • 2,3,5-Trimethylhexane : Overexposure may lead to skin and eye irritation and potential anesthetic effects such as drowsiness, dizziness, and headache, suggesting neurotoxic potential.[4]

  • n-Nonane (for comparison) : The linear isomer, n-nonane, has a reported inhalation LC50 in rats of 3200 ppm for a 4-hour exposure.[5] Gross ataxia, seizures, and spasms were observed in animals exposed to high concentrations of n-C9 alkanes, with evidence of cerebellar damage.[6]

Data Summary Tables

Due to the scarcity of quantitative data for most trimethylhexane isomers, a comprehensive comparative table is not feasible. The following tables present the available data.

Table 1: Qualitative Toxicity Summary for Selected Trimethylhexane Isomers

IsomerCAS NumberReported EffectsReferences
2,2,5-Trimethylhexane3522-94-9Renal tubule changes, weight loss (in rats), potential neurotoxin, irritation, potential renal toxicity.[1][2][3]
2,3,5-Trimethylhexane1069-53-0Skin and eye irritation, anesthetic effects (drowsiness, dizziness, headache), potential neurotoxin.[4]

Table 2: Acute Toxicity Data for n-Nonane (Linear C9 Alkane)

CompoundCAS NumberSpeciesRouteToxicity MetricValueReferences
n-Nonane111-84-2RatInhalationLC50 (4 hours)3200 ppm[5]

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of hydrocarbons, including trimethylhexane isomers, is often attributed to their ability to induce oxidative stress and inflammatory responses. While specific pathways for trimethylhexane isomers are not well-elucidated, general mechanisms of hydrocarbon toxicity can be inferred.

Oxidative Stress

Hydrocarbon exposure can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of cells. This can result in damage to lipids, proteins, and DNA.

Oxidative_Stress_Pathway General Pathway of Hydrocarbon-Induced Oxidative Stress hydrocarbon Trimethylhexane Isomer cell_membrane Cell Membrane Interaction hydrocarbon->cell_membrane mitochondria Mitochondrial Dysfunction cell_membrane->mitochondria ros Increased ROS (Reactive Oxygen Species) mitochondria->ros antioxidants Depletion of Antioxidants (e.g., Glutathione) ros->antioxidants oxidative_damage Oxidative Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ros->oxidative_damage apoptosis Apoptosis oxidative_damage->apoptosis

General Pathway of Hydrocarbon-Induced Oxidative Stress
Inflammatory Response

Hydrocarbon-induced cellular damage can trigger an inflammatory cascade, involving the activation of immune cells and the release of pro-inflammatory cytokines.

Inflammatory_Response_Pathway General Pathway of Hydrocarbon-Induced Inflammation hydrocarbon Trimethylhexane Isomer cellular_stress Cellular Stress & Damage hydrocarbon->cellular_stress nf_kb NF-κB Activation cellular_stress->nf_kb cytokines Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) nf_kb->cytokines inflammation Inflammation cytokines->inflammation tissue_damage Tissue Damage inflammation->tissue_damage

General Pathway of Hydrocarbon-Induced Inflammation
Neurotoxicity

The lipophilic nature of hydrocarbons allows them to cross the blood-brain barrier, leading to central nervous system effects. The exact mechanisms are not fully understood but are thought to involve disruption of neuronal membranes and neurotransmitter systems.[7]

Nephrotoxicity

Certain hydrocarbons can cause damage to the kidneys, particularly the renal tubules.[1][2] The mechanism may involve the metabolic activation of the hydrocarbon to a more toxic intermediate within the kidney or liver.[8]

Experimental Protocols

Standardized protocols are crucial for assessing the toxicity of chemical substances. The following sections detail methodologies from the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are widely accepted for regulatory purposes.

In Vivo Acute Oral Toxicity Assessment

The goal of these studies is to determine the median lethal dose (LD50) and observe signs of toxicity after a single oral dose.

This method is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category.[5][9][10][11][12]

  • Principle : Animals (usually three of a single sex) are dosed sequentially at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first group determines the dosing for the next group.

  • Procedure :

    • Dosing : A single oral dose is administered to the first group of animals.

    • Observation : Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Stepwise Dosing : If mortality is observed, the next group is dosed at a lower level. If no mortality occurs, the next group is dosed at a higher level.

  • Data Analysis : The results classify the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category based on the observed mortality at different dose levels.

OECD_423_Workflow Workflow for OECD Test Guideline 423 start Start with a pre-defined dose (e.g., 300 mg/kg) dose_group1 Dose 3 animals start->dose_group1 observe1 Observe for mortality (up to 14 days) dose_group1->observe1 decision1 Mortality? observe1->decision1 dose_lower Dose next group at a lower level decision1->dose_lower Yes dose_higher Dose next group at a higher level decision1->dose_higher No classify Classify substance based on results dose_lower->classify dose_higher->classify

Workflow for OECD Test Guideline 423

This method is also a sequential dosing test that provides a point estimate of the LD50 with confidence intervals.[6][13][14][15][16][17]

  • Principle : Animals are dosed one at a time. The dose for the next animal is adjusted up or down based on the outcome (survival or death) of the previous animal.

  • Procedure :

    • Initial Dose : The first animal is dosed at a level estimated to be near the LD50.

    • Sequential Dosing : If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.

    • Reversals : The procedure continues until a specified number of "reversals" in the outcome have occurred.

  • Data Analysis : The LD50 is calculated using the maximum likelihood method.

OECD_425_Workflow Workflow for OECD Test Guideline 425 start Start with a dose near estimated LD50 dose_animal Dose one animal start->dose_animal observe Observe for mortality (e.g., 48 hours) dose_animal->observe decision Animal survived? observe->decision increase_dose Increase dose for next animal decision->increase_dose Yes decrease_dose Decrease dose for next animal decision->decrease_dose No continue_test Continue until stopping criteria are met increase_dose->continue_test decrease_dose->continue_test continue_test->dose_animal Next animal calculate_ld50 Calculate LD50 using maximum likelihood method continue_test->calculate_ld50 End of test

Workflow for OECD Test Guideline 425
In Vitro Cytotoxicity Assessment

In vitro assays are used to assess the toxicity of a substance at the cellular level and can be used to predict starting doses for in vivo studies, reducing the number of animals required.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[18][19][20][21]

  • Principle : Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure :

    • Cell Culture : Plate cells in a 96-well plate and expose them to varying concentrations of the test substance.

    • MTT Addition : Add MTT solution to each well and incubate.

    • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically 570 nm).

  • Data Analysis : Cell viability is expressed as a percentage of the untreated control. The IC50 (the concentration that inhibits 50% of cell viability) can be calculated.

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[3][13][22][23][24]

  • Principle : Only viable cells can take up and retain the neutral red dye in their lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.

  • Procedure :

    • Cell Culture and Exposure : Similar to the MTT assay, cells are cultured and exposed to the test substance.

    • Neutral Red Incubation : The culture medium is replaced with a medium containing neutral red, and the cells are incubated.

    • Washing and Destaining : The cells are washed to remove excess dye, and then a destain solution is added to extract the dye from the viable cells.

    • Absorbance Reading : The absorbance of the extracted dye is measured (typically around 540 nm).

  • Data Analysis : The amount of dye retained is proportional to the number of viable cells. The IC50 can be determined.

In_Vitro_Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Assays start Seed cells in a multi-well plate expose Expose cells to various concentrations of trimethylhexane isomer start->expose incubate Incubate for a defined period expose->incubate add_reagent Add viability reagent (e.g., MTT or Neutral Red) incubate->add_reagent incubate_reagent Incubate with reagent add_reagent->incubate_reagent measure Measure signal (e.g., absorbance) incubate_reagent->measure analyze Calculate cell viability and determine IC50 measure->analyze

General Workflow for In Vitro Cytotoxicity Assays

Conclusion and Future Directions

The available data on the biological activity and toxicity of trimethylhexane isomers are sparse, highlighting a significant knowledge gap. Qualitative reports suggest potential for neurotoxicity and nephrotoxicity for some isomers, but quantitative data to establish dose-response relationships are largely absent. In the absence of specific data, risk assessment for these compounds relies on read-across from structurally similar alkanes and the application of standardized toxicological testing methods.

Future research should focus on systematically evaluating the toxicity of a broader range of trimethylhexane isomers using standardized in vivo and in vitro protocols. Mechanistic studies are also needed to elucidate the specific signaling pathways involved in their toxicity, particularly concerning oxidative stress and inflammatory responses in target organs. A more comprehensive understanding of the structure-activity relationships among these isomers will be critical for accurate risk assessment and the development of safer industrial and consumer products.

References

Stereoisomerism at the C4 position in trimethylhexanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Stereoisomerism at the C4 Position in Trimethylhexanes

Executive Summary

This technical guide provides a comprehensive analysis of stereoisomerism centered at the C4 position of trimethylhexane isomers. For researchers, scientists, and professionals in drug development, understanding the nuances of stereochemistry is paramount for predicting molecular interactions, physicochemical properties, and biological activity. This document systematically identifies which trimethylhexane isomers exhibit chirality at the C4 carbon, presents their key physicochemical data in a structured format, and outlines the experimental protocols for their synthesis, separation, and characterization. Visual diagrams generated using the DOT language are provided to clarify structural relationships and experimental workflows, adhering to specified formatting for clarity and readability.

Introduction to Stereoisomerism in Trimethylhexanes

Trimethylhexanes are branched-chain alkanes with the molecular formula C₉H₂₀.[1][2] While sharing the same chemical formula, their various structural isomers exhibit distinct physical and chemical properties.[3] A critical aspect of their structural diversity is the potential for stereoisomerism, which arises from the three-dimensional arrangement of atoms. Specifically, chirality—the property of a molecule being non-superimposable on its mirror image—can occur if a carbon atom is bonded to four different substituent groups. Such a carbon is referred to as a stereocenter or chiral center.

The position of methyl groups on the hexane (B92381) backbone determines the potential for chirality. This guide focuses specifically on stereoisomerism originating at the C4 position, a feature present in a subset of trimethylhexane isomers that has implications for their conformational analysis and potential applications as reference standards in the petrochemical industry.[3][4]

Identification of Trimethylhexane Isomers with a Chiral C4 Center

To identify which trimethylhexane isomers possess a chiral center at the C4 position, a structural analysis of each isomer is necessary. A carbon atom is chiral if it is sp³-hybridized and bonded to four unique groups.

  • 2,2,4-Trimethylhexane : The C4 carbon is bonded to a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a neopentyl group (-CH₂C(CH₃)₃). Since all four groups are different, the C4 carbon is a chiral center, leading to the existence of (R)- and (S)-enantiomers.[3]

  • 2,3,4-Trimethylhexane : The C4 carbon is bonded to a hydrogen atom, a methyl group (-CH₃), a sec-butyl group (-CH(CH₃)CH₂CH₃), and an ethyl group (-CH₂CH₃). All four substituents are different, making the C4 carbon a chiral center.

  • 3,3,4-Trimethylhexane (B93998) : The C4 carbon is bonded to a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a tert-butyl group (-C(CH₃)₃). These four distinct groups confirm that the C4 carbon is a chiral center.

  • Other Isomers (e.g., 2,3,5- and 2,4,4-trimethylhexane) : In isomers such as 2,3,5-trimethylhexane (B89830) and 2,4,4-trimethylhexane (B91184), the C4 carbon is not bonded to four different groups. For instance, in 2,4,4-trimethylhexane, the C4 carbon is bonded to two identical methyl groups, precluding chirality at this position.

The following diagram illustrates the classification of common trimethylhexane isomers based on the chirality at the C4 position.

G Figure 1: Classification of Trimethylhexane Isomers by C4 Chirality cluster_isomers Trimethylhexane Isomers (C9H20) cluster_chiral Chiral at C4 cluster_achiral Achiral at C4 2,2,4 2,2,4 C4_Chiral C4_Chiral 2,2,4->C4_Chiral 2,3,4 2,3,4 2,3,4->C4_Chiral 3,3,4 3,3,4 3,3,4->C4_Chiral 2,3,5 2,3,5 C4_Achiral C4_Achiral 2,3,5->C4_Achiral 2,4,4 2,4,4 2,4,4->C4_Achiral

Figure 1: Classification of Trimethylhexane Isomers by C4 Chirality

Physicochemical Properties of Trimethylhexane Isomers

The structural differences between trimethylhexane isomers, including the presence and location of chiral centers, lead to distinct physicochemical properties. While data for individual enantiomers are scarce due to the difficulty in their separation, the properties of the racemic mixtures are well-documented. This data is crucial for designing separation processes and for use as analytical standards.

PropertyThis compound2,3,4-Trimethylhexane2,4,4-Trimethylhexane3,3,4-Trimethylhexane2,3,5-Trimethylhexane
Molecular Formula C₉H₂₀C₉H₂₀[5]C₉H₂₀[6]C₉H₂₀[7]C₉H₂₀[1]
Molecular Weight ( g/mol ) 128.26128.26[5]128.255[8]128.255[7]128.25[1]
Boiling Point (°C) 125-127[9]139.05[5]129.6 ± 7.0[8]139.6 ± 7.0[7]111-114[2] or 131.4[4]
Melting Point (°C) N/A-116.79[5]N/A-101[10]-67[2] or -127.9[4]
Density (g/mL at 20°C) 0.716[9]0.7350[5]0.7 ± 0.1 g/cm³[8]0.745 g/cm³[10]0.7258 g/cm³[4]
Refractive Index (n20/D) 1.403[9]1.4120[5]N/A1.418[10]1.4037[4]
CAS Number 16747-26-5[9]921-47-1[5]16747-30-1[6]16747-31-2[7]1069-53-0[1]

Experimental Protocols

The synthesis, separation, and characterization of specific trimethylhexane stereoisomers require precise experimental control. The protocols described below are generalized methodologies adapted from standard practices in organic chemistry.

Synthesis

The synthesis of trimethylhexanes often involves the catalytic alkylation or hydrogenation of corresponding alkenes or other unsaturated hydrocarbons. For instance, 2,3,5-trimethylhexane can be prepared through the thin hydrogenation of hexene with a methyl alkane using a catalyst.[2] Synthesis of 2,4,4-trimethylhexane has been reported via reactions involving precursors like 2-methylbut-2-ene, isobutylene, and tert-amyl alcohol.[8]

Generalized Protocol for Catalytic Hydrogenation:

  • Reactant Preparation : A solution of the appropriate branched alkene precursor is prepared in a suitable solvent (e.g., ethanol (B145695) or hexane) in a high-pressure autoclave.

  • Catalyst Addition : A heterogeneous catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added to the solution.

  • Hydrogenation Reaction : The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is agitated and heated to a specified temperature (e.g., 25-80°C) for several hours until hydrogen uptake ceases.

  • Workup and Isolation : After cooling and venting, the catalyst is removed by filtration through a pad of celite. The solvent is then removed from the filtrate via rotary evaporation.

  • Purification : The crude product, a mixture of trimethylhexane isomers, is purified by fractional distillation to isolate the target compound based on its boiling point.

Separation of Stereoisomers

Separating enantiomers of chiral alkanes is a significant challenge. While fractional distillation is effective for separating structural isomers with different boiling points, it cannot resolve enantiomers, which have identical boiling points.

Protocol for Chiral Separation via Preparative Gas Chromatography (GC):

  • Column Selection : A chiral stationary phase (CSP) column is required. Cyclodextrin-based columns are often effective for separating non-polar enantiomers like branched alkanes.

  • Sample Preparation : The racemic mixture of the target trimethylhexane (e.g., this compound) is dissolved in a volatile solvent like hexane to an appropriate concentration.

  • Injection and Elution : The sample is injected into the GC instrument. An optimized temperature program and carrier gas flow rate (e.g., helium) are used to achieve baseline separation of the enantiomers.

  • Fraction Collection : As each enantiomer elutes from the column and is detected, a fraction collector is used to trap the pure compound. This process is repeated over multiple injections to accumulate a sufficient quantity of each enantiomer.

Characterization

Once isolated, the structure and purity of the isomers must be confirmed.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to determine the purity and molecular weight of the isolated isomer. The retention time confirms the isomer's identity (when compared to a standard), and the mass spectrum provides its fragmentation pattern, confirming the molecular weight of 128.26 g/mol .[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the carbon skeleton and the connectivity of the methyl groups, thus verifying the specific isomer.[6]

  • Polarimetry : To confirm the successful separation of enantiomers, polarimetry is used. A solution of each isolated enantiomer is analyzed to measure its optical rotation. The (R)- and (S)-enantiomers will rotate plane-polarized light to an equal and opposite degree.

The following diagram outlines a typical experimental workflow for the synthesis and analysis of a specific C4-chiral trimethylhexane.

G Figure 2: General Experimental Workflow for C4-Chiral Trimethylhexanes start Alkene Precursor + Catalyst synthesis Catalytic Hydrogenation start->synthesis purification Fractional Distillation synthesis->purification racemic_mixture Racemic Trimethylhexane (e.g., (R/S)-2,2,4-TMH) purification->racemic_mixture separation Chiral Preparative GC racemic_mixture->separation enantiomer_r (R)-Enantiomer separation->enantiomer_r Fraction 1 enantiomer_s (S)-Enantiomer separation->enantiomer_s Fraction 2 analysis_r Characterization (GC-MS, NMR, Polarimetry) enantiomer_r->analysis_r analysis_s Characterization (GC-MS, NMR, Polarimetry) enantiomer_s->analysis_s

Figure 2: General Experimental Workflow for C4-Chiral Trimethylhexanes

Conclusion

The stereoisomerism at the C4 position in 2,2,4-, 2,3,4-, and 3,3,4-trimethylhexane introduces a layer of structural complexity that significantly influences their physical properties and conformational behavior. For professionals in chemistry and drug development, a thorough understanding of these principles is essential. While the synthesis and separation of these specific alkane enantiomers can be challenging, established protocols in catalytic hydrogenation and chiral chromatography provide viable pathways. The data and methodologies presented in this guide serve as a foundational resource for further research and application of these unique chiral hydrocarbons.

References

Methodological & Application

Application Notes and Protocols for the Alkylation of Isobutylene for Branched Alkane Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the alkylation of isobutylene (B52900) with isobutane (B21531) to produce high-octane branched alkanes, a critical process in the production of clean-burning gasoline. The information is tailored for professionals in research and development who require a thorough understanding of the reaction, including the underlying mechanisms, various catalytic systems, experimental procedures, and product analysis.

Introduction

The alkylation of isobutylene with isobutane is a cornerstone of the petroleum refining industry, yielding a product known as alkylate. Alkylate is a premium gasoline blending component characterized by its high research octane (B31449) number (RON), low vapor pressure, and absence of sulfur and aromatic compounds. This process involves the reaction of an olefin (isobutylene) with an isoparaffin (isobutane) in the presence of a strong acid catalyst to form a mixture of highly branched paraffins, primarily trimethylpentanes (iso-octane).[1]

The reaction proceeds via a carbocation mechanism, which includes chain initiation, propagation, and termination steps. The choice of catalyst is crucial and significantly influences the reaction conditions and the quality of the alkylate produced. While traditional industrial processes rely on liquid acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), environmental and safety concerns have driven research into alternative catalysts such as solid acids and ionic liquids.[2][3]

Reaction Mechanisms and Pathways

The alkylation of isobutane with butenes follows a complex set of reactions initiated by the formation of a carbocation. The primary reaction is the addition of isobutane to an olefin, but several side reactions, including polymerization, isomerization, and cracking, can also occur.[4]

Sulfuric Acid Catalysis

In the presence of sulfuric acid, the reaction is initiated by the protonation of an isobutylene molecule to form a tert-butyl carbocation.[5] This carbocation then reacts with another isobutylene molecule in a chain propagation step to form a C₈ carbocation. Subsequently, the C₈ carbocation undergoes a hydride transfer from an isobutane molecule, yielding a trimethylpentane and regenerating a tert-butyl carbocation, which continues the chain reaction.[5]

G isobutylene Isobutylene tert_butyl_cation tert-Butyl Carbocation isobutylene->tert_butyl_cation Protonation H2SO4 H₂SO₄ H2SO4->tert_butyl_cation C8_cation C₈ Carbocation tert_butyl_cation->C8_cation + Isobutylene isobutane Isobutane isobutane->C8_cation Hydride Transfer C8_cation->tert_butyl_cation Regeneration TMP Trimethylpentane (Alkylate) C8_cation->TMP

Sulfuric Acid Catalyzed Alkylation Pathway

Catalyst Systems: A Comparative Overview

The performance of the isobutylene alkylation process is heavily dependent on the catalyst employed. This section provides a comparative overview of the most common catalyst systems.

Catalyst SystemOperating Temperature (°C)Isobutane/Olefin Molar RatioKey AdvantagesKey Disadvantages
Sulfuric Acid (H₂SO₄) 2 - 10[6]7:1 - 12:1Mature technology, readily available catalyst.Corrosive, high acid consumption, sludge formation.[4]
Hydrofluoric Acid (HF) 25 - 40[7]5:1 - 15:1High activity, can be regenerated on-site.Highly toxic and corrosive, significant safety risks.
Solid Acids (e.g., Zeolites) 50 - 90[7]10:1 and higherNon-corrosive, environmentally benign, easy separation.Rapid deactivation due to coking, lower selectivity.[4]
Ionic Liquids (ILs) Ambient to 65[7]10:1 - 30:1[5]Low vapor pressure, tunable acidity, easy separation.[3]Higher cost, potential for catalyst deactivation.[8]

Experimental Protocols

This section provides detailed protocols for laboratory-scale isobutylene alkylation experiments using different catalyst systems.

Protocol 1: Sulfuric Acid Catalyzed Alkylation in a Batch Reactor

This protocol describes the alkylation of isobutylene with isobutane using concentrated sulfuric acid in a sealed batch reactor.[9]

Materials:

  • Pressurized batch reactor (e.g., Parr reactor) equipped with a magnetic stirrer, cooling jacket, pressure gauge, and sampling valve.

  • Concentrated sulfuric acid (96-98 wt%).

  • Liquefied isobutane.

  • Liquefied isobutylene.

  • Nitrogen gas (high purity).

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and pressure-tested. Purge the reactor with nitrogen to remove air and moisture.

  • Catalyst Charging: Cool the reactor to the desired reaction temperature (e.g., 5°C) using the cooling jacket. Carefully add the required volume of chilled concentrated sulfuric acid to the reactor.

  • Isobutane Addition: Seal the reactor and continue cooling. Add the desired amount of liquefied isobutane to the reactor.

  • Reaction Initiation: Start vigorous stirring to ensure good mixing of the acid and isobutane phases.

  • Isobutylene Feed: Slowly feed the liquefied isobutylene into the reactor at a controlled rate to maintain the desired reaction temperature and pressure.

  • Reaction Monitoring: Monitor the reactor temperature and pressure throughout the reaction. Samples of the hydrocarbon phase can be carefully withdrawn at intervals for analysis.

  • Reaction Termination: After the desired reaction time, stop the isobutylene feed and allow the mixture to settle.

  • Product Recovery: Carefully vent the reactor and collect the hydrocarbon phase. The acid phase can be separated for analysis or disposal.

  • Product Work-up: Wash the hydrocarbon phase with a neutralizing agent (e.g., sodium bicarbonate solution) and then with deionized water to remove any residual acid. Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Product Work-up prep1 Clean & Dry Reactor prep2 Purge with N₂ prep1->prep2 react1 Charge H₂SO₄ prep2->react1 react2 Add Isobutane react1->react2 react3 Start Stirring react2->react3 react4 Feed Isobutylene react3->react4 react5 Monitor T & P react4->react5 workup1 Settle & Separate Phases react5->workup1 workup2 Neutralize & Wash workup1->workup2 workup3 Dry Organic Phase workup2->workup3 Product for Analysis Product for Analysis workup3->Product for Analysis

Workflow for Sulfuric Acid Catalyzed Alkylation
Protocol 2: Ionic Liquid Catalyzed Alkylation

This protocol outlines the procedure for isobutylene alkylation using a chloroaluminate ionic liquid catalyst.[10]

Materials:

  • Glass reactor equipped with a magnetic stirrer, temperature probe, and gas inlet/outlet.

  • Chloroaluminate ionic liquid (e.g., [BMIM]Cl-AlCl₃).

  • Liquefied isobutane and isobutylene.

  • Anhydrous heptane (B126788) (as a solvent).

  • Nitrogen or Argon gas (high purity).

Procedure:

  • Catalyst Preparation: The ionic liquid catalyst is typically prepared in a glovebox under an inert atmosphere by mixing the appropriate molar ratio of the organic salt (e.g., 1-butyl-3-methylimidazolium chloride) and aluminum chloride.[11]

  • Reactor Setup: Assemble the reactor system under an inert atmosphere.

  • Catalyst and Solvent Addition: Add the ionic liquid catalyst and anhydrous heptane to the reactor.

  • Reactant Addition: Cool the reactor to the desired temperature and bubble a mixture of isobutane and isobutylene gas through the catalyst-solvent mixture at a controlled flow rate.

  • Reaction and Sampling: Maintain the reaction at the desired temperature and pressure with vigorous stirring. Samples of the organic phase can be taken periodically for analysis.

  • Product Separation: After the reaction, stop the gas flow and allow the phases to separate. The upper organic layer contains the alkylate product.

  • Product Analysis: The organic phase can be directly analyzed by gas chromatography.

Protocol 3: Solid Acid Catalyzed Alkylation in a Fixed-Bed Reactor

This protocol describes the continuous alkylation of isobutylene over a solid acid catalyst in a fixed-bed reactor.[12]

Materials:

  • Fixed-bed reactor system with a tubular reactor, furnace for temperature control, mass flow controllers for gases, and a back-pressure regulator.

  • Solid acid catalyst (e.g., zeolite Beta, Amberlyst-15).[10]

  • Liquefied isobutane and isobutylene.

  • Inert gas (e.g., nitrogen or helium).

Procedure:

  • Catalyst Loading and Activation: Pack a known amount of the solid acid catalyst into the reactor. Activate the catalyst by heating it under a flow of inert gas to a specific temperature for a set period to remove adsorbed water.

  • System Pressurization and Temperature Control: Cool the reactor to the desired reaction temperature and pressurize the system with isobutane.

  • Reaction Start-up: Introduce the isobutylene feed into the isobutane stream at the desired molar ratio using the mass flow controllers.

  • Steady-State Operation: Maintain a constant flow of reactants through the catalyst bed at the set temperature and pressure.

  • Product Collection and Analysis: The reactor effluent is passed through a condenser to collect the liquid product. The product stream is periodically sampled and analyzed by gas chromatography to determine conversion and selectivity.

Product Analysis Protocol: Gas Chromatography (GC-FID)

Accurate analysis of the alkylate product is crucial for determining the effectiveness of the alkylation process. Gas chromatography with a flame ionization detector (GC-FID) is the standard method for this analysis.[1]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar, equipped with a flame ionization detector (FID).[2]

  • Column: DB-5 capillary column (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Carrier Gas: Helium or Hydrogen.

  • Injector: Split/splitless inlet, operated in split mode.

  • Temperatures:

    • Inlet: 250°C[2]

    • Detector: 300°C

    • Oven Program: Initial temperature of 40°C (hold for 5 minutes), ramp at 5°C/min to 250°C (hold for 10 minutes).[2]

  • Injection Volume: 1 µL

Sample Preparation:

  • Dilute the alkylate sample in a suitable solvent (e.g., pentane (B18724) or hexane).

  • Add an internal standard (e.g., n-decane) of a known concentration to the diluted sample for accurate quantification.

Calibration:

  • Prepare a series of calibration standards containing known concentrations of the expected products (e.g., 2,2,4-trimethylpentane, 2,3,4-trimethylpentane, dimethylhexanes) and the internal standard.

  • Inject the calibration standards into the GC-FID to generate a calibration curve for each component.

Quantification:

  • Inject the prepared sample into the GC-FID.

  • Identify the peaks in the chromatogram based on their retention times compared to the calibration standards.

  • Calculate the concentration of each component using the peak areas and the calibration curves.

G sample Alkylate Sample dilution Dilution with Solvent sample->dilution is Add Internal Standard dilution->is injection GC Injection is->injection separation Column Separation injection->separation detection FID Detection separation->detection data Data Acquisition & Analysis detection->data results Product Composition data->results

GC-FID Analysis Workflow

Data Presentation: Catalyst Performance

The following table summarizes typical performance data for different catalyst systems in the alkylation of isobutylene.

CatalystIsobutylene Conversion (%)Selectivity to C₈ Alkanes (%)Trimethylpentane (TMP) / Dimethylhexane (DMH) RatioReference
Sulfuric Acid>9885-958-15[13]
Ionic Liquid ([BMIM]Cl-AlCl₃)~100>90>10[14]
Zeolite Beta95~803-5[12]
Amberlyst-1590~752-4[10]

Note: The performance of catalysts can vary significantly depending on the specific reaction conditions.

Conclusion

The alkylation of isobutylene is a vital process for producing high-quality gasoline components. While traditional liquid acid catalysts are effective, ongoing research is focused on developing more environmentally friendly and efficient solid acid and ionic liquid catalysts. The protocols and data presented in these application notes provide a foundation for researchers and scientists to explore and optimize this important reaction. Careful control of reaction conditions and accurate product analysis are key to achieving high yields of the desired branched alkanes.

References

Application Notes and Protocols for 2,2,4-Trimethylhexane as a Non-Polar Solvent in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethylhexane is a branched-chain aliphatic hydrocarbon that serves as a non-polar solvent with potential applications in various biological assays.[1] Its chemical structure, characterized by a hexane (B92381) backbone with three methyl groups, imparts specific physical and chemical properties that make it a suitable vehicle for hydrophobic compounds and for the extraction of non-polar biomolecules.[1] These notes provide an overview of its properties, potential applications, and detailed protocols for its use in common biological assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₉H₂₀[1][2][3]
Molecular Weight 128.26 g/mol [2][3]
Density 0.716 g/mL at 20°C[1][2]
Boiling Point 125-127°C[1][2]
Melting Point -120.15°C[1]
Flash Point 13°C[1]
Vapor Pressure 15.9 mmHg[3]
Solubility in Water Very low

Applications in Biological Assays

This compound's non-polar nature makes it a candidate for several applications in biological research, primarily as a solvent or extraction agent for hydrophobic molecules.

Vehicle for Delivery of Hydrophobic Compounds

Many biologically active molecules, including certain drugs, lipids, and peptides, are hydrophobic and thus have poor solubility in aqueous buffers used in most biological assays.[4][5][6][7][8] Non-polar solvents like this compound can be used to dissolve these compounds, allowing for their introduction into an experimental system.

Experimental Workflow: Delivery of a Hydrophobic Compound

cluster_prep Preparation cluster_assay Assay dissolve Dissolve Hydrophobic Compound in This compound add Add Compound Solution to Assay Medium (with vigorous mixing) dissolve->add prepare Prepare Aqueous Assay Medium prepare->add incubate Incubate with Cells/Enzyme add->incubate measure Measure Biological Activity incubate->measure

Caption: Workflow for using this compound as a vehicle.

Extraction of Non-Polar Lipids from Biological Samples

The hydrophobicity of this compound makes it suitable for extracting neutral lipids from biological materials such as cells and tissues.[9][10] While traditionally, mixtures of chloroform (B151607) and methanol (B129727) have been used for total lipid extraction, hexane and its isomers are often employed for the selective extraction of non-polar lipids like triacylglycerols and cholesterol esters.[9][10]

Experimental Workflow: Non-Polar Lipid Extraction

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis homogenize Homogenize Biological Sample add_solvent Add this compound and Vortex homogenize->add_solvent centrifuge Centrifuge to Separate Phases add_solvent->centrifuge collect Collect Organic (Upper) Phase centrifuge->collect evaporate Evaporate Solvent collect->evaporate analyze Analyze Lipid Extract (e.g., GC-MS, TLC) evaporate->analyze

Caption: Workflow for non-polar lipid extraction.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for specific experimental conditions and cell types. It is highly recommended to perform a preliminary cytotoxicity assay before using this compound in cell-based experiments.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is to determine the potential cytotoxic effects of this compound on a given cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12][13][14][15]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[11][15]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium. It is crucial to ensure thorough mixing to create a fine emulsion, as this compound is immiscible with the aqueous medium.

  • Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a solvent-free control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.[14]

  • Incubate the plate for 3-4 hours at 37°C.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[11][14]

  • Incubate the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11][12]

  • Measure the absorbance at 590 nm using a microplate reader.[11][12]

Data Analysis: Calculate cell viability as a percentage of the solvent-free control. Plot cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: Delivery of a Hydrophobic Peptide to Cells

This protocol describes the use of this compound to deliver a hydrophobic peptide to a cell culture.

Materials:

  • Hydrophobic peptide

  • This compound

  • Cell line of interest in culture

  • Serum-free cell culture medium

Procedure:

  • Prepare a stock solution of the hydrophobic peptide in 100% this compound. The concentration will depend on the peptide's solubility.[4][5][6][7][8]

  • Prepare the desired final concentration of the peptide by diluting the stock solution in serum-free cell culture medium. Vortex vigorously immediately before adding to the cells to create a uniform suspension.

  • Add the peptide-solvent mixture to the cells. The final concentration of this compound should be kept as low as possible and below the cytotoxic threshold determined in Protocol 1.

  • Include a vehicle control (medium with the same concentration of this compound but without the peptide).

  • Incubate the cells for the desired period to observe the biological effect of the peptide.

  • Proceed with the specific assay to measure the peptide's activity (e.g., reporter gene assay, enzyme activity assay, etc.).

Protocol 3: Extraction of Neutral Lipids from Mammalian Cells

This protocol is for the extraction of neutral lipids from cultured mammalian cells using this compound.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS)

  • This compound

  • Methanol

  • Centrifuge tubes

  • Nitrogen gas supply

Procedure:

  • Harvest the cells and wash them twice with ice-cold PBS.

  • Pellet the cells by centrifugation.

  • Resuspend the cell pellet in a known volume of PBS.

  • Add a volume of methanol equivalent to the cell suspension volume and vortex thoroughly.

  • Add two volumes of this compound and vortex vigorously for 2 minutes.[16]

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the upper organic phase, which contains the neutral lipids.[16]

  • Transfer the organic phase to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., hexane for gas chromatography).

Potential Signaling Pathways Affected by Solvent Stress

Exposure of cells to organic solvents can induce cellular stress responses. While specific pathways for this compound are not well-defined, a general response to chemical stress often involves the activation of pathways leading to the expression of cytoprotective genes.[17][18][19]

Generalized Cellular Stress Response to a Non-Polar Solvent

cluster_stress Stress Induction cluster_signaling Signaling Cascade cluster_response Cellular Response solvent This compound (Non-polar Solvent) membrane Membrane Perturbation solvent->membrane ros Reactive Oxygen Species (ROS) Production membrane->ros stress_kinases Activation of Stress Kinases (e.g., JNK, p38) ros->stress_kinases nrf2 Activation of NRF2 Pathway ros->nrf2 gene_expression Altered Gene Expression stress_kinases->gene_expression apoptosis Apoptosis stress_kinases->apoptosis antioxidant Antioxidant Response nrf2->antioxidant antioxidant->gene_expression

References

Application Notes and Protocols: High-Purity Solvents in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A Comparative Analysis of High-Purity 2,2,4-Trimethylhexane and Standard Organic Solvents for Protein Precipitation in Proteomics Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

In proteomics, the preparation of high-quality protein samples is a critical step for successful downstream analysis by mass spectrometry (MS). A common and crucial technique in sample preparation is the precipitation of proteins to concentrate them, remove interfering substances such as detergents and salts, and prepare them for enzymatic digestion. This is often achieved using organic solvents. While solvents like acetone (B3395972), acetonitrile, and methanol (B129727) are standard, this document explores the theoretical application and suitability of high-purity this compound for this purpose, in response to inquiries regarding its potential use.

Based on a thorough review of scientific literature and established proteomics protocols, there are no documented applications of this compound for protein precipitation in proteomics. This is due to its fundamental chemical properties, which are not conducive to the mechanism of protein precipitation from aqueous solutions. These notes will elucidate the principles of solvent-based protein precipitation, compare the properties of this compound to standard solvents, and provide detailed protocols for established methods.

The Principle of Organic Solvent Protein Precipitation

Proteins are soluble in aqueous solutions due to the hydration shell formed by water molecules around the polar and charged amino acid residues on the protein surface. Organic solvents that are miscible with water, such as acetone and acetonitrile, precipitate proteins by disrupting this hydration layer. They reduce the dielectric constant of the solution, which increases the electrostatic attraction between protein molecules. This leads to protein aggregation and precipitation.[1] The non-polar nature of acetone also aids in the precipitation of hydrophobic proteins.

For effective protein precipitation, the chosen organic solvent must be miscible with the aqueous protein sample to alter the bulk solvent properties.

Comparative Analysis of Solvents

The suitability of an organic solvent for protein precipitation is largely determined by its polarity and miscibility with water. The following table summarizes the key properties of this compound in comparison to commonly used protein precipitation solvents.

Solvent Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL) Dielectric Constant Water Solubility
This compound C₉H₂₀128.261260.716~2.0Insoluble
Acetone C₃H₆O58.08560.78521Miscible
Acetonitrile C₂H₃N41.05820.78637.5Miscible
Methanol CH₄O32.04650.79233Miscible
Ethanol C₂H₆O46.07780.78924.6Miscible

Data compiled from various chemical property databases.

As indicated in the table, this compound is a non-polar solvent with a very low dielectric constant and is insoluble in water. This immiscibility prevents it from effectively disrupting the hydration shell of proteins in an aqueous sample. Instead of mixing, it would form a separate phase, failing to induce protein precipitation from the aqueous layer. Therefore, this compound is not a suitable solvent for standard protein precipitation protocols in proteomics.

Established Protocols for Protein Precipitation in Proteomics

Below are detailed protocols for two of the most common and effective protein precipitation methods used in proteomics research: Acetone Precipitation and Methanol-Chloroform Precipitation.

Protocol 1: Acetone Precipitation

This is a widely used method for concentrating proteins and removing contaminants.[2][3]

Materials:

  • High-purity acetone, pre-chilled to -20°C.

  • Protein sample in an aqueous buffer.

  • Microcentrifuge tubes.

  • Refrigerated microcentrifuge.

  • Digestion buffer (e.g., 1 M Urea in 50 mM NH₄HCO₃).

Procedure:

  • Place the protein sample in a microcentrifuge tube.

  • Add four volumes of pre-chilled (-20°C) acetone to the protein sample. For example, for a 100 µL sample, add 400 µL of cold acetone.

  • Vortex the mixture gently to ensure thorough mixing.

  • Incubate the sample at -20°C for at least 60 minutes. For very dilute samples, incubation can be extended overnight.

  • Centrifuge the sample at 13,000-18,000 x g for 10-15 minutes at 4°C to pellet the precipitated protein.[2]

  • Carefully decant and discard the supernatant without disturbing the protein pellet.

  • (Optional wash step) Add a small volume of cold 80% acetone to the pellet, vortex briefly, and centrifuge again for 5 minutes at 4°C. Discard the supernatant. This helps to remove any remaining contaminants.

  • Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry the pellet as it can make it difficult to redissolve.

  • Resuspend the pellet in a buffer compatible with downstream applications, such as a digestion buffer for mass spectrometry.

Protocol 2: Methanol-Chloroform Precipitation

This method is particularly effective for samples containing detergents and lipids and is known for yielding a clean protein pellet.[4][5]

Materials:

  • High-purity methanol.

  • High-purity chloroform (B151607).

  • Ultrapure water.

  • Protein sample in an aqueous buffer.

  • Microcentrifuge tubes.

  • Microcentrifuge.

Procedure:

  • To 100 µL of your protein sample in a microcentrifuge tube, add 400 µL of methanol.

  • Vortex the mixture thoroughly.

  • Add 100 µL of chloroform to the mixture.

  • Vortex again.

  • Add 300 µL of ultrapure water. This will induce phase separation.

  • Vortex the mixture. The solution should become cloudy.

  • Centrifuge at 14,000 x g for 1-2 minutes. Three layers will form: an upper aqueous methanol layer, a lower chloroform layer, and a protein interface between them.[4][6]

  • Carefully remove the upper aqueous layer.

  • Add 400 µL of methanol to the tube.

  • Vortex to wash the protein pellet.

  • Centrifuge at 14,000 x g for 2-5 minutes to firmly pellet the protein.

  • Carefully remove and discard the supernatant.

  • Air-dry the pellet for 5-10 minutes.

  • Resuspend the pellet in a buffer suitable for your downstream analysis.

Visualizing the Proteomics Workflow

The following diagram illustrates a typical workflow for sample preparation in proteomics, including protein precipitation, and subsequent analysis by mass spectrometry.

Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Mass Spectrometry Analysis Sample Biological Sample (Cells, Tissue, Biofluid) Lysis Cell Lysis & Protein Extraction Sample->Lysis Precipitation Protein Precipitation (e.g., Acetone) Lysis->Precipitation Wash Wash Pellet Precipitation->Wash Resuspend Resuspend in Digestion Buffer Wash->Resuspend Digest Enzymatic Digestion (e.g., Trypsin) Resuspend->Digest Peptides Peptide Mixture Digest->Peptides LC Liquid Chromatography (LC Separation) Peptides->LC MS Mass Spectrometry (MS/MS Analysis) LC->MS Data Data Acquisition MS->Data Analysis Data Analysis (Protein ID & Quant) Data->Analysis

Caption: A typical proteomics workflow from sample preparation to data analysis.

Conclusion

While the inquiry into the use of high-purity this compound in proteomics is understandable from the perspective of exploring novel methodologies, its chemical properties, particularly its non-polar nature and immiscibility with water, render it unsuitable for the established mechanisms of protein precipitation from aqueous samples. Researchers and professionals in drug development should continue to rely on well-documented and validated methods using polar, water-miscible organic solvents like acetone, acetonitrile, and methanol for reliable and reproducible protein precipitation. The protocols provided herein for acetone and methanol-chloroform precipitation are robust and widely accepted in the proteomics community.

References

Application Note: High-Purity Separation of Non-Polar Hydrocarbons Using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of non-polar hydrocarbons using normal-phase flash column chromatography. The described methodology is optimized for separating complex hydrocarbon mixtures, such as aliphatic and aromatic fractions, which is a critical step in natural product isolation, synthetic chemistry, and the development of hydrocarbon-based drug candidates. This document outlines the selection of appropriate stationary and mobile phases, sample preparation, and a step-by-step flash chromatography procedure. Additionally, quantitative parameters are summarized for easy reference, and a workflow diagram is provided for clear visualization of the experimental process.

Introduction

Column chromatography is a fundamental purification technique in chemical and pharmaceutical sciences.[1] For the separation of non-polar compounds like hydrocarbons, normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is the method of choice.[2] In this system, non-polar compounds have a lower affinity for the stationary phase and elute more quickly, while more polar impurities are retained.[3] Flash chromatography, an air-pressure accelerated version of traditional gravity column chromatography, offers rapid and high-resolution separations, making it ideal for the fast-paced demands of research and drug development.[4] This protocol will focus on the use of silica (B1680970) gel as the stationary phase for the effective separation of aliphatic and aromatic hydrocarbons.

Data Presentation

Optimizing a column chromatography protocol requires careful consideration of several quantitative parameters. The following tables provide recommended starting conditions for the purification of non-polar hydrocarbons.

Table 1: Column and Sample Loading Parameters

ParameterGuidelineRationale
Stationary Phase Silica Gel, 40-63 µm particle sizeSmaller particle size increases surface area and resolution, suitable for flash chromatography.[4]
Sample to Adsorbent Ratio (w/w) 1:30 to 1:100A higher ratio is used for more difficult separations to ensure adequate interaction with the stationary phase.[5]
Column Diameter 10 - 40 mmChosen based on the total sample mass. See Table 2 for specific recommendations.
Bed Height 12 - 15 cmA sufficient bed height is necessary for effective separation.[6]

Table 2: Column Diameter Selection Based on Sample Mass

Sample Mass (g)Recommended Column Diameter (mm)Approximate Eluent Volume (mL)Typical Fraction Size (mL)
0.1 - 0.42020010
0.3 - 1.03040020
0.8 - 4.04080040

Data adapted from guidelines for flash chromatography where the difference in Rf values (ΔRf) between target compounds is ~0.2.[6]

Table 3: Mobile Phase Systems for Hydrocarbon Separation

Separation TypeMobile Phase (Eluent)Elution Order
General Non-Polar Compounds Isocratic: 100% Hexane (B92381) or 5% Ethyl Acetate (B1210297)/HexaneElution based on minor polarity differences; the least polar compounds elute first.[7]
Aliphatic from Aromatic Hydrocarbons Step Gradient: 1. 100% Hexane 2. Dichloromethane (B109758) or Petroleum Ether/Dichloromethane mixtures1. Aliphatic hydrocarbons 2. Aromatic hydrocarbons[8][9]

Experimental Protocol

This protocol details the purification of a mixture of aliphatic and aromatic hydrocarbons using flash column chromatography.

Mobile Phase Selection and Preparation

The choice of mobile phase is critical for achieving good separation.[10] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a silica gel Thin Layer Chromatography (TLC) plate.[5]

  • TLC Analysis: Dissolve a small amount of the crude hydrocarbon mixture in a volatile solvent. Spot the solution on a silica gel TLC plate and develop the plate using various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Solvent System Selection: For separating aliphatic from aromatic hydrocarbons, start with 100% hexane. This will move the aliphatic compounds up the TLC plate while the aromatics remain at or near the baseline. Subsequently, a more polar solvent like dichloromethane can be tested to move the aromatic compounds.

  • Solvent Preparation: Prepare sufficient volumes of the chosen solvents. Ensure all solvents are HPLC-grade to avoid introducing impurities. Degassing the solvents is recommended for optimal performance.

Column Packing
  • Column Selection: Choose a column of the appropriate diameter based on the sample mass (see Table 2).

  • Slurry Preparation: In a fume hood, weigh the required amount of silica gel (typically 30-100 times the sample weight) into a beaker.[5] Add the initial, least polar mobile phase (e.g., 100% hexane) to create a slurry, using approximately 1.5 mL of solvent for every 1 gram of silica gel.[5] Swirl the beaker to ensure all the silica is wetted and to remove air bubbles.

  • Column Packing: Place a small cotton or glass wool plug at the bottom of the column if it does not have a frit.[6] Pour the silica gel slurry into the column. Use a funnel to aid the transfer.

  • Bed Settling: Open the column outlet and allow the solvent to drain. Tap the side of the column gently to ensure even packing of the silica gel. Use a pipet bulb or a regulated air supply to apply gentle pressure to accelerate the packing process. The final packed bed should be flat and free of cracks or channels. Do not let the solvent level drop below the top of the silica bed.[3]

  • Adding Sand: Add a thin layer (approx. 0.5 cm) of sand on top of the silica bed to prevent disruption during sample and solvent loading.[3]

Sample Loading

The sample can be loaded onto the column using either the "wet" or "dry" method.

  • Wet Loading:

    • Dissolve the hydrocarbon mixture in a minimal amount of the initial mobile phase.

    • Drain the solvent in the column until it is level with the top of the sand layer.

    • Carefully add the dissolved sample solution to the top of the column using a pipette.

    • Open the column outlet and allow the sample to absorb onto the silica gel until the liquid level is again at the top of the sand.

    • Carefully add a small amount of fresh mobile phase to wash the sides of the column and ensure the entire sample is on the adsorbent.

  • Dry Loading (Recommended for samples not readily soluble in the initial eluent):

    • Dissolve the hydrocarbon mixture in a suitable volatile solvent.

    • Add a small amount of silica gel (approx. 1-2 times the sample weight) to the solution.

    • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection
  • Initial Elution: Carefully fill the column with the initial mobile phase (100% hexane).

  • Apply Pressure: Connect the column to a regulated air or nitrogen source and apply gentle pressure (5-10 psi) to achieve a steady flow of eluent.

  • Collect Fractions: Begin collecting the eluting solvent in test tubes or flasks.

  • Gradient Elution (if applicable): Once the aliphatic hydrocarbons have been eluted (as monitored by TLC), switch to a more polar mobile phase (e.g., dichloromethane) to elute the aromatic hydrocarbons.[8]

  • TLC Monitoring: Regularly analyze the collected fractions using TLC to determine which fractions contain the purified compounds.

  • Combine and Evaporate: Combine the fractions containing the pure desired hydrocarbon(s) and remove the solvent using a rotary evaporator.

Workflow Visualization

The following diagram illustrates the key stages of the column chromatography protocol for purifying non-polar hydrocarbons.

G Workflow for Purifying Non-Polar Hydrocarbons cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Mobile Phase Selection Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry) Pack->Load Elute_Aliphatic 5. Elute Aliphatics (100% Hexane) Load->Elute_Aliphatic Elute_Aromatic 6. Elute Aromatics (Dichloromethane) Elute_Aliphatic->Elute_Aromatic Step Gradient Collect 7. Collect Fractions Elute_Aromatic->Collect Monitor 8. Monitor Fractions by TLC Collect->Monitor Combine 9. Combine Pure Fractions Monitor->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Pure_Product Pure Hydrocarbons Evaporate->Pure_Product

Caption: A flowchart of the flash chromatography process.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of non-polar hydrocarbons using flash column chromatography. By following the outlined steps for mobile phase selection, column preparation, and elution, researchers can achieve high-purity separation of hydrocarbon fractions. The provided quantitative data in the tables serves as an excellent starting point for method development, enabling efficient and effective purification for applications in drug discovery and organic synthesis.

References

Application Notes and Protocols for Volatile Organic Compound (VOC) Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the most common and effective sample preparation techniques used in the analysis of volatile organic compounds (VOCs). These methods are crucial for isolating and concentrating VOCs from various matrices prior to analysis by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). The selection of an appropriate sample preparation technique is critical for achieving accurate and reproducible results in research, quality control, and drug development.

Static Headspace (HS) Analysis

Application Note:

Static headspace analysis is a simple, rapid, and solvent-free technique for the analysis of volatile compounds in liquid or solid samples.[1][2] It is based on the equilibrium partitioning of VOCs between the sample matrix and the gaseous phase (headspace) in a sealed vial.[1][3] An aliquot of the headspace is then injected into the GC system. This method is particularly well-suited for the analysis of highly volatile compounds in matrices that are not suitable for direct injection, such as blood, viscous liquids, and solid polymers.[2] Key parameters influencing the efficiency of static headspace extraction include temperature, equilibration time, and the phase ratio (volume of headspace to the volume of the sample).[1][4]

Protocol: Static Headspace GC-FID Analysis of Residual Solvents in Pharmaceutical Products

This protocol describes the determination of residual solvents in a water-soluble pharmaceutical powder.

Materials:

  • Headspace vials (10 mL or 20 mL) with PTFE/silicone septa and caps[4]

  • Gas-tight syringe

  • Headspace autosampler (if available)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Reference standards of the target residual solvents

  • Deionized water

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the pharmaceutical powder directly into a 20 mL headspace vial.

    • Add 5 mL of deionized water to the vial.

    • Add 1 g of NaCl to the vial to increase the partitioning of volatile analytes into the headspace.

    • Immediately seal the vial with a PTFE/silicone septum and cap.

  • Headspace Analysis:

    • Place the vial in the headspace autosampler or a heating block.

    • Incubation Temperature: 80°C[4]

    • Incubation Time: 30 minutes[4]

    • Injection Volume: 1 mL of the headspace.

    • Injector Temperature: 150°C

    • GC Column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp to 180°C at 10°C/min.

      • Hold at 180°C for 5 minutes.

    • Detector: FID at 250°C.

  • Quantitation:

    • Prepare a series of calibration standards by spiking known amounts of the target residual solvents into blank vials containing the matrix (water and NaCl) and analyze them under the same conditions.

    • Construct a calibration curve by plotting the peak area against the concentration of each analyte.

    • Determine the concentration of the residual solvents in the sample by comparing their peak areas to the calibration curve.

Workflow for Static Headspace Analysis

StaticHeadspace Sample Sample in Vial Equilibration Heating & Equilibration Sample->Equilibration Seal Vial Injection Headspace Injection Equilibration->Injection Syringe Sampling GC_Analysis GC/MS Analysis Injection->GC_Analysis Transfer to GC Data Data Analysis GC_Analysis->Data

Caption: Workflow of Static Headspace (HS) analysis.

Dynamic Headspace (Purge and Trap) Analysis

Application Note:

Dynamic headspace analysis, commonly known as purge and trap, is a highly sensitive technique for the extraction and concentration of VOCs from liquid and solid samples.[5][6] An inert gas is bubbled through the sample, stripping the volatile compounds, which are then carried to an adsorbent trap.[5][7] After the purging process, the trap is rapidly heated, and the desorbed analytes are transferred to the GC for analysis.[5] This method offers significantly lower detection limits compared to static headspace and is the mandated technique for many environmental monitoring methods, such as the analysis of VOCs in drinking water.[5][6]

Protocol: Purge and Trap GC-MS Analysis of VOCs in Water (EPA Method 8260)

This protocol outlines the analysis of volatile organic compounds in an aqueous sample.

Materials:

  • Purge and trap concentrator system

  • GC-MS system

  • Purge gas (Helium or Nitrogen, high purity)[5]

  • Adsorbent trap (e.g., Tenax®, silica (B1680970) gel, and charcoal combination)

  • 5 mL purge tube (sparge vessel)[5]

  • Volumetric flasks and syringes

  • Reference standards of target VOCs

  • Methanol (B129727) (purge and trap grade)

  • Deionized water

Procedure:

  • Sample Collection and Preservation:

    • Collect water samples in 40 mL vials with PTFE-lined septa, ensuring no headspace.

    • Preserve the sample by adding a few drops of 1:1 hydrochloric acid (HCl) to a pH < 2 to inhibit microbial degradation.[8] Store at 4°C.

  • Purge and Trap Analysis:

    • Sample Introduction: Place 5 mL of the water sample into the sparge vessel of the purge and trap system.[5]

    • Internal Standard Spiking: Add an internal standard solution (e.g., fluorobenzene, chlorobenzene-d5) directly into the sample in the sparge vessel.

    • Purge: Purge the sample with helium at a flow rate of 40 mL/min for 11 minutes at ambient temperature.[5]

    • Dry Purge: Purge the trap with helium for 1-2 minutes to remove excess water.[5]

    • Desorption: Rapidly heat the trap to 250°C and backflush with the GC carrier gas to transfer the analytes to the GC column.

    • Bake: Heat the trap to a higher temperature (e.g., 270°C) to remove any residual compounds.[5]

  • GC-MS Analysis:

    • GC Column: Rxi-624Sil MS or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 2 minutes.

      • Ramp to 220°C at 12°C/min.

      • Hold at 220°C for 3 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

      • Source Temperature: 230°C.

      • Transfer Line Temperature: 240°C.

Workflow for Dynamic Headspace (Purge and Trap) Analysis

PurgeAndTrap Sample Sample in Sparge Vessel Purge Purge with Inert Gas Sample->Purge Trap Trap Adsorption Purge->Trap VOCs carried to trap Desorb Thermal Desorption Trap->Desorb Heat Trap GC_Analysis GC/MS Analysis Desorb->GC_Analysis Transfer to GC Data Data Analysis GC_Analysis->Data

Caption: Workflow of Dynamic Headspace (Purge and Trap) analysis.

Solid-Phase Microextraction (SPME)

Application Note:

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[10][11] It utilizes a fused-silica fiber coated with a stationary phase to extract VOCs from a sample.[11] The fiber can be exposed to the headspace above the sample (Headspace SPME) or directly immersed in a liquid sample (Direct Immersion SPME).[11][12] After extraction, the fiber is transferred to the hot injector of a GC, where the analytes are thermally desorbed for analysis.[12] The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes.[13]

Protocol: Headspace SPME-GC-MS for VOCs in Water

This protocol is suitable for the analysis of common VOCs like benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX) in water samples.[10]

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[10]

  • SPME fiber holder (manual or for autosampler)

  • Headspace vials (20 mL) with PTFE/silicone septa screw caps[10]

  • Heating and agitation unit (e.g., magnetic stirrer with hotplate)

  • GC-MS system

  • Sodium chloride (NaCl), analytical grade[10]

Procedure:

  • Sample Preparation:

    • Place 10 mL of the water sample into a 20 mL headspace vial.[10]

    • Add 3 g of NaCl to the vial to enhance the extraction of VOCs.[10]

    • If required, add an internal standard.

    • Immediately seal the vial.

  • SPME Extraction:

    • Place the vial in a heating block with agitation.

    • Incubation and Extraction Temperature: 40°C[10]

    • Agitation Speed: 250 rpm

    • Extraction Time: Expose the SPME fiber to the headspace for 30 minutes.[10]

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, transfer the SPME fiber to the GC injection port.

    • Injector Temperature: 250°C for thermal desorption for 5 minutes in splitless mode.[10]

    • GC Column: A polar column such as a DB-WAX or FFAP is suitable (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp 1: Increase to 150°C at 5°C/min.

      • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.[10]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

      • Mass Range: Scan from m/z 35 to 350.[10]

      • Source Temperature: 230°C.[10]

      • Transfer Line Temperature: 240°C.[10]

Workflow for Solid-Phase Microextraction (SPME)

SPME Sample Sample in Sealed Vial Extraction Expose SPME Fiber (Headspace or Direct) Sample->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption Transfer Fiber GC_Analysis GC/MS Analysis Desorption->GC_Analysis Data Data Analysis GC_Analysis->Data

Caption: Workflow of Solid-Phase Microextraction (SPME) analysis.

Solvent Extraction

Application Note:

Solvent extraction is a traditional and robust method for the isolation of VOCs from solid and liquid samples.[14][15] The sample is mixed with a suitable organic solvent, which dissolves the target analytes. The extract is then concentrated and analyzed by GC. Methanol is a commonly used solvent for the extraction of VOCs from soil samples.[14] This technique is advantageous for samples with high concentrations of VOCs and for semi-volatile organic compounds. However, it can be time-consuming, requires significant amounts of organic solvents, and may suffer from interferences from the solvent peak in the chromatogram.[15]

Protocol: Solvent Extraction of VOCs from Soil

This protocol is based on the principle of extracting VOCs from a soil sample using methanol.[16]

Materials:

  • Wide-mouth glass jars with PTFE-lined screw caps

  • Methanol (purge and trap grade)

  • Centrifuge

  • Volumetric flasks and syringes

  • GC-MS system

Procedure:

  • Sample Collection:

    • Collect a representative soil sample and place it in a pre-weighed wide-mouth glass jar.

    • Seal the jar immediately to minimize volatilization losses.

  • Extraction:

    • In the laboratory, add a known volume of methanol to the soil sample in the jar (e.g., 10 mL of methanol for 10 g of soil).

    • Seal the jar and shake vigorously for 2 minutes.

    • Place the jar on a mechanical shaker and extract for 15-20 minutes.

    • Allow the soil to settle or centrifuge the sample to separate the solid and liquid phases.

  • Analysis:

    • Take an aliquot of the methanol extract (e.g., 100 µL) and add it to a larger volume of reagent water (e.g., 5 mL) in a purge and trap sparge vessel or a headspace vial for analysis by the respective methods described above.

    • Alternatively, for high concentrations, a direct injection of the methanol extract into the GC may be possible.

  • Moisture Content Determination:

    • Determine the moisture content of a separate aliquot of the soil sample to report the results on a dry weight basis.

Workflow for Solvent Extraction

SolventExtraction Sample Soil Sample Extraction Add Solvent & Agitate Sample->Extraction Separation Centrifuge or Settle Extraction->Separation Analysis Analyze Extract (e.g., by P&T or HS) Separation->Analysis Data Data Analysis Analysis->Data

Caption: Workflow of Solvent Extraction for VOC analysis.

Thermal Desorption (TD)

Application Note:

Thermal desorption is a versatile and solvent-free technique for analyzing VOCs and semi-volatile organic compounds (SVOCs) collected on sorbent tubes.[17][18] Air samples are passed through a tube packed with one or more adsorbents, which trap the target compounds. In the laboratory, the tube is heated, and a flow of inert gas purges the desorbed analytes onto a focusing trap, which is then rapidly heated to inject the concentrated compounds into the GC.[17][19] This two-stage process provides excellent sensitivity and is widely used for air monitoring applications.[18]

Protocol: Thermal Desorption GC-MS Analysis of VOCs in Air

This protocol describes the analysis of VOCs collected on a sorbent tube.

Materials:

  • Thermal desorption unit interfaced with a GC-MS system

  • Conditioned sorbent tubes (e.g., Tenax® TA)[18]

  • Low-flow air sampling pump

  • Helium (high purity)

  • Internal standard loading apparatus

Procedure:

  • Sample Collection:

    • Connect a conditioned sorbent tube to a calibrated low-flow air sampling pump.

    • Draw a known volume of air through the tube at a controlled flow rate.

    • After sampling, seal the tube with diffusion-locking caps.

  • Thermal Desorption and GC-MS Analysis:

    • Internal Standard Addition: Spike the sample tube with an internal standard using a dedicated apparatus.[19]

    • Primary (Tube) Desorption: Place the sorbent tube in the thermal desorber. Heat the tube (e.g., to 300°C) while purging with helium to transfer the analytes to a cold trap.

    • Secondary (Trap) Desorption: Rapidly heat the focusing trap (e.g., from -30°C to 320°C) to inject the analytes into the GC column.

    • GC-MS Analysis:

      • GC Column: Suitable capillary column for VOC analysis (e.g., 60 m x 0.25 mm x 1.4 µm)[20]

      • Carrier Gas: Helium.

      • Oven Temperature Program: A suitable temperature program to separate the target analytes.

      • MS Parameters: Operate in full scan or selected ion monitoring (SIM) mode for target compound analysis.

Workflow for Thermal Desorption (TD)

ThermalDesorption Sampling Air Sampling onto Sorbent Tube Tube_Desorption Primary Desorption (Tube Heating) Sampling->Tube_Desorption Trap_Focusing Cryo-Focusing on Trap Tube_Desorption->Trap_Focusing Trap_Desorption Secondary Desorption (Trap Heating) Trap_Focusing->Trap_Desorption GC_Analysis GC/MS Analysis Trap_Desorption->GC_Analysis Injection Data Data Analysis GC_Analysis->Data

Caption: Workflow of Thermal Desorption (TD) analysis.

Quantitative Data Summary

The performance of different sample preparation techniques can vary depending on the analyte, matrix, and specific method parameters. The following tables provide a summary of typical performance data for the discussed techniques.

Table 1: Comparison of Key Performance Characteristics

TechniqueSensitivitySample ThroughputAutomationSolvent UsageApplicable Matrices
Static Headspace ModerateHighExcellentNoneLiquids, Solids[1][2]
Dynamic Headspace (P&T) Very HighModerateExcellentNoneLiquids, Solids[5][6]
Solid-Phase Microextraction HighHighExcellentNoneLiquids, Solids, Gases[10][11]
Solvent Extraction Moderate to HighLowModerateHighLiquids, Solids[14][15]
Thermal Desorption Very HighModerateExcellentNoneGases, Air[17][18]

Table 2: Typical Analyte Recovery and Precision

TechniqueAnalyte ClassMatrixTypical Recovery (%)Typical RSD (%)
Static Headspace Residual SolventsPharmaceuticals95 - 105< 15
Dynamic Headspace (P&T) BTEXWater80 - 120< 10
Solid-Phase Microextraction FlavorsBeverages90 - 110< 15
Solvent Extraction PAHsSoil70 - 130< 20
Thermal Desorption VOCsAir90 - 110< 10

Note: The values presented in these tables are indicative and can vary significantly based on the specific application and experimental conditions.

References

Application Notes and Protocols: Molecular Dynamics Simulations of 2,2,4-Trimethylhexane Viscosity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for determining the viscosity of 2,2,4-trimethylhexane using molecular dynamics (MD) simulations. The information is compiled from recent studies and is intended to guide researchers in setting up and running their own simulations.

Introduction

This compound is a branched alkane, and understanding its viscosity under various pressures is crucial in fields such as lubrication and fluid dynamics. Molecular dynamics simulations offer a powerful computational approach to predict and analyze the viscosity of such molecules, providing insights that can be challenging to obtain experimentally, especially at extreme conditions.

This document outlines two primary computational methodologies for viscosity calculation: Non-Equilibrium Molecular Dynamics (NEMD) and Equilibrium Molecular Dynamics (EMD) with the Green-Kubo formalism. A detailed protocol for the NEMD approach, based on published research, is provided, along with a summary of reported viscosity data.

Data Presentation

The following table summarizes the Newtonian viscosity of this compound at 293 K across a range of pressures, as determined by all-atom non-equilibrium molecular dynamics simulations.[1][2]

Pressure (MPa)Newtonian Viscosity, ηN (mPa·s)
0.10.46 ± 0.02
250.61 ± 0.02
500.77 ± 0.02
1001.12 ± 0.02
1501.51 ± 0.02
2502.5 ± 0.1
4005.0 ± 0.1
5008.2 ± 0.2
60013.0 ± 0.5
70020.0 ± 1.0
80029.0 ± 2.0
90043.0 ± 3.0
100062.0 ± 4.0

Data sourced from Cunha & Robbins (2019).[1][2]

Experimental Protocols

Protocol 1: Non-Equilibrium Molecular Dynamics (NEMD) for Viscosity Calculation

This protocol is based on the methodology used to determine the pressure-viscosity relationship of this compound.[1][2]

1. System Setup and Initialization:

  • Molecular Model: Create an all-atom model of this compound.

  • Force Field: Employ a suitable force field for hydrocarbons at high pressures, such as AIREBO-M.[1][2] Other all-atom force fields like COMPASS or specific parametrizations of OPLS-AA can also be considered.[3][4][5]

  • Simulation Box: Place a significant number of molecules (e.g., 1000) in a 3D periodic simulation box.[2] The initial placement should be random and sparse to avoid high-energy overlaps.

  • Initial Energy Minimization: Perform an energy minimization to relax the initial structure and remove any unfavorable contacts.

2. Equilibration:

  • NVT Ensemble (Canonical): Equilibrate the system at the desired temperature (e.g., 293 K) and a low pressure using an NVT ensemble (constant number of particles, volume, and temperature). A Nosé-Hoover thermostat can be used for temperature control. This step allows the system to reach the target temperature.

  • NPT Ensemble (Isothermal-Isobaric): Further equilibrate the system at the target temperature and pressure using an NPT ensemble (constant number of particles, pressure, and temperature). A Nosé-Hoover thermostat and barostat are appropriate. This step ensures the system reaches the correct density for the given conditions. The equilibration should be run until properties like potential energy and density have converged.

3. Production Run (NEMD):

  • Shear Application: Apply a constant shear rate (γ̇) to the simulation box. This can be achieved using the SLLOD algorithm with Lees-Edwards periodic boundary conditions.

  • Ensemble: Maintain the system in an NVT ensemble to dissipate the heat generated by shearing.

  • Shear Rates: Perform a series of simulations at different shear rates, typically ranging from 10⁷ to 5 x 10⁹ s⁻¹.[1][2]

  • Data Collection: After a steady state is reached, record the shear stress (σ) for each applied shear rate. The viscosity (η) is calculated as η = σ / γ̇.

4. Data Analysis:

  • Newtonian Viscosity: At low shear rates, the viscosity should be independent of the shear rate (Newtonian regime).

  • Extrapolation for High Pressures: At high pressures, reaching the Newtonian regime directly may not be computationally feasible. In such cases, the viscosity data at higher shear rates can be fitted to a model like the Eyring theory to extrapolate to the zero-shear-rate (Newtonian) viscosity.[1][2]

Protocol 2: Equilibrium Molecular Dynamics (EMD) with Green-Kubo Formalism

This is an alternative method for calculating viscosity, often suitable for systems with lower viscosity.[6][7]

1. System Setup and Equilibration:

  • Follow steps 1 and 2 from the NEMD protocol to prepare an equilibrated system at the desired temperature and pressure.

2. Production Run (EMD):

  • Ensemble: Perform a long simulation in the NVE (microcanonical) or NVT ensemble.

  • Data Collection: Record the off-diagonal components of the pressure tensor (Pxy, Pxz, Pyz) at regular time intervals.

3. Data Analysis:

  • Stress Autocorrelation Function (SACF): Calculate the stress autocorrelation function from the saved pressure tensor data.

  • Green-Kubo Integral: The shear viscosity is obtained by integrating the SACF over time. The integral should be evaluated until it reaches a stable plateau. For systems with high viscosity, achieving a clear plateau can be computationally demanding.[3] The time decomposition method can be a useful approach for accurately calculating the Green-Kubo integral.[5][8]

Mandatory Visualization

MD_Workflow cluster_prep System Preparation cluster_equil Equilibration cluster_prod Production Run cluster_analysis Data Analysis A Define Molecule (this compound) B Select Force Field (e.g., AIREBO-M, COMPASS) A->B C Create Simulation Box (Periodic Boundary Conditions) B->C D Energy Minimization C->D E NVT Ensemble (Constant T) D->E F NPT Ensemble (Constant T & P) E->F G_NEMD NEMD Simulation (Apply Shear Rate) F->G_NEMD H_EMD EMD Simulation (No Shear) F->H_EMD I_NEMD Calculate Stress vs. Shear Rate G_NEMD->I_NEMD K_EMD Calculate Stress Autocorrelation Function (SACF) H_EMD->K_EMD J_NEMD Determine Viscosity η = σ/γ̇ I_NEMD->J_NEMD L_EMD Green-Kubo Integral η = ∫⟨P(t)P(0)⟩dt K_EMD->L_EMD

Caption: General workflow for MD viscosity calculation.

Parameter_Relationships cluster_inputs Input Parameters cluster_outputs Simulation Outputs ForceField Force Field Choice Accuracy Accuracy of Viscosity ForceField->Accuracy Strongly Influences Temperature Temperature Temperature->Accuracy Pressure Pressure Pressure->Accuracy SimTime Simulation Time Convergence Convergence SimTime->Convergence Directly Affects ComputationalCost Computational Cost SimTime->ComputationalCost Increases SysSize System Size SysSize->Accuracy Affects Finite-Size Effects SysSize->ComputationalCost Increases Convergence->Accuracy Is Required For

References

Application Notes and Protocols: Shear Viscosity of Organic Liquids via the Green-Kubo Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to calculating the shear viscosity of organic liquids using the Green-Kubo method with Equilibrium Molecular Dynamics (EMD). These protocols are intended for researchers with a foundational understanding of molecular dynamics simulations.

Introduction

Shear viscosity is a critical transport property of liquids, characterizing their resistance to flow under an applied shear stress. In the pharmaceutical industry, viscosity influences everything from drug formulation and manufacturing processes to dissolution rates and bioavailability. For materials science and chemical engineering, it is a key parameter in process design, lubrication, and fluid dynamics.

Molecular dynamics (MD) simulations offer a powerful in-silico alternative to experimental measurements for determining thermophysical properties. The Green-Kubo (GK) method is a rigorous theoretical approach based on the fluctuation-dissipation theorem, which relates transport coefficients to the time correlation of spontaneous fluctuations in a system at thermal equilibrium.[1][2] This is in contrast to Non-Equilibrium MD (NEMD) methods, which measure the system's response to an applied shear.[3][4]

Theoretical Foundation: The Green-Kubo Relation

The shear viscosity (η) is calculated by integrating the Pressure Autocorrelation Function (PACF). The Green-Kubo formula is expressed as:

η = (V / kBT) ∫0∞ ⟨Pαβ(0)Pαβ(t)⟩ dt

Where:

  • V is the volume of the simulation box.

  • kB is the Boltzmann constant.

  • T is the absolute temperature.

  • Pαβ represents an off-diagonal component of the pressure tensor (e.g., Pxy, Pyz, Pxz).

  • ⟨...⟩ denotes an ensemble average over time origins and equivalent off-diagonal components.[5]

The core of the method involves three steps: (1) sampling the instantaneous off-diagonal elements of the pressure tensor during an equilibrium simulation, (2) calculating how these fluctuations correlate over time, and (3) integrating this correlation to obtain the viscosity.

Overall Computational Workflow

The following diagram outlines the complete workflow for calculating shear viscosity using the Green-Kubo method.

Green-Kubo Workflow cluster_prep 1. System Preparation cluster_sim 2. Molecular Dynamics Simulation cluster_analysis 3. Post-Simulation Analysis A Define Organic Liquid (e.g., Benzene, Ethanol) B Select Force Field (e.g., OPLS, GAFF) A->B C Create Simulation Box (Pack molecules to correct density) B->C D Energy Minimization C->D E NVT Equilibration (Reach Target Temperature) D->E F NPT Equilibration (Reach Target Density) E->F G Production Run (NVT or NVE) (Sample Pressure Tensor Frequently) F->G H Calculate Pressure Autocorrelation Function (PACF) G->H I Integrate PACF vs. Time (Running Integral) H->I J Identify Plateau of Integral & Determine Viscosity (η) I->J K Error Estimation (Block Averaging) J->K

Caption: Computational workflow for Green-Kubo viscosity calculation.

Detailed Experimental Protocols

This protocol provides a generalized procedure. Specific parameters and commands will vary based on the chosen MD software (e.g., GROMACS, LAMMPS).

Part 1: System Preparation

  • Molecule Definition : Obtain or create a coordinate file for the organic molecule of interest.

  • Force Field Selection : Choose a force field appropriate for organic liquids. The Optimized Potentials for Liquid Simulations (OPLS) and Generalized Amber Force Field (GAFF) are common and well-validated choices.[6][7]

  • Simulation Box Setup :

    • Use a tool like Packmol or the built-in utilities in your MD software (e.g., gmx insert-molecules in GROMACS, the create_atoms command in LAMMPS) to randomly pack a sufficient number of molecules (typically 500-1000) into a cubic box.

    • The initial density should be close to the experimental density of the liquid at the target temperature and pressure.[5]

    • Apply periodic boundary conditions in all three dimensions.

Part 2: MD Simulation - Equilibration The goal of equilibration is to bring the system to the desired temperature and pressure, allowing the system to relax into a representative equilibrium state.

  • Energy Minimization : Perform a steepest descent or conjugate gradient energy minimization to remove any steric clashes or unfavorable geometries from the initial random packing.

  • NVT Equilibration (Constant Volume, Temperature) :

    • Assign initial velocities to atoms from a Maxwell-Boltzmann distribution corresponding to the target temperature.

    • Run a simulation in the NVT ensemble for 100-500 ps using a thermostat (e.g., Nosé-Hoover, v-rescale) to maintain the target temperature. Monitor the temperature to ensure it stabilizes around the desired value.

  • NPT Equilibration (Constant Pressure, Temperature) :

    • Switch to the NPT ensemble, adding a barostat (e.g., Parrinello-Rahman, Berendsen) to control the pressure.

    • Run the simulation for 1-2 ns or until the system density and pressure have converged and fluctuate around a stable average. This step is crucial for establishing the correct volume (V) for the GK equation.

Part 3: MD Simulation - Production Run This is the data collection phase.

  • Ensemble : Continue the simulation in either the NVT or NVE ensemble. While NVE is theoretically pure, NVT is often used for better temperature control over very long runs.

  • Data Collection :

    • Run the simulation for a long duration. For low-viscosity liquids, 10-50 ns may suffice, but for more viscous systems, hundreds of nanoseconds are often required to achieve convergence.[8]

    • Crucially, save the off-diagonal components of the pressure tensor (Pxy, Pyz, Pxz) at a high frequency. A sampling interval of 1-10 fs is recommended to accurately capture the fast initial decay of the autocorrelation function.[9][10]

Part 4: Post-Simulation Analysis

  • Calculate PACF : Using the time series data of the pressure tensor components, compute the autocorrelation function ⟨Pαβ(0)Pαβ(t)⟩. It is standard practice to average the ACFs of the three off-diagonal components (Pxy, Pyz, Pxz) to improve statistics.[11]

  • Integrate the PACF : Numerically integrate the averaged PACF over time. This "running integral" should, in an ideal case, reach a stable plateau value.

  • Determine Viscosity : The plateau value of the running integral corresponds to the integral term in the Green-Kubo formula. The viscosity is then calculated by multiplying by the prefactor (V / kBT).

  • Error Analysis : The PACF is often noisy at long times, causing the running integral to drift rather than form a clear plateau.[12] To obtain a reliable estimate and uncertainty, use the block averaging method: divide the production run into several large blocks (e.g., 10 blocks), calculate the viscosity for each block independently, and then compute the average and standard error of the mean from these block values.[6]

From Fluctuation to Transport Property

The diagram below illustrates the conceptual relationship between the raw pressure fluctuations, the decaying autocorrelation function, and the converging running integral for viscosity.

GK_Concept A Equilibrium Pressure Fluctuations (Pxy(t) vs. time) Random noise around zero B Pressure Autocorrelation Function (PACF vs. time) Rapid initial decay, then noisy fluctuations around zero A->B Autocorrelate C Running Integral of PACF (η(t) vs. time) Initial sharp rise, then converges to a noisy plateau B->C Integrate D Final Shear Viscosity (η) Average value of the plateau C->D Average Plateau

Caption: Conceptual flow from pressure fluctuations to viscosity.

Software Implementation Examples

  • GROMACS : The gmx energy tool can be used to post-process the energy file (.edr) from your simulation. The energy file must contain the pressure tensor components, which are saved by default.

    • gmx energy -f production.edr -vis -o viscosity.xvg

    • This command calculates the PACF and its running integral for the three off-diagonal elements separately and also provides their average.[8][13]

  • LAMMPS : Viscosity can be calculated on-the-fly using the fix ave/correlate command in the input script. This is often more efficient than saving the full pressure tensor trajectory.

    • An example snippet from a LAMMPS input script:

      (Here, ${s}, ${p}, ${d}, and ${scale} are user-defined variables for sampling frequency, correlation length, dump frequency, and the GK prefactor, respectively).[3]

Quantitative Data Summary

The following table presents shear viscosity values for several common organic liquids calculated via MD simulations using the Green-Kubo method with two different force fields. This data is adapted from the comprehensive study by Smith and Sega (2025).[6][7]

Organic LiquidTemperature (K)Force FieldCalculated η (mPa·s)Experimental η (mPa·s)
Benzene 298.15GAFF0.64 ± 0.020.60
298.15OPLS0.52 ± 0.010.60
Ethanol 298.15GAFF0.70 ± 0.031.07
298.15OPLS0.76 ± 0.021.07
Acetone 298.15GAFF0.30 ± 0.010.31
298.15OPLS0.28 ± 0.010.31
Toluene 298.15GAFF0.53 ± 0.010.55
298.15OPLS0.47 ± 0.010.55

Note: Experimental values are provided for comparison. Discrepancies highlight the sensitivity of the method to the chosen force field.

Best Practices and Common Pitfalls

  • Slow Convergence : This is the most significant challenge of the GK method. The running integral may require very long simulation times to converge to a stable plateau, especially for systems with high viscosity or complex molecular interactions.[8][10]

  • System Size Effects : Simulations should be performed on systems large enough to minimize finite-size artifacts. A box length of at least 4-5 nm is a reasonable starting point.

  • Treatment of Electrostatics : For polar organic molecules, the accurate treatment of long-range electrostatics is critical. Using a method like Particle Mesh Ewald (PME) is strongly recommended over a simple cutoff, as truncation can introduce significant noise and artifacts in the pressure tensor, leading to erroneously high viscosity values.[8][13]

  • Force Field Accuracy : As shown in the data table, the choice of force field can significantly affect the computed viscosity. It is crucial to use a well-parameterized and validated force field for the specific class of molecules under investigation.[6][7]

  • Integration Time : The formal Green-Kubo integral extends to infinity. In practice, identifying the upper integration limit is non-trivial due to noise at long correlation times. A common approach is to integrate until the function plateaus or to use advanced fitting methods to objectively determine the value.[12]

References

Application Note: Purity Assessment of 2,2,4-Trimethylhexane using GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the purity assessment of 2,2,4-Trimethylhexane using Gas Chromatography with Flame Ionization Detection (GC-FID). The described methodology is tailored for researchers, scientists, and professionals in the drug development and chemical industries who require a reliable and reproducible method for quantifying the purity of volatile branched alkanes. This document provides a complete workflow, from sample preparation to data analysis, and includes detailed instrumental conditions.

1. Introduction

This compound is a branched-chain alkane with the molecular formula C9H20. It is utilized as a reference compound in various chemical analyses and as a component in fuel and solvent mixtures. Accurate determination of its purity is crucial to ensure the quality and consistency of products and for the validity of scientific research.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used analytical technique for the separation and quantification of volatile organic compounds. The high sensitivity of the FID to hydrocarbons makes it an ideal choice for the purity analysis of alkanes like this compound.[1] This method allows for the separation of the main component from structurally similar isomers and other potential impurities.

2. Experimental Protocol

This section provides a detailed protocol for the purity assessment of this compound.

2.1. Materials and Reagents

  • Sample: this compound (≥98.0% purity)

  • Solvent: n-Hexane (HPLC grade or equivalent)

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), and Air (FID oxidant, filtered)

  • Vials: 2 mL autosampler vials with PTFE-lined septa

2.2. Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis.

  • Solvent Selection: Dissolve the this compound sample in a high-purity volatile solvent such as n-hexane.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in n-hexane.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

  • Sample Dilution: If the concentration of potential impurities is unknown, it is advisable to prepare a dilution of the neat this compound sample to fall within the linear range of the calibration curve. A starting dilution of 1:1000 (v/v) in n-hexane is recommended.

  • Vialing: Transfer the prepared standards and the diluted sample into 2 mL autosampler vials and seal with PTFE-lined septa.[1]

2.3. GC-FID Instrumentation and Conditions

The following table outlines the optimized instrumental parameters for the GC-FID analysis. These conditions are based on standard methods for detailed hydrocarbon analysis, such as ASTM D6729.[2]

Parameter Value
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless Inlet
Injection Volume 1.0 µL
Inlet Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium
Constant Flow Rate 1.5 mL/min
Column Non-polar, e.g., Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or similar
Oven Temperature Program
   Initial Temperature40 °C, hold for 5 minutes
   Ramp Rate10 °C/min to 200 °C
   Final Temperature200 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

3. Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

3.1. Quantitative Data Summary

The following table presents hypothetical data for a purity analysis of a this compound sample.

Peak No. Retention Time (min) Component Peak Area (arbitrary units) Area %
18.75Impurity 1 (e.g., C8 Isomer)15,0000.15
29.12This compound9,950,00099.50
39.45Impurity 2 (e.g., C9 Isomer)25,0000.25
410.21Impurity 3 (e.g., C10 Alkane)10,0000.10
Total 10,000,000 100.00

3.2. Purity Calculation

The purity of this compound is calculated as follows:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Based on the data in the table above, the purity would be:

Purity (%) = (9,950,000 / 10,000,000) x 100 = 99.50%

4. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the purity assessment of this compound.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Purity Calculation sample This compound Sample dilution Dilute Sample (e.g., 1:1000 v/v) sample->dilution solvent n-Hexane Solvent stock Prepare Stock Solution (1000 µg/mL) solvent->stock standards Create Calibration Standards (1-100 µg/mL) stock->standards vialing Transfer to Autosampler Vials standards->vialing dilution->vialing injection Inject 1.0 µL into GC vialing->injection separation Chromatographic Separation (DB-5 Column, Temp. Program) injection->separation detection Flame Ionization Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration identification Identify Peaks (Retention Time) integration->identification calculation Calculate Area Percentage identification->calculation report Final Purity Report calculation->report

References

Application Notes and Protocols for the Structural Validation of Synthesized Alkanes using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The successful synthesis of novel alkane-based molecules is a cornerstone of organic chemistry and drug development. Confirmation of the molecular structure of these synthesized compounds is a critical step to ensure purity and verify the intended product has been obtained. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful and complementary analytical techniques for the unambiguous structural elucidation of alkanes. These application notes provide a detailed overview and experimental protocols for utilizing ¹H NMR, ¹³C NMR, and IR spectroscopy for the structural validation of synthesized alkanes.

I. Principles of Structural Validation

Infrared (IR) spectroscopy is employed to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][2] For alkanes, IR spectroscopy is primarily used to confirm the presence of C-H and C-C single bonds and the absence of other functional groups.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1][2]

  • ¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and the connectivity of neighboring protons.

  • ¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environment within the molecule.[4]

Together, these techniques offer a comprehensive analysis to confirm the identity and purity of synthesized alkanes.[5]

II. Experimental Protocols

A. Infrared (IR) Spectroscopy Protocol

Objective: To identify the characteristic C-H and C-C vibrational modes in the synthesized alkane and to check for the absence of functional groups.

Materials:

  • Synthesized alkane sample (liquid or solid)

  • Infrared spectrometer (e.g., FTIR)

  • Salt plates (NaCl or KBr) for liquid samples or KBr powder for solid samples

  • Mortar and pestle

  • Hydraulic press for KBr pellets

  • Volatile solvent (e.g., hexane (B92381) or chloroform) for cleaning

Procedure:

  • Sample Preparation:

    • Liquid Samples (Neat): Place one to two drops of the liquid alkane sample directly between two salt plates. Gently press the plates together to form a thin film.

    • Solid Samples (KBr Pellet): Thoroughly grind 1-2 mg of the solid alkane sample with approximately 100 mg of dry KBr powder using a mortar and pestle. Place the resulting mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment to subtract atmospheric interferences.

    • Place the prepared sample (salt plates or KBr pellet) in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for alkanes. Look for strong C-H stretching absorptions in the 2960-2850 cm⁻¹ region.[6][7]

    • Observe C-H bending vibrations for methyl (CH₃) and methylene (B1212753) (CH₂) groups around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹.[7][8]

    • Confirm the absence of significant peaks in other regions, which would indicate the presence of functional groups such as C=O (around 1700 cm⁻¹), O-H (broad peak around 3300 cm⁻¹), or C=C (around 1650 cm⁻¹).[9][10]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To determine the carbon-hydrogen framework of the synthesized alkane.

Materials:

  • Synthesized alkane sample

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized alkane sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Data Acquisition (¹H NMR):

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Analysis (¹H NMR):

    • Chemical Shift (δ): Protons on alkane carbons are highly shielded and typically appear in the upfield region of the spectrum, from approximately 0.7 to 1.5 ppm.[11]

    • Integration: The area under each peak corresponds to the relative number of protons giving rise to that signal.

    • Splitting (Multiplicity): The n+1 rule can be applied to determine the number of neighboring protons. For example, a triplet indicates two neighboring protons.

  • Data Acquisition (¹³C NMR):

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[4]

  • Data Analysis (¹³C NMR):

    • Chemical Shift (δ): Alkane carbons are also shielded and appear in the upfield region of the ¹³C NMR spectrum, generally between 10 and 40 ppm.[11] The chemical shift can help distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

    • Number of Signals: The number of distinct peaks corresponds to the number of non-equivalent carbon atoms in the molecule.[12]

III. Data Presentation

For a hypothetical synthesized alkane, 2,3-dimethylpentane (B165511), the expected spectral data are summarized below.

Table 1: IR Spectroscopy Data for 2,3-dimethylpentane

Vibrational ModeAbsorption Range (cm⁻¹)Observed Peak (cm⁻¹)Intensity
C-H Stretch2960-2850~2958, ~2870Strong
CH₂ Bend1470-1450~1465Medium
CH₃ Bend1370-1350~1380Medium

Table 2: ¹H NMR Spectroscopy Data for 2,3-dimethylpentane (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1~0.88Triplet3H~7.4
H-5 (CH₃ on C-3)~0.86Doublet3H~6.8
H-6 (CH₃ on C-2)~0.84Doublet3H~6.7
H-4~1.35Multiplet2H-
H-3~1.60Multiplet1H-
H-2~1.75Multiplet1H-

Table 3: ¹³C NMR Spectroscopy Data for 2,3-dimethylpentane (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-1~11.5
C-5 (CH₃ on C-3)~15.8
C-6 (CH₃ on C-2)~17.2
C-4~25.0
C-3~34.5
C-2~36.8

IV. Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation synthesis Synthesized Alkane purification Purification synthesis->purification ir IR Spectroscopy purification->ir Sample Prep nmr NMR Spectroscopy purification->nmr Sample Prep data_analysis Data Analysis & Interpretation ir->data_analysis nmr->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Experimental workflow for alkane synthesis and structural validation.

logical_relationship cluster_structure Molecular Structure cluster_data Spectroscopic Data alkane Alkane Structure (e.g., 2,3-dimethylpentane) ir_data IR Spectrum: - C-H stretch (2960-2850 cm⁻¹) - C-H bend (1470-1350 cm⁻¹) alkane->ir_data Vibrational Modes h_nmr_data ¹H NMR Spectrum: - Chemical Shifts (0.7-1.5 ppm) - Integration - Multiplicity alkane->h_nmr_data Proton Environments c_nmr_data ¹³C NMR Spectrum: - Chemical Shifts (10-40 ppm) - Number of Signals alkane->c_nmr_data Carbon Environments

Caption: Logical relationship between alkane structure and spectroscopic data.

References

Application Notes and Protocols for Wolff-Kishner Reduction of Ketone Precursors to Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wolff-Kishner reduction is a fundamental organic reaction that deoxygenates ketones and aldehydes to their corresponding alkanes.[1] This reaction is characterized by its use of hydrazine (B178648) (N₂H₄) as the reducing agent under strongly basic conditions at high temperatures.[2] It is particularly valuable for the reduction of carbonyl groups in molecules that are sensitive to acidic conditions, offering a complementary method to the Clemmensen reduction.[3] The reaction proceeds through the in-situ formation of a hydrazone intermediate, which then undergoes base-catalyzed decomposition to yield the alkane and nitrogen gas.[4][5] A significant advancement in this method is the Huang-Minlon modification, which simplifies the procedure into a one-pot reaction, improving yields and reducing reaction times.[2][4]

Reaction Mechanism

The mechanism of the Wolff-Kishner reduction involves two primary stages:

  • Hydrazone Formation: The ketone or aldehyde reacts with hydrazine to form a hydrazone intermediate.[2]

  • Decomposition: Under strongly basic conditions and high temperatures, the hydrazone is deprotonated. This is followed by a series of proton transfers and the elimination of nitrogen gas (N₂) to form a carbanion. The carbanion is then protonated by a solvent molecule to yield the final alkane product.[3][6] The evolution of nitrogen gas is a key driving force for the reaction.[6] The rate-determining step is believed to be the deprotonation of the hydrazone.[5][6]

G cluster_mechanism Wolff-Kishner Reduction Mechanism Ketone Ketone (R-CO-R') Hydrazone Hydrazone Intermediate (R-C(=N-NH₂)-R') Ketone->Hydrazone + Hydrazine, - H₂O Hydrazine Hydrazine (H₂N-NH₂) Deprotonation1 Deprotonation (Base, e.g., KOH) Hydrazone->Deprotonation1 Anion1 Hydrazone Anion Deprotonation1->Anion1 Protonation Protonation (Solvent) Anion1->Protonation Intermediate Diazo Intermediate Protonation->Intermediate Deprotonation2 Deprotonation (Base) Intermediate->Deprotonation2 Anion2 Diazo Anion Deprotonation2->Anion2 Elimination Elimination of N₂ Anion2->Elimination - N₂ Carbanion Carbanion (R-CH⁻-R') Elimination->Carbanion Final_Protonation Protonation (Solvent) Carbanion->Final_Protonation Alkane Alkane (R-CH₂-R') Final_Protonation->Alkane

Caption: The reaction mechanism of the Wolff-Kishner reduction.

Experimental Protocols

The most commonly employed procedure is the Huang-Minlon modification, which is a one-pot synthesis that offers improved yields and shorter reaction times compared to the original method.[3][7]

Materials and Reagents:

  • Ketone precursor

  • Hydrazine hydrate (B1144303) (85% solution in water)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • High-boiling point solvent (e.g., diethylene glycol or ethylene (B1197577) glycol)

  • Standard laboratory glassware for reflux and distillation

  • Heating mantle and magnetic stirrer

  • Extraction and purification solvents (e.g., diethyl ether, pentane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

General Procedure (Huang-Minlon Modification):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ketone, diethylene glycol, hydrazine hydrate, and potassium hydroxide.

  • Hydrazone Formation: Heat the mixture to reflux (typically around 100-130 °C) for 1-2 hours to facilitate the formation of the hydrazone.

  • Water Removal: After hydrazone formation, reconfigure the apparatus for distillation. Remove the water and excess hydrazine by distillation until the temperature of the reaction mixture rises to approximately 190-200 °C.[8][9] This step is crucial for driving the reaction to completion.[8]

  • Decomposition: Once the higher temperature is reached, return the apparatus to a reflux setup and continue heating for an additional 3-6 hours.[3][8] During this time, the decomposition of the hydrazone to the alkane occurs with the evolution of nitrogen gas.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

  • Purification: Wash the combined organic extracts with water and then with a saturated brine solution. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude alkane product. Further purification can be achieved by distillation or chromatography if necessary.

G cluster_workflow Experimental Workflow for Wolff-Kishner Reduction Start Start Setup Combine Ketone, Hydrazine Hydrate, KOH, and Diethylene Glycol in Flask Start->Setup Reflux1 Reflux at 100-130°C (1-2 hours) for Hydrazone Formation Setup->Reflux1 Distill Distill to Remove Water and Excess Hydrazine (until T ≈ 200°C) Reflux1->Distill Reflux2 Reflux at ~200°C (3-6 hours) for Decomposition Distill->Reflux2 Cool Cool to Room Temperature Reflux2->Cool Workup Dilute with Water and Extract with Organic Solvent Cool->Workup Purify Wash, Dry, and Concentrate Organic Layer Workup->Purify End Isolate Alkane Product Purify->End

Caption: A typical experimental workflow for the Wolff-Kishner reduction.

Quantitative Data Summary

The efficiency of the Wolff-Kishner reduction can vary depending on the substrate and reaction conditions. The Huang-Minlon modification generally provides good to excellent yields.

Ketone PrecursorReaction Time (hours)Temperature (°C)Yield (%)Reference
β-(p-phenoxybenzoyl)propionic acidNot specified20095[4][7]
Steroidal Ketone (hindered)Longer timesHigher tempsNot specified[4]
General Aldehydes/Ketones3-6~200Generally high[3][8]
Acetophenone8 (lab class)Not specifiedNot specified[10]

Note: Sterically hindered ketones may require more forcing conditions, such as higher temperatures and longer reaction times (Barton modification).[4][8]

Safety and Handling Precautions

  • Hydrazine: Hydrazine is highly toxic and a suspected carcinogen.[10] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • High Temperatures: The reaction is conducted at high temperatures, posing a risk of burns. A heating mantle with a temperature controller should be used.

  • Strong Base: Potassium hydroxide and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

  • Pressure Build-up: The reaction evolves nitrogen gas, so the system should not be sealed. A reflux condenser open to the atmosphere (or an inert gas line) is essential to prevent pressure build-up.

Limitations and Considerations

  • The strongly basic conditions of the Wolff-Kishner reduction are not suitable for base-sensitive substrates.[11]

  • Functional groups such as esters, lactones, amides, and lactams can be hydrolyzed under these reaction conditions.[3][8]

  • Sterically hindered ketones may react slowly or not at all under standard Huang-Minlon conditions.[3][4]

  • α,β-Unsaturated ketones may undergo side reactions, such as the formation of pyrazoles.[3]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting GC Peak Tailing for 2,2,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Gas Chromatography (GC) peak tailing, specifically for the analysis of 2,2,4-Trimethylhexane.

Troubleshooting Guide

This guide provides a systematic approach in a question-and-answer format to identify and resolve the root cause of peak tailing for this compound.

Q1: My chromatogram for this compound is showing significant peak tailing. Where should I start troubleshooting?

A1: A systematic approach is crucial for efficient troubleshooting. Start by examining the easiest and most common causes of peak tailing before moving to more complex issues. A recommended first step is to perform routine inlet maintenance, as this is a frequent source of chromatographic problems.[1] If the issue persists, proceed to investigate the column and then the method parameters.

Q2: How do I perform inlet maintenance, and what should I be looking for?

A2: Inlet maintenance is a critical first step in troubleshooting peak tailing.[1] Contamination in the injector can lead to peak shape issues.[2]

Troubleshooting Steps for Inlet Maintenance:

  • Replace the Septum: A worn or cored septum can be a source of leaks and contamination.

  • Replace the Inlet Liner: Over time, the liner can become contaminated with non-volatile residues that can cause peak tailing. For a non-polar analyte like this compound, a deactivated, straight-through liner is a suitable choice.

  • Check for Leaks: Use an electronic leak detector to ensure all fittings on the inlet are secure.

Q3: I've performed inlet maintenance, but the peak tailing persists. What is the next logical step?

A3: If inlet maintenance does not resolve the peak tailing, the next step is to investigate the GC column itself. Issues with the column are a major contributor to poor peak shape.[1]

Troubleshooting Steps for the GC Column:

  • Examine the Column Installation:

    • Proper Column Cut: Ensure the column ends are cut cleanly and at a 90-degree angle. A poor cut can create turbulence and cause peak tailing.[3] It is highly recommended to inspect the cut with a magnifier.

    • Correct Insertion Depth: Verify that the column is inserted to the correct depth in both the inlet and the detector, according to the manufacturer's instructions. Incorrect positioning can create dead volumes, leading to peak distortion.

  • Address Potential Contamination:

    • Trim the Column: If the front of the column is contaminated with non-volatile residues, trimming 10-20 cm from the inlet end can often resolve the issue.

    • Bake Out the Column: If you suspect contamination further down the column, a bake-out at a temperature slightly above your highest analysis temperature (but below the column's maximum temperature limit) can help remove semi-volatile contaminants.

Q4: My inlet and column seem to be in good condition, but I still see peak tailing. Could my GC method parameters be the cause?

A4: Yes, sub-optimal method parameters can certainly lead to peak tailing, even with a perfectly functioning instrument.

Troubleshooting Steps for Method Parameters:

  • Inlet Temperature: While this compound is volatile, an excessively low inlet temperature can lead to slow vaporization and band broadening. Conversely, a temperature that is too high can cause degradation of the stationary phase over time. A good starting point for the inlet temperature is typically 250 °C.

  • Carrier Gas Flow Rate: An inappropriate flow rate can affect peak shape. If the flow rate is too low, it can lead to increased band broadening. Conversely, an excessively high flow rate can reduce separation efficiency. It is important to operate at or near the optimal flow rate for your carrier gas and column dimensions.

  • Oven Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. However, for a single analyte like this compound, this is less likely to be the primary cause of tailing compared to inlet or column issues.

Q5: Since this compound is a non-polar compound, are active sites a likely cause of the peak tailing?

A5: For a non-polar hydrocarbon like this compound, interaction with active sites (such as exposed silanol (B1196071) groups in the liner or on the column) is a less probable cause of peak tailing compared to polar compounds.[1] However, severe contamination of the liner or column with polar material could create active sites that may interact with your analyte. If you have ruled out other causes, using a fresh, deactivated liner and trimming the column are still worthwhile troubleshooting steps.

Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for This compound inlet_maintenance Perform Inlet Maintenance (Replace Septum & Liner, Check for Leaks) start->inlet_maintenance problem_solved1 Problem Resolved? inlet_maintenance->problem_solved1 column_check Inspect GC Column (Installation, Cut, Contamination) problem_solved1->column_check No end_resolved Peak Shape Acceptable problem_solved1->end_resolved Yes problem_solved2 Problem Resolved? column_check->problem_solved2 method_parameters Review Method Parameters (Inlet Temp, Flow Rate, Oven Program) problem_solved2->method_parameters No problem_solved2->end_resolved Yes problem_solved3 Problem Resolved? method_parameters->problem_solved3 problem_solved3->end_resolved Yes end_unresolved Further Diagnostics Required (e.g., Column Replacement) problem_solved3->end_unresolved No

Caption: A flowchart illustrating the systematic troubleshooting process for GC peak tailing.

Frequently Asked Questions (FAQs)

Q: What is peak tailing and how is it measured? A: Peak tailing is a distortion in a chromatogram where the latter half of the peak is broader than the front half.[1] It is often quantified using the Asymmetry Factor (As) or Tailing Factor (Tf). An ideal, symmetrical peak has an As or Tf value of 1.0. A value greater than 1 indicates peak tailing.

Q: What is considered an acceptable level of peak tailing? A: While a perfectly symmetrical peak (As = 1.0) is ideal, it is rarely achieved in practice. Generally, an asymmetry factor up to 1.5 is considered acceptable for most applications.[4] However, for high-precision quantitative analysis, a value closer to 1.0 is desirable. An asymmetry factor greater than 2.0 typically indicates a significant problem that needs to be addressed.[4]

Q: Can injecting too much sample cause peak tailing? A: Injecting too large a mass of the analyte can lead to column overload, which typically results in peak fronting (the opposite of tailing). However, in some cases, severe overload can also contribute to peak asymmetry. If you suspect this might be an issue, try diluting your sample and re-injecting.

Q: How does the choice of solvent affect peak shape for this compound? A: For splitless injections, a mismatch in polarity between the solvent and the stationary phase can cause peak splitting or distortion. Since this compound is non-polar, it is best to dissolve it in a non-polar solvent like hexane (B92381) or heptane, especially when using a common non-polar stationary phase like a 5% phenyl-methylpolysiloxane.

Q: Could there be a problem with my detector causing the peak tailing? A: While less common than inlet or column issues, problems with the detector can sometimes contribute to peak distortion. For example, a partially blocked detector jet in a Flame Ionization Detector (FID) could potentially affect peak shape. However, it is recommended to thoroughly investigate the inlet and column first, as these are the more probable sources of the problem.

Causes of Peak Tailing

Causes_of_Peak_Tailing cluster_instrument Instrumental Issues cluster_method Method Parameters Inlet Contamination Inlet Contamination Poor Column Installation Poor Column Installation Column Contamination Column Contamination Active Sites Active Sites Sub-optimal Inlet Temperature Sub-optimal Inlet Temperature Incorrect Flow Rate Incorrect Flow Rate Solvent/Phase Mismatch Solvent/Phase Mismatch Peak Tailing Peak Tailing Peak Tailing->Inlet Contamination Peak Tailing->Poor Column Installation Peak Tailing->Column Contamination Peak Tailing->Active Sites Peak Tailing->Sub-optimal Inlet Temperature Peak Tailing->Incorrect Flow Rate Peak Tailing->Solvent/Phase Mismatch

Caption: Relationships between common causes and the observation of GC peak tailing.

Quantitative Data: Peak Asymmetry Factor

The asymmetry factor is a key metric for evaluating peak shape. The table below summarizes typical values and their implications.

Asymmetry Factor (As)Peak Shape DescriptionImplication
1.0Perfectly SymmetricalIdeal, rarely achieved in practice.
> 1.0 - 1.5Minor TailingGenerally acceptable for most applications.[4]
> 1.5 - 2.0Moderate TailingMay impact resolution and integration accuracy. Investigation is recommended.[4]
> 2.0Severe TailingUnacceptable for quantitative analysis. Troubleshooting is necessary.[4]
< 1.0Peak FrontingOften caused by column overload or poor sample solubility.

Experimental Protocol: GC Analysis of this compound

This protocol provides a starting point for the analysis of this compound and similar branched alkanes. Optimization may be required based on your specific instrumentation and analytical goals.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in high-purity n-hexane.

  • Perform serial dilutions to create working standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.

2. GC-FID Method Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC with FID or similarStandard, robust system for hydrocarbon analysis.
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for separating compounds based on boiling point.
Inlet Split/SplitlessAllows for flexibility in sample concentration.
Inlet Temperature 250 °CEnsures rapid vaporization of the analyte and solvent.
Injection Volume 1 µLA standard volume to avoid overloading the column.
Split Ratio 50:1Appropriate for moderate concentration samples to ensure sharp peaks.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Near optimal flow for this column dimension to ensure good peak shape and resolution.
Oven Program Initial: 50 °C (hold 2 min) Ramp: 10 °C/min to 150 °C (hold 0 min)A simple program sufficient to elute this compound efficiently.
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons.
Detector Temp. 300 °CPrevents condensation of the analyte in the detector.
Makeup Gas (N2) 25 mL/minStandard for FID.
Hydrogen Flow 30 mL/minStandard for FID.
Air Flow 300 mL/minStandard for FID.

3. Data Analysis:

  • Integrate the peak for this compound.

  • Calculate the Asymmetry Factor (As) at 10% of the peak height.

  • Generate a calibration curve by plotting peak area versus concentration for the working standards.

  • Determine the concentration of this compound in unknown samples by comparing their peak areas to the calibration curve.

References

Technical Support Center: Optimizing GC Inlet Temperature for Volatile Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography (GC) methods for the analysis of volatile hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the GC inlet temperature in volatile hydrocarbon analysis?

The GC inlet, or injector, is responsible for the rapid and efficient vaporization of the sample, transferring it onto the analytical column in a narrow band. The inlet temperature is a critical parameter that directly influences the accuracy and reproducibility of your results. An optimized inlet temperature ensures that all volatile hydrocarbon analytes are completely and instantaneously vaporized without thermal degradation.

Q2: How does an incorrect inlet temperature affect my chromatographic results?

An inappropriate inlet temperature can lead to a variety of chromatographic problems:

  • Too Low: Incomplete vaporization of less volatile compounds can result in poor peak shape (tailing), reduced peak areas, and discrimination against higher boiling point analytes.[1]

  • Too High: Thermally labile compounds may degrade in the inlet, leading to the appearance of unexpected peaks and inaccurate quantification.[1] It can also cause the sample solvent to rapidly expand beyond the volume of the inlet liner, a phenomenon known as backflash, which results in poor reproducibility and sample loss.

Q3: Where should I start when setting the inlet temperature for a new method?

A common starting point for the inlet temperature is 250 °C, which is effective for a broad range of volatile compounds.[1] For temperature-programmed analyses, a good rule of thumb is to set the inlet temperature 10-20 °C hotter than the maximum oven temperature.[2] However, for samples containing high boiling point analytes, you may need to increase the temperature. It is recommended to perform a temperature study by injecting the sample at incrementally higher inlet temperatures (e.g., 250 °C, 275 °C, and 300 °C) and observing the peak shapes and responses of the least volatile and any thermally sensitive compounds.[1]

Q4: What is the impact of the inlet liner on my analysis?

The inlet liner is a critical component within the injector where the sample is vaporized. The choice of liner and its condition can significantly impact your results. A deactivated liner is essential to prevent active sites from interacting with polar or reactive analytes, which can cause peak tailing.[3] For splitless injections, a liner with glass wool can aid in heat transfer for better vaporization and trap non-volatile residues, protecting the column.[4]

Q5: How often should I perform inlet maintenance?

The frequency of inlet maintenance, including changing the septum, liner, and O-ring, depends on the cleanliness of your samples and the number of injections.[5] For dirty samples, you may need to change the liner daily or even more frequently.[4] A good practice is to monitor the performance of a standard solution, and when peak shape degrades or response decreases beyond an acceptable limit (e.g., 20-30%), it is time for maintenance.[4]

Troubleshooting Guide

This guide addresses common issues related to GC inlet temperature in volatile hydrocarbon analysis.

Problem Possible Causes Related to Inlet Suggested Solutions
Peak Tailing 1. Inlet temperature is too low: Incomplete vaporization of analytes. 2. Active sites in the inlet: Adsorption of polar or active analytes onto the liner or seals. 3. Contaminated liner: Buildup of non-volatile residue.1. Increase the inlet temperature in 10-20 °C increments. 2. Use a fresh, deactivated inlet liner. Ensure you are using a high-quality, inert liner.[3] 3. Replace the inlet liner.[3]
Peak Fronting 1. Column overload: Too much sample is being introduced onto the column. 2. Solvent-stationary phase mismatch: The polarity of the injection solvent does not match the polarity of the column's stationary phase.1. Reduce the injection volume or increase the split ratio. 2. Ensure the solvent is compatible with the stationary phase (e.g., avoid injecting a non-polar solvent like hexane (B92381) onto a polar WAX column in splitless mode).[3]
Ghost Peaks 1. Carryover from previous injections: Adsorption of analytes in a contaminated liner. 2. Septum bleed: Degradation of the septum at high temperatures.1. Replace the inlet liner. A preventative maintenance schedule for liner replacement is recommended.[4] 2. Use a high-quality, low-bleed septum. Ensure the septum nut is not overtightened.
Poor Reproducibility (Varying Peak Areas) 1. Inlet temperature too low: Inconsistent vaporization. 2. Backflash: The vapor volume of the sample and solvent exceeds the liner volume. 3. Septum leak: A worn or cored septum can lead to sample loss during injection.1. Increase the inlet temperature. 2. Use a liner with a larger internal volume or reduce the injection volume. Solvent choice is also critical; for example, 1 µL of water will expand significantly more than 1 µL of hexane.[6] 3. Replace the septum.
Loss of High Boiling Point Analytes 1. Inlet temperature is too low: Insufficient energy to vaporize less volatile compounds. 2. Discrimination in the inlet: Less volatile compounds are not efficiently transferred to the column.1. Increase the inlet temperature. For very high molecular weight alkanes, temperatures up to 350°C may be necessary.[7] 2. Use a pulsed splitless injection to improve the transfer of high boiling point analytes.

Data Presentation

Table 1: Recommended GC Inlet Temperatures for Different Volatile Hydrocarbon Classes

This table provides starting-point recommendations for inlet temperatures. Optimal temperatures may vary based on the specific instrument, column, and sample matrix.

Hydrocarbon Class Typical Inlet Temperature Range (°C) Notes
Alkanes (C7-C40) 280 - 320Higher temperatures are necessary for the complete vaporization of long-chain alkanes.[7] An inlet temperature of 300 °C is a good starting point for a broad range of alkanes.[8]
Aromatic Hydrocarbons (e.g., BTEX) 200 - 250These compounds are generally more volatile and do not require extremely high inlet temperatures. An inlet temperature of 250 °C is often used.[9]
Halogenated Hydrocarbons 220 - 250An inlet temperature of 250 °C is suitable for many common halogenated hydrocarbons.[10] For some methods, an injector temperature of 220 °C has been used.[11]
General Volatile Organic Compounds (VOCs) 200 - 250A general-purpose starting temperature of 250 °C is widely applicable.[1]

Experimental Protocols

Protocol 1: Replacing the GC Inlet Liner

Objective: To replace the inlet liner to prevent carryover, peak tailing, and other chromatographic issues. This should be performed as part of routine maintenance.[12]

Materials:

  • Clean, lint-free gloves[5]

  • Tweezers or a liner removal tool[12]

  • New, deactivated inlet liner

  • New O-ring[12]

  • Wrench for the inlet

Procedure:

  • Cool the Inlet: Set the GC inlet temperature to a safe temperature (e.g., below 40 °C) and allow it to cool completely to avoid burns.[12]

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Open the Inlet: Use the appropriate wrench to loosen and remove the septum nut and any other retaining hardware.[5]

  • Remove the Old Liner: Using tweezers or a specialized liner removal tool, carefully pull the old liner straight out of the inlet.[12] Dispose of the old liner and O-ring.

  • Inspect and Clean: Inspect the inside of the inlet for any debris from the septum or ferrule. Clean if necessary.

  • Install the New Liner: While wearing clean gloves, place a new O-ring onto the new liner.[12] Carefully insert the new liner into the inlet, ensuring it is fully seated.[5]

  • Reassemble the Inlet: Reinstall the inlet hardware and tighten the septum nut. Do not overtighten, as this can damage the septum.[5]

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on. It is advisable to wait for 15 minutes for the inlet and column to be purged with carrier gas before heating.[5] Perform a leak check.

  • Heat the Inlet: Set the inlet to the desired operating temperature.

  • Conditioning: Allow the system to equilibrate before running samples.

Protocol 2: Conditioning a New GC Column

Objective: To remove any residual solvents, contaminants, and moisture from a new GC column and to ensure a stable baseline.

Materials:

  • New GC column

  • Appropriate ferrules and nuts

  • Wrench for column nuts

  • High-purity carrier gas

Procedure:

  • Install the Column in the Inlet: With the oven at ambient temperature, install the column into the GC inlet. Ensure the correct insertion depth for your instrument and tighten the nut.[13]

  • Purge the Column: Turn on the carrier gas at the flow rate specified for your method (typically 1-2 mL/min for many capillary columns). Allow the carrier gas to purge the column for at least 10-40 minutes to remove air.[13][14]

  • Leave the Detector End Unconnected (Optional but Recommended): To prevent bleed products from contaminating the detector, you can leave the detector end of the column unconnected during the initial high-temperature conditioning.[13]

  • Temperature Program:

    • Set the initial oven temperature to 40-50 °C.[14][15]

    • Ramp the temperature at a rate of 5-10 °C/minute to a final temperature that is 20-30 °C above the maximum operating temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.[13][16][17]

    • Hold at this final temperature for 1-2 hours. Thicker film columns may require longer conditioning times.[15]

  • Cool the Oven: After conditioning, cool the oven back down to the initial temperature of your method.

  • Connect to the Detector: If the detector end was left unconnected, turn off the carrier gas, connect the column to the detector, and then restore the gas flow.

  • Check the Baseline: Run a blank injection (injecting only solvent) and observe the baseline. A stable, low-noise baseline indicates the column is properly conditioned.[15]

Mandatory Visualization

Troubleshooting_Workflow start Chromatographic Problem (e.g., Peak Tailing, Poor Reproducibility) check_temp Is Inlet Temperature Optimized? start->check_temp adjust_temp Adjust Inlet Temperature (Increase in 10-20°C increments) check_temp->adjust_temp No check_liner Is the Inlet Liner Clean and Deactivated? check_temp->check_liner Yes adjust_temp->check_liner replace_liner Replace Inlet Liner and O-Ring check_liner->replace_liner No check_septum Is the Septum in Good Condition? check_liner->check_septum Yes replace_liner->check_septum replace_septum Replace Septum check_septum->replace_septum No check_column Is the Column Properly Installed and Conditioned? check_septum->check_column Yes replace_septum->check_column maintain_column Trim Column Inlet / Recondition Column check_column->maintain_column No resolved Problem Resolved check_column->resolved Yes maintain_column->resolved

Caption: Troubleshooting workflow for common GC inlet issues.

Inlet_Temperature_Effects inlet_temp Inlet Temperature too_low Too Low inlet_temp->too_low optimal Optimal inlet_temp->optimal too_high Too High inlet_temp->too_high incomplete_vaporization Incomplete Vaporization too_low->incomplete_vaporization complete_vaporization Complete & Rapid Vaporization optimal->complete_vaporization thermal_degradation Thermal Degradation too_high->thermal_degradation backflash Sample Backflash too_high->backflash peak_tailing Peak Tailing incomplete_vaporization->peak_tailing poor_reproducibility Poor Reproducibility incomplete_vaporization->poor_reproducibility good_peak_shape Good Peak Shape complete_vaporization->good_peak_shape high_reproducibility High Reproducibility complete_vaporization->high_reproducibility backflash->poor_reproducibility

Caption: Relationship between inlet temperature and its effects.

References

How to resolve co-eluting impurity peaks in alkane analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to help you resolve co-eluting impurity peaks in your alkane analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-eluting impurity peaks in alkane analysis?

Co-elution, where two or more compounds elute from the gas chromatography (GC) column at the same time, is a frequent challenge in alkane analysis due to the similar physical and chemical properties of alkane isomers.[1][2] The primary causes include:

  • Inadequate Column Selectivity: The stationary phase is the most critical factor for separation.[3] Since alkanes are non-polar, they are typically analyzed on non-polar columns where they separate primarily by boiling point.[4] If co-eluting impurities have very similar boiling points, the selected stationary phase may not have enough selectivity to resolve them.[1]

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to separate closely eluting compounds. This can be due to the column being too short, having too large an internal diameter (I.D.), or degradation of the stationary phase.[1][5]

  • Sub-optimal Temperature Program: A temperature ramp that is too fast can prevent analytes from adequately interacting with the stationary phase, leading to poor separation.[1][6]

  • Incorrect Carrier Gas Flow Rate: Flow rates that are significantly above or below the optimal rate for the carrier gas being used can decrease efficiency, causing peak broadening and loss of resolution.[1][7]

Q2: How can I improve separation by optimizing the GC temperature program?

The oven temperature program is a critical parameter for achieving good resolution.[6] For compounds with a wide range of boiling points, like many alkane mixtures, temperature programming is essential.[8]

  • Lower the Initial Temperature: A lower starting temperature can improve the focusing of volatile analytes at the head of the column.[9]

  • Reduce the Ramp Rate: A slower temperature ramp rate (e.g., 2-5°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting, or "critical," pairs.[6][10]

  • Incorporate Hold Times: If a critical pair elutes at a known temperature, adding a brief isothermal hold (a pause in the temperature ramp) about 20-30°C below that elution temperature can sometimes provide the extra resolution needed.[11]

Q3: My peaks are still co-eluting. Should I change the carrier gas flow rate?

Yes, optimizing the carrier gas flow rate (or linear velocity) can improve efficiency and resolution. The optimal flow rate depends on the carrier gas used (e.g., helium, hydrogen, nitrogen).[12] While modern electronic pneumatic control (EPC) systems are reliable, verifying and optimizing the flow rate is a key step.

  • Constant Flow vs. Constant Pressure: In temperature-programmed runs, the viscosity of the carrier gas increases with temperature.[13] Using a "Constant Flow" mode is often preferable to "Constant Pressure" mode, as it ensures the linear velocity remains consistent throughout the run, preventing a drop in flow rate at higher temperatures that could degrade resolution for later-eluting peaks.[13]

  • Van Deemter Plots: The relationship between linear velocity and column efficiency (plate height) is described by the van Deemter equation. Operating at or slightly above the optimal linear velocity for your chosen carrier gas will yield the best efficiency and, consequently, the best resolution.[7]

Q4: When should I consider changing my GC column's dimensions (length, I.D.)?

If optimizing the temperature program and flow rate does not provide the required resolution, changing the column's physical dimensions is the next logical step.[14]

  • Increase Column Length: Doubling the column length doubles the number of theoretical plates and increases resolution by a factor of approximately 1.4 (the square root of 2).[1][5][9] A 30 m column is a good starting point, but for complex mixtures, a 60 m or even longer column may be necessary.[5][6] The trade-off is a longer analysis time.[9]

  • Decrease Internal Diameter (I.D.): Reducing the column I.D. (e.g., moving from a 0.32 mm or 0.25 mm I.D. to a 0.18 mm I.D.) significantly increases efficiency and resolution.[1][11] This is a powerful way to improve separation, but narrower columns have lower sample capacity, meaning you may need to inject less sample to avoid peak fronting.[5][15]

Q5: What is the best stationary phase for alkane analysis?

The choice of stationary phase is the most important decision in method development as it governs selectivity.[16] The guiding principle is "like dissolves like." Since alkanes are non-polar, a non-polar stationary phase is the most effective choice.[4][16]

  • 100% Dimethylpolysiloxane: This is a common, robust, non-polar phase that separates compounds almost exclusively by boiling point.[4]

  • 5% Phenyl 95% Dimethylpolysiloxane: This is a low-polarity, general-purpose phase that provides slightly different selectivity due to the phenyl content and is widely used for hydrocarbon analysis.[4][6]

  • Specialty Phases: For separating isomers with very similar boiling points (e.g., cis/trans alkene isomers or branched alkanes), a more polar column, such as one containing cyanopropyl or polyethylene (B3416737) glycol (WAX) functional groups, may be required to introduce different separation mechanisms.[15][17]

Q6: I've tried everything and still have co-elution. What's next?

For extremely complex hydrocarbon mixtures where even highly optimized one-dimensional GC (1D-GC) is insufficient, comprehensive two-dimensional gas chromatography (GCxGC) is the state-of-the-art solution.[3][18]

GCxGC uses two columns with different stationary phases (e.g., a non-polar first dimension and a semi-polar second dimension) connected by a modulator.[19][20] The modulator traps fractions from the first column and rapidly re-injects them onto the second, shorter column.[20] This provides an orthogonal separation, distributing peaks across a two-dimensional plane and dramatically increasing peak capacity and resolution.[20][21] It is particularly effective for separating hydrocarbon groups like aliphatics and aromatics in complex samples like petroleum distillates.[3][21]

Troubleshooting and Optimization

Data Summary Tables

Table 1: Effect of Changing GC Parameters on Alkane Separation

Parameter Change Effect on Resolution Effect on Analysis Time When to Use
Decrease Temp. Ramp Rate Increases Increases To improve separation of closely eluting peaks when some resolution is already present.[1]
Increase Carrier Gas Flow May Increase or Decrease Decreases To optimize efficiency (operate near the van Deemter optimum) or to speed up analysis.[14][22]
Increase Column Length Increases (by ~√2 for 2x length) Increases When baseline separation is not achievable by optimizing temperature or flow alone.[1]
Decrease Column I.D. Increases Decreases (or stays similar) To significantly boost efficiency for very complex mixtures without a large increase in run time.[1]

| Decrease Film Thickness | Decreases Retention | Decreases | Useful for analyzing very high-boiling point compounds (>C40) to reduce elution temperature.[1] |

Table 2: Typical GC Column Configurations for Alkane Analysis

Parameter Standard Resolution High Resolution
Stationary Phase 5% Phenyl 95% Dimethylpolysiloxane 5% Phenyl 95% Dimethylpolysiloxane or 100% Dimethylpolysiloxane
Length 30 m[5] 60 m or 120 m
Internal Diameter (I.D.) 0.25 mm[5] 0.18 mm or 0.15 mm

| Film Thickness | 0.25 µm | 0.18 µm or 0.25 µm |

Experimental Protocols

Protocol: Method Optimization for Resolving a Critical Alkane Impurity Pair

This protocol provides a systematic workflow for resolving two co-eluting alkane impurity peaks.

1. Initial Assessment & Sample Preparation

  • Sample Prep: Accurately weigh 10-20 mg of the alkane sample into a 10 mL volumetric flask. Dissolve in a high-purity, non-polar solvent like hexane (B92381) or toluene.[1][4] Dilute as necessary to a final concentration of approximately 1-10 µg/mL.[4]

  • Initial GC Conditions (Starting Point):

    • Column: 30 m x 0.25 mm I.D., 0.25 µm film 5% Phenyl Polysiloxane column.[6]

    • Injector: 250°C, Split injection (e.g., 100:1 ratio).[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

    • Oven Program: 40°C hold for 2 min, then ramp at 10°C/min to 250°C, hold for 5 min.[6]

    • Detector (FID): 300°C.[6]

  • Analysis: Inject 1 µL of the sample and identify the retention time of the co-eluting peaks. A resolution value (Rs) greater than 1.5 indicates baseline separation.[1]

2. Temperature Program Optimization

  • Step 2.1: Reduce the temperature ramp rate from 10°C/min to 5°C/min. Re-inject the sample and evaluate the resolution.

  • Step 2.2: If separation is improved but not complete, further reduce the ramp rate to 2°C/min.

  • Step 2.3: If the peaks are very volatile (elute early), reduce the initial oven temperature to 35°C and re-evaluate with the optimized ramp rate.

3. Carrier Gas Flow Optimization

  • Step 3.1: If temperature optimization is insufficient, return to the best temperature program from Step 2.

  • Step 3.2: Increase the helium flow rate to 1.2 mL/min and then to 1.5 mL/min, observing the effect on resolution.

  • Step 3.3: Decrease the flow rate to 0.8 mL/min.

  • Step 3.4: Identify the flow rate that provides the highest resolution.

4. Column Re-evaluation

  • If baseline separation (Rs > 1.5) is still not achieved, a higher efficiency column is required.

  • Option A (Higher Efficiency): Switch to a 60 m x 0.25 mm I.D., 0.25 µm column of the same phase. Re-run the analysis with the optimized method from Step 3.

  • Option B (Highest Efficiency): Switch to a 60 m x 0.18 mm I.D., 0.18 µm column. Note that this may require higher inlet pressure and a smaller injection volume or higher split ratio to prevent overloading.

Visualizations

TroubleshootingWorkflow start Co-eluting Impurity Peaks Observed check_method Step 1: Optimize Method Parameters start->check_method temp_prog A) Adjust Temperature Program (Lower Ramp Rate) check_method->temp_prog Start Here flow_rate B) Adjust Carrier Gas Flow Rate (Optimize Linear Velocity) temp_prog->flow_rate If not resolved resolved Peaks Resolved (Rs > 1.5) temp_prog->resolved eval_column Step 2: Evaluate GC Column flow_rate->eval_column If not resolved flow_rate->resolved longer_col A) Increase Column Length (e.g., 30m -> 60m) eval_column->longer_col narrower_id B) Decrease Column I.D. (e.g., 0.25mm -> 0.18mm) longer_col->narrower_id Or advanced_tech Step 3: Consider Advanced Techniques longer_col->advanced_tech If not resolved longer_col->resolved change_phase C) Change Stationary Phase (Alter Selectivity) narrower_id->change_phase Or narrower_id->advanced_tech If not resolved narrower_id->resolved change_phase->advanced_tech If not resolved change_phase->resolved gcxgc Use Comprehensive 2D GC (GCxGC) for Maximum Resolving Power advanced_tech->gcxgc gcxgc->resolved

Caption: Troubleshooting workflow for resolving co-eluting peaks in alkane analysis.

GCxGC_Workflow cluster_GC Gas Chromatograph cluster_Data Data System injector Injector col1 1st Dimension Column (e.g., Long, Non-polar) injector->col1 modulator Modulator (Traps & Re-injects) col1->modulator Volatility Separation col2 2nd Dimension Column (e.g., Short, Polar) modulator->col2 Polarity Separation detector Fast Detector (e.g., FID, TOF-MS) col2->detector output 2D Contour Plot Chromatogram (Enhanced Separation) detector->output

Caption: Principle of comprehensive two-dimensional gas chromatography (GCxGC).

References

Improving baseline stability in gas chromatography for trace analysis

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs for Baseline Stability in Trace Analysis

Welcome to the technical support center for gas chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline stability during trace analysis. A stable baseline is critical for achieving the low detection limits and accurate quantification required in sensitive applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of an unstable baseline in GC?

An unstable baseline, which can manifest as drift, noise, or random spikes, can significantly impact integration and sensitivity.[1] The primary causes often relate to contamination, leaks, or issues with consumables and gas flow. The most common culprits include:

  • Gas Supply: Impurities in the carrier gas or detector gases are a major source of baseline instability.[1][2][3] Leaks in the gas lines can also introduce atmospheric contaminants.[1]

  • Inlet: Contamination can build up in the inlet from sample matrix or septum degradation.[1][4] Septum bleed, caused by aging or overheating, can release volatile compounds that create a rising baseline or ghost peaks.[1][5]

  • Column: Column bleed, the natural degradation of the stationary phase at high temperatures, is a frequent cause of baseline drift.[5][6] Contamination from previous injections can also accumulate on the column.[1]

  • Detector: Contamination of the detector can lead to a noisy or elevated baseline.[1][4] Also, insufficient time for the detector to stabilize can cause initial baseline instability.[1]

  • Electronics: Electronic noise from poor connections or nearby equipment can result in baseline spikes.[7][8]

Q2: My baseline is consistently drifting upwards during a temperature-programmed run. What should I investigate?

Upward baseline drift is a common issue, particularly in temperature-programmed GC. Here are the likely causes and how to address them:

  • Column Bleed: This is the most common cause of a rising baseline with increasing temperature.[6]

    • Solution: Ensure your column is properly conditioned. If the column is old or has been exposed to oxygen at high temperatures, the stationary phase may be permanently damaged, and the column may need replacement.[1][7] Using a low-bleed column is also recommended for trace analysis.[7]

  • Carrier Gas Flow Mode: If you are using a mass-flow sensitive detector (like an FID) and operating in constant pressure mode, the carrier gas flow rate will decrease as the oven temperature increases, causing a change in the detector's background signal and thus, baseline drift.[5][6]

    • Solution: Switch to a constant flow mode. Modern GCs can adjust the head pressure to maintain a constant carrier gas flow rate throughout the temperature program, leading to a more stable baseline.[5][6]

  • Contamination: Contaminants from the sample or system can elute at higher temperatures, causing the baseline to rise.[1][9]

    • Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants.[9][10] Regularly maintain the inlet, including replacing the liner and septum.[4]

Q3: I'm observing random, sharp spikes in my baseline. What is the cause and how can I fix it?

Sharp, random spikes in the baseline are often due to electrical noise or particulate matter.[7][8]

  • Electrical Noise: This can originate from loose electrical connections on the GC or from other electronic equipment in the laboratory.[8][11]

    • Solution: Check all cable connections to the detector and data system. Ensure the GC is connected to a stable power supply. If possible, use a filtered electrical supply.[8] Try to identify and temporarily switch off other nearby equipment to see if the spiking stops.[8]

  • Particulate Matter: Small particles passing through the detector can cause sharp spikes.[7] These can come from a cored septum or from the sample itself.

    • Solution: Regularly replace the inlet septum before it becomes brittle and prone to coring.[1] Inspect and clean the inlet liner.[1] If the sample is "dirty," consider additional sample cleanup steps before injection.[7]

  • Gas Quality: Poor quality gases or a nearly empty gas cylinder can sometimes introduce particulates or contaminants that cause spiking.[8]

    • Solution: Ensure high-purity gases are used and that gas traps are installed and maintained.[3][12] Replace gas cylinders before they are completely empty.

Q4: How can I differentiate between baseline noise and column bleed?

While both can degrade sensitivity, noise and bleed have distinct characteristics:

  • Baseline Noise: Appears as rapid, often random fluctuations in the baseline, creating a "fuzzy" appearance.[8] It is generally present even at low temperatures. Excessive noise can be caused by contaminated gases, a dirty detector, or electronic issues.[4][8]

  • Column Bleed: Presents as a gradual, steady rise in the baseline as the oven temperature increases.[6] It is a result of the stationary phase breaking down and eluting from the column.[5] A bleed test, running the temperature program without an injection, can confirm if the rise is due to the column.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Baseline Drift

Use the following workflow to diagnose and resolve baseline drift issues.

start Baseline Drift Observed check_mode Is GC in Constant Flow Mode? start->check_mode switch_mode Switch to Constant Flow Mode check_mode->switch_mode No bleed_test Perform Column Bleed Test (Blank Run with Temp Program) check_mode->bleed_test Yes switch_mode->bleed_test drift_persists Does Drift Persist? bleed_test->drift_persists condition_column Condition Column drift_persists->condition_column Yes end Stable Baseline drift_persists->end No check_gas Check Gas Purity and Traps condition_column->check_gas replace_traps Replace Gas Traps check_gas->replace_traps Impure check_leaks Perform Leak Check check_gas->check_leaks Pure replace_traps->check_leaks replace_column Consider Column Replacement check_leaks->replace_column Leaks Found & Fixed, Drift Persists check_leaks->end No Leaks, Drift Resolved replace_column->end

Caption: Troubleshooting workflow for baseline drift.

Guide 2: Diagnosing and Resolving Excessive Baseline Noise

Follow these steps to identify and eliminate sources of baseline noise.

start Excessive Baseline Noise check_detector Check Detector Stability and Connections start->check_detector clean_detector Clean Detector & Secure Connections check_detector->clean_detector noise_persists1 Does Noise Persist? clean_detector->noise_persists1 check_gas_supply Check Gas Supply & Purity noise_persists1->check_gas_supply Yes end Stable Baseline noise_persists1->end No replace_cylinder Replace Gas Cylinder/Traps check_gas_supply->replace_cylinder noise_persists2 Does Noise Persist? replace_cylinder->noise_persists2 check_inlet Inspect Inlet: Septum & Liner noise_persists2->check_inlet Yes noise_persists2->end No replace_consumables Replace Septum & Liner check_inlet->replace_consumables noise_persists3 Does Noise Persist? replace_consumables->noise_persists3 column_issue Isolate Column Issue (Install a known good column) noise_persists3->column_issue Yes noise_persists3->end No column_issue->end Noise Resolved system_issue System Electronic Issue (Contact Service Engineer) column_issue->system_issue Noise Persists system_issue->end

Caption: Troubleshooting workflow for excessive baseline noise.

Experimental Protocols & Data

Protocol 1: Capillary Column Conditioning

Proper conditioning is crucial for removing contaminants and ensuring a stable baseline.[13]

Objective: To prepare a new or stored GC column for analysis by removing volatile contaminants and ensuring stationary phase stability.

Methodology:

  • Installation: Install the column in the injector, but do not connect it to the detector.[13] This prevents contaminants from being deposited in the detector.

  • Purge: Set the carrier gas flow rate according to the column's internal diameter (see Table 1) and purge the column for 15-30 minutes at room temperature.[13][14] This removes any oxygen from the system, which can damage the stationary phase at high temperatures.[14]

  • Leak Check: Perform a leak check at the inlet fitting using an electronic leak detector.[14]

  • Heating Program:

    • Set the initial oven temperature to 40-50°C.

    • Program the oven to ramp at 5-10°C/minute to the conditioning temperature.[14][15] The conditioning temperature should be about 20°C above the final temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit.[14]

    • Hold at the conditioning temperature for the recommended time (see Table 2).

  • Cool Down and Connection: Cool the oven, turn off the carrier gas, and connect the column to the detector, ensuring the correct insertion depth.[5]

  • Verification: Once re-pressurized, run a blank temperature program to confirm a stable, low-bleed baseline has been achieved.[16]

Table 1: Recommended Carrier Gas Flow Rates for Purging

Column I.D. (mm)Helium Flow Rate (mL/min)Hydrogen Flow Rate (mL/min)
0.18 - 0.251 - 22 - 4
0.322 - 44 - 8
0.534 - 88 - 15

Data adapted from typical manufacturer recommendations.

Table 2: General Column Conditioning Times

Film Thickness (µm)Conditioning Time at Max Temp (hours)
< 0.51 - 2
0.5 - 1.02 - 4
> 1.04 - 8

Note: These are general guidelines. Thicker film and more polar phases may require longer conditioning times.[17]

Protocol 2: Electronic Leak Check

Leaks are a common source of baseline instability and column damage.

Objective: To verify the integrity of all gas connections from the gas source to the detector.

Methodology:

  • Pressurize the System: Set the inlet pressure to your typical operating pressure.

  • Use an Electronic Leak Detector: This is the recommended method as it is highly sensitive and does not contaminate the system.[17]

  • Check Connection Points: Carefully move the probe of the leak detector around all potential leak points, including:

    • Gas line fittings from the cylinder to the GC.

    • Gas purifier connections.

    • Inlet fitting (septum nut, column connection).

    • Detector connection.

    • Split vent line fittings.

  • Interpret Results: The leak detector will give an audible or visual signal if a leak is detected.

  • Remedy Leaks: If a leak is found, de-pressurize the system, remake the connection (replace ferrules if necessary), re-pressurize, and check again. Do not overtighten fittings, as this can damage them and cause leaks.

This technical support guide provides a starting point for troubleshooting baseline stability issues in your gas chromatography system. Regular maintenance, including the use of high-purity gases, routine replacement of consumables, and proper column care, will prevent many of these problems from occurring.[9][18]

References

Strategies for managing byproduct formation in alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies for identifying, managing, and minimizing byproduct formation in alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in alkylation reactions?

A1: The most prevalent byproducts depend on the type of alkylation. In Friedel-Crafts alkylation, common side products include poly-alkylated substances, isomers from carbocation rearrangements, and dealkylation products. For O-alkylation (e.g., Williamson ether synthesis), frequent byproducts arise from elimination reactions of the alkylating agent and competing N-alkylation if an amine is present. In N-alkylation of amines, over-alkylation leading to quaternary ammonium (B1175870) salts is a primary concern.

Q2: How does temperature control influence byproduct formation?

A2: Temperature is a critical parameter. Lowering the reaction temperature often increases selectivity for the desired product by disfavoring higher activation energy pathways that lead to byproducts like polyalkylation and rearrangements. Conversely, in some cases, such as the Williamson ether synthesis, higher temperatures may be needed to achieve a reasonable reaction rate, but this can also promote competing elimination side reactions.

Q3: What role does the catalyst play in controlling selectivity?

A3: The choice of catalyst is crucial, particularly in Friedel-Crafts reactions. Strong Lewis acids like AlCl₃ can promote carbocation rearrangements and polyalkylation. Using milder Lewis acids (e.g., FeCl₃, ZnCl₂) or shape-selective solid acid catalysts like zeolites can significantly improve selectivity for the mono-alkylated product.

Q4: How can I detect and quantify byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is typically employed. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds, providing both separation and identification. High-Performance Liquid Chromatography (HPLC) is suitable for less volatile or thermally sensitive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of both the desired product and impurities.

Troubleshooting Guide

Issue 1: Excessive Polyalkylation in Friedel-Crafts Reactions

  • Question: I am observing significant amounts of di- and tri-alkylated products in my Friedel-Crafts reaction. How can I improve the yield of the mono-alkylated product?

  • Answer: Polyalkylation occurs because the initial mono-alkylated product is often more nucleophilic than the starting material, making it more reactive towards further alkylation. To minimize this:

    • Adjust Stoichiometry: Use a large excess of the aromatic substrate relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the already-alkylated product.

    • Control Reagent Addition: Add the alkylating agent slowly and at a low temperature to maintain a low instantaneous concentration, which disfavors multiple substitutions.

    • Change the Catalyst: Switch to a bulkier or less active catalyst (e.g., zeolites) that may sterically hinder the formation of poly-alkylated species.

Issue 2: Carbocation Rearrangement Leading to Isomeric Byproducts

  • Question: My alkylation is yielding an isomeric product distribution. For example, the reaction of benzene (B151609) with 1-chloropropane (B146392) is giving isopropylbenzene (cumene) instead of the expected n-propylbenzene. How can this be prevented?

  • Answer: This is a classic example of carbocation rearrangement, where a less stable primary carbocation rearranges to a more stable secondary carbocation before electrophilic attack.

    • Choose a Milder Catalyst: Strong Lewis acids (AlCl₃) strongly promote carbocation formation and subsequent rearrangement. Using a milder Lewis acid can reduce this tendency.

    • Modify the Alkylating Agent: Use an alkylating agent less prone to forming a free carbocation. For Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner), you can achieve the desired straight-chain alkylation without rearrangement.

    • Lower the Temperature: Running the reaction at a very low temperature can sometimes kinetically favor the non-rearranged product.

Issue 3: Competing Elimination (E2) in O-Alkylation Reactions

  • Question: I am attempting a Williamson ether synthesis with a secondary alkyl halide, but the major product is an alkene from elimination. How can I favor the substitution (SN2) pathway?

  • Answer: The Williamson ether synthesis is most effective with primary alkyl halides. Secondary and tertiary halides are prone to E2 elimination, especially with a strong, sterically hindered base.

    • Select the Right Base: Use a weaker, non-hindered base if possible. For example, using silver(I) oxide (Ag₂O) as the base can sometimes favor substitution over elimination.

    • Optimize the Solvent: A polar aprotic solvent (e.g., DMF, DMSO) is generally best for SN2 reactions as it solvates the cation but not the nucleophile, increasing its reactivity.

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable rate can significantly improve the ether yield.

Quantitative Data Summary

Table 1: Effect of Reactant Molar Ratio on Mono- vs. Polyalkylation in the Alkylation of Benzene

Benzene:Alkyl Halide Molar RatioMono-alkylated Product Yield (%)Poly-alkylated Byproduct Yield (%)
1:14555
2:16535
5:18812
10:1955

Note: Data are illustrative, based on general principles of Friedel-Crafts reactions. Actual yields may vary.

Table 2: Influence of Catalyst on Product Selectivity in the Alkylation of Toluene with Propylene

CatalystTemperature (°C)Para-isomer Selectivity (%)Meta-isomer Selectivity (%)
AlCl₃ (Bulk)803565
H-ZSM-5 (Zeolite)2507525
H-Beta (Zeolite)2006040

Note: Data reflects the shape-selective nature of zeolite catalysts in directing substitution to less sterically hindered positions.

Visualizations

start Byproduct Issue Identified q1 What is the primary byproduct? (e.g., Polyalkylation, Isomer) start->q1 poly Polyalkylation q1->poly Polyalkylation isomer Isomerization/ Rearrangement q1->isomer Rearrangement elimination Elimination q1->elimination Elimination (O/N-Alkylation) sol_poly1 Increase Aromatic: Alkylating Agent Ratio (e.g., >5:1) poly->sol_poly1 sol_poly2 Add Alkylating Agent Slowly at Low Temp poly->sol_poly2 sol_isomer1 Use Milder Catalyst (e.g., FeCl3, Zeolite) isomer->sol_isomer1 sol_isomer2 Use Acylation-Reduction Sequence isomer->sol_isomer2 sol_elimination Use Primary Halide or Lower Reaction Temp elimination->sol_elimination end Problem Resolved sol_poly1->end sol_poly2->end sol_isomer1->end sol_isomer2->end sol_elimination->end

Caption: Troubleshooting flowchart for common alkylation byproduct issues.

cluster_0 Reaction Pathways cluster_1 Side Reactions A Aromatic Substrate (Ar-H) Product Desired Product (Ar-R) A->Product Desired Path RX Alkylating Agent (R-X) RX->Product Rearrange Rearranged Isomer (Ar-R') RX->Rearrange Carbocation Rearrangement Cat Catalyst (e.g., AlCl3) Cat->Product Poly Poly-alkylated Byproduct (Ar-R2) Product->Poly + R-X Rearrange->A

Caption: Competing reaction pathways in Friedel-Crafts alkylation.

Experimental Protocols

Protocol 1: Minimizing Polyalkylation in the Synthesis of n-Propylbenzene

  • Objective: To synthesize n-propylbenzene from benzene and 1-chloropropane while minimizing the formation of di- and tri-propylbenzene byproducts.

  • Methodology: This protocol employs a high molar excess of the aromatic substrate.

    • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap), add anhydrous aluminum chloride (AlCl₃, 0.1 mol).

    • Reagents: Add a significant excess of dry benzene (5.0 mol) to the flask. Cool the mixture to 0-5°C in an ice bath.

    • Slow Addition: Add 1-chloropropane (0.5 mol) dropwise from the dropping funnel over a period of 2 hours. Maintain the temperature below 10°C throughout the addition.

    • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS.

    • Quenching: Slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the catalyst complex.

    • Workup: Separate the organic layer, wash with water, then with a sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄.

    • Purification: Remove the excess benzene by distillation. Purify the resulting product by fractional distillation to isolate n-propylbenzene.

Protocol 2: GC-MS Analysis of Alkylation Reaction Mixture

  • Objective: To identify and quantify the products and byproducts from an alkylation reaction.

  • Methodology:

    • Sample Preparation: Quench a small aliquot (approx. 0.1 mL) of the reaction mixture in a vial containing 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) and a known concentration of an internal standard (e.g., undecane). Add a small amount of water to neutralize the catalyst.

    • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

    • GC Conditions (Example):

      • Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

      • Carrier Gas: Helium, constant flow of 1 mL/min.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identify the desired product and byproducts by comparing their mass spectra with a library (e.g., NIST). Quantify the relative amounts of each component by integrating the peak areas from the total ion chromatogram (TIC) and comparing them to the internal standard.

Technical Support Center: Optimizing Elution Gradients for Non-polar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing elution gradients in column chromatography, specifically for the separation of non-polar compounds.

Frequently Asked Questions (FAQs)

Q1: Which chromatography mode, normal-phase or reversed-phase, is best for separating non-polar compounds?

A: Both normal-phase and reversed-phase chromatography can be used for non-polar compounds, but they operate on different principles.

  • Normal-Phase (NP) Chromatography: Uses a polar stationary phase (like silica (B1680970) gel or alumina) and a non-polar mobile phase (e.g., hexane, ethyl acetate). In this mode, non-polar compounds have a weak affinity for the stationary phase and elute first. This is a very common and effective method for non-polar compound purification.[1]

  • Reversed-Phase (RP) Chromatography: Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water, methanol, acetonitrile).[2] Non-polar compounds interact strongly with the non-polar stationary phase and elute later, requiring a higher concentration of a stronger, less polar organic solvent to be released.[1][2] RP-HPLC is a powerful analytical technique for separating complex mixtures.

The choice depends on your sample's complexity, the polarity of impurities, and whether you are performing preparative flash chromatography (where NP is common) or analytical HPLC (where RP is prevalent).

Q2: How do I select an initial mobile phase for my separation?

A: The best starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[3]

  • Choose a weak non-polar solvent (e.g., Hexane or Heptane) and a stronger, more polar solvent that is miscible (e.g., Ethyl Acetate (B1210297) or Dichloromethane).[4]

  • Spot your compound mixture on a TLC plate and develop it in different ratios of these solvents (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

  • The ideal solvent system for starting your column separation is one that provides a retention factor (Rf) of approximately 0.15 to 0.4 for your target compound.[3] A significant difference in Rf values between your target compound and impurities is crucial for good separation.[3]

Q3: When should I use a gradient elution instead of an isocratic one?

A: The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of your sample.

  • Use Isocratic Elution for simple mixtures where the compounds have similar polarities and their Rf values on a TLC plate are close together.

  • Use Gradient Elution for complex mixtures containing compounds with a wide range of polarities.[5] A gradient starts with a weak mobile phase to separate the least retained (most non-polar) compounds and gradually increases in solvent strength to elute the more strongly retained compounds in a reasonable time, ensuring sharper peaks for later-eluting components.[5][6]

Q4: How do I translate my TLC results into a column chromatography gradient?

A: The Rf value from TLC can be used to predict the elution volume on a column, measured in Column Volumes (CV). One CV is the void volume of the packed column.[3][7] The relationship is defined by the formula:

CV = 1 / Rf [7][8]

A compound with an Rf of 0.25 on a TLC plate will elute in approximately 4 CVs with the same solvent system in an isocratic run.[9] For a gradient, you can start with a solvent system weaker than your TLC mobile phase (where the target compound has an Rf < 0.1) and gradually increase the polarity to a system stronger than your TLC mobile phase.

Method Development and Experimental Protocols

Protocol for Developing an Optimized Gradient Elution Method

This protocol outlines the steps from initial screening to running an optimized gradient separation for non-polar compounds using normal-phase chromatography.

1. TLC Screening and Solvent System Selection:

  • Prepare stock solutions of your crude sample mixture.
  • On a silica gel TLC plate, spot the mixture.
  • Develop plates in a series of solvent systems with increasing polarity (e.g., 5%, 10%, 20%, 40% Ethyl Acetate in Hexane).
  • Visualize the spots under UV light or with an appropriate stain.
  • Identify the solvent system that provides the best separation between your target compound and impurities, aiming for an Rf value between 0.15 and 0.4 for your target.[3]

2. Designing the Gradient:

  • Initial Conditions: Start the gradient with a mobile phase that is significantly weaker than the one identified by TLC (e.g., if 20% EtOAc/Hexane gave an Rf of 0.3, start your gradient at 0-5% EtOAc). This ensures that all compounds bind to the top of the column.
  • Final Conditions: The end of your gradient should be a mobile phase that is strong enough to elute all compounds of interest from the column. This can be a solvent system where all components have a high Rf on TLC.
  • Gradient Shape: A linear gradient is the most common starting point.[6] For a scouting run, a broad linear gradient (e.g., 0% to 50% Ethyl Acetate over 10-20 column volumes) is effective.[10]
  • Step Gradient (Optional): If a linear gradient provides suboptimal separation for closely eluting compounds, a step gradient can be employed. This involves using isocratic holds at specific solvent compositions to improve resolution in critical regions of the chromatogram.[6]

3. Column Packing and Sample Loading:

  • Wet Packing: Prepare a slurry of silica gel in your initial, weak mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
  • Sample Loading: Dissolve your sample in a minimal amount of a solvent that is as non-polar as possible. If the sample is not soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel (dry loading) and then carefully added to the top of the packed column.[11]

4. Running the Gradient and Fraction Collection:

  • Begin elution with the initial weak mobile phase.
  • Start the programmed gradient, gradually increasing the percentage of the more polar solvent.
  • Collect fractions throughout the run and monitor the elution of compounds using TLC or HPLC analysis.

5. Optimization:

  • Based on the results of the scouting run, the gradient can be optimized. If separation is poor, a shallower gradient (a smaller change in polarity over a larger volume) can be used to improve resolution.[12]

Data Presentation

Table 1: Properties of Common Solvents for Normal-Phase Chromatography This table provides a reference for selecting solvents based on their eluting power on a silica stationary phase.

SolventEluotropic Strength (ε° on Silica)Snyder Polarity Index
n-Hexane / Heptane0.010.1
Toluene0.222.4
Dichloromethane (DCM)0.323.4
Diethyl Ether0.382.8
Ethyl Acetate (EtOAc)0.38 - 0.484.3
Acetone0.47 - 0.535.4
Acetonitrile (MeCN)0.506.2
Methanol (MeOH)0.736.6

(Data sourced from reference[4])

Table 2: Translating TLC Rf Values to Column Elution Volume (CV) Use this table to estimate how a compound's behavior on a TLC plate will translate to its elution from a column under the same, isocratic solvent conditions.

TLC Rf ValuePredicted Elution Volume (CV)Separation Difficulty
0.1010Good retention, may require a stronger solvent to elute faster.
0.156.7Good for difficult separations requiring high resolution.
0.254.0Ideal target for good separation and reasonable run time.[9]
0.352.9Suitable for easier separations.
0.502.0Low retention, risk of co-elution with other non-polar compounds.[7]

(Data synthesized from references[3][7][8])

Visualizations

MethodDevelopmentWorkflow cluster_TLC TLC Screening cluster_Column Column Method cluster_Optimization Optimization TLC_Start Spot sample on TLC plate TLC_Dev Develop in various non-polar/polar solvent ratios TLC_Start->TLC_Dev TLC_Eval Calculate Rf values. Aim for Rf ≈ 0.25 TLC_Dev->TLC_Eval TLC_Eval->TLC_Dev Adjust Ratios Gradient Design Scouting Gradient (e.g., 0-50% polar solvent over 10-20 CV) TLC_Eval->Gradient Optimal Solvent System Found Pack Pack column with silica and equilibrate Gradient->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Run Run Gradient & Collect Fractions Load->Run Analyze Analyze fractions by TLC/HPLC Run->Analyze Opt_Eval Good Separation? Analyze->Opt_Eval Refine Refine Gradient (e.g., make shallower or use steps) Opt_Eval->Refine No Finish Combine pure fractions & evaporate solvent Opt_Eval->Finish Yes Refine->Run Re-run

Caption: Workflow for developing an optimized gradient method.

Troubleshooting Guide

Q: My non-polar compound is not eluting from the column, even with a strong mobile phase. What should I do?

A: This is an uncommon problem for non-polar compounds in normal-phase chromatography but can happen.

  • Verify Solvent System: Double-check that you prepared the mobile phase correctly and did not inadvertently reverse the polar and non-polar components.[13]

  • Compound Stability: Your compound may have decomposed on the acidic silica gel.[13] Test its stability by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If it is unstable, consider deactivating the silica with triethylamine (B128534) or using a different stationary phase like alumina.[12]

  • Sample Overloading/Precipitation: The compound may have precipitated at the top of the column, especially if loaded in a solvent in which it is not very soluble. This can block flow.[13]

Q: My compounds are eluting too quickly and are not well-separated. How can I improve the resolution?

A: This indicates your mobile phase is too strong.

  • Reduce Initial Polarity: Start your gradient with a much weaker solvent system (e.g., pure hexane).

  • Use a Shallower Gradient: Increase the gradient volume. For example, instead of going from 0% to 20% ethyl acetate over 10 column volumes, run the same gradient over 20 column volumes. This gives the compounds more time to interact with the stationary phase and separate.

  • Check Sample Load: Overloading the column with too much sample will lead to broad bands and poor separation. Reduce the amount of crude material being purified.

Q: I'm observing significant peak tailing for my compound. What are the possible causes and solutions?

A: Peak tailing can be caused by several factors.

  • Secondary Interactions: The compound may be interacting with active sites (acidic silanols) on the silica gel. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid to the mobile phase can improve peak shape.[14]

  • Column Overloading: Too much sample can cause tailing. Try reducing the sample load.

  • Poorly Packed Column: Channels or cracks in the stationary phase lead to uneven flow and distorted peak shapes. Ensure the column is packed uniformly and never allowed to run dry.

Troubleshooting Start Problem: Poor Separation Q1 Are compounds eluting too fast (Low Retention)? Start->Q1 A1_Yes Mobile phase is too strong. Q1->A1_Yes Yes Q2 Are peaks broad and overlapping? Q1->Q2 No S1 1. Decrease initial % of polar solvent. 2. Use a shallower gradient (increase CV). 3. Check for column overloading. A1_Yes->S1 A2_Yes Could be column issues or suboptimal conditions. Q2->A2_Yes Yes Q3 Does separation not match TLC? Q2->Q3 No S2 1. Ensure column is packed well. 2. Reduce sample load. 3. Optimize gradient steepness. A2_Yes->S2 A3_Yes TLC conditions may not translate directly. Q3->A3_Yes Yes S3 1. Ensure TLC chamber was saturated. 2. TLC is more sensitive; column may be overloaded. 3. Compound may degrade on column over time. A3_Yes->S3

Caption: Troubleshooting logic for poor separation issues.

Q: My compound seems to be decomposing on the silica gel column. How can I prevent this?

A: Standard silica gel is slightly acidic and can degrade sensitive compounds.

  • Deactivate the Silica: Pack the column as usual, then flush it with a mobile phase containing 1-3% triethylamine (or another base) before loading your sample. This neutralizes the acidic sites.[12]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a bonded phase like diol or amino-propyl silica gel.

  • Work Quickly: Minimize the time the compound spends on the column by using a faster flow rate or a steeper gradient, if separation allows.

Q: The separation on the column does not match what I saw on my TLC plate. Why is this happening?

A: Several factors can cause discrepancies between TLC and column chromatography.

  • TLC Chamber Saturation: If the TLC development chamber was not saturated with solvent vapor, the Rf values may appear higher than they would be under the saturated conditions inside a column.

  • Loading Effects: Column chromatography is more susceptible to overloading than TLC. A separation that looks good on a TLC plate with a microgram of material may fail on a column loaded with hundreds of milligrams.[13]

  • Heat of Adsorption: On a large preparative column, the adsorption of the sample and solvent can generate heat, which can alter the separation characteristics compared to an analytical TLC plate.

References

How to prevent column contamination when analyzing hydrocarbon samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention and resolution of column contamination during the analysis of hydrocarbon samples.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of column contamination in my chromatogram?

A1: Column contamination can manifest in several ways. Common indicators include the appearance of "ghost peaks" (peaks that appear in blank runs), carryover from previous injections, a rising or noisy baseline, and poor peak shape, such as tailing or broadening.[1][2][3] Over time, you may also notice a shift in retention times and reduced resolution between analyte peaks.[4][5]

Q2: What are the primary sources of hydrocarbon contamination in a GC system?

A2: Contamination can originate from multiple points within the GC system. The most common sources include:

  • Sample Matrix: Non-volatile residues from the sample matrix can accumulate at the head of the column.[6][7]

  • Injection Port: The inlet liner is a primary site for contamination buildup.[8] Septum degradation (septum bleed) can also introduce siloxanes and other contaminants.[8][9]

  • Autosampler and Syringe: Residue from previous samples can remain in the syringe, leading to carryover.[10] Contaminated wash solvents or vials can also be a source.[11]

  • Carrier Gas: Impurities like moisture and hydrocarbons in the carrier gas can contribute to baseline noise and column degradation.[3]

  • System Leaks: Small leaks can introduce oxygen and moisture into the system, which can damage the stationary phase, especially at high temperatures.[12][13]

Q3: How can I differentiate between carryover, ghost peaks, and column bleed?

A3: These terms describe different phenomena:

  • Carryover: This occurs when peaks from a previous analysis appear in a subsequent run, often at a lower intensity.[1] It is typically caused by residue in the syringe or inlet.[10] If you inject a pure solvent blank immediately after a concentrated sample and see the same peaks, it is likely carryover.[11]

  • Ghost Peaks: These are unexpected peaks that can appear inconsistently, even in blank runs when no injection is made.[1][3] They often result from contamination within the system, such as a contaminated inlet liner, septum particles, or impurities in the carrier gas.[3][14]

  • Column Bleed: This is the natural degradation of the column's stationary phase at high temperatures.[12][13] It appears as a gradual rise in the baseline as the oven temperature increases, not as distinct peaks.[13]

Q4: What is the first step I should take to troubleshoot contamination?

A4: A logical first step is to run a "no-injection instrument blank."[1] This involves running your method without injecting any sample or solvent. If you still observe peaks, it indicates the contamination source is within the system (e.g., inlet, carrier gas, column bleed) rather than from the syringe or sample.[14] If the blank is clean, the issue is more likely related to the syringe, sample preparation, or wash solvents.[10]

Troubleshooting and Prevention Guides

Q5: How can I prevent contamination from the sample itself?

A5: Proper sample preparation is the most effective way to prevent matrix-related contamination.[6] Depending on your sample complexity, consider these options:

  • Sample Filtration: For samples with particulate matter, use a syringe filter prior to injection.[6]

  • Solid Phase Extraction (SPE): SPE is a highly selective method for cleaning up complex samples and eliminating a wide range of contaminants before they are introduced to the GC.[6]

  • Use of Liners with Glass Wool: A liner containing silanized glass wool can act as a trap for non-volatile compounds, preventing them from reaching the column.[6][15]

Q6: What is a guard column and how does it help?

A6: A guard column is a short (5-10 meter) piece of deactivated fused silica (B1680970) tubing installed between the injector and the analytical column.[15][16] It acts as a disposable trap for non-volatile residues and particulates from the sample.[4][17] Since most contamination accumulates in the first few meters of the column, the guard column protects the more expensive analytical column.[4][18] When performance degrades, you can simply trim or replace the inexpensive guard column instead of the entire analytical column.[4][16]

Q7: When and how should I perform a column "bake-out"?

A7: A column bake-out is a simple and effective way to remove semi-volatile contaminants that have accumulated on the column.[15][19] It involves heating the column to a high temperature to elute these compounds.[2] It is good practice to add a short bake-out period at the end of each analytical sequence or after every 10 injections.[2][19] For non-volatile contaminants, a bake-out is not effective and may even cause them to polymerize, permanently damaging the column.[20]

Data Presentation

The following table summarizes common contaminants encountered in GC-MS analysis, their characteristic mass-to-charge ratios (m/z), and their likely origins, which can aid in diagnosing the source of contamination.

Compound Class / NameCharacteristic Ions (m/z)Likely Source(s)
Air & Water18, 28, 32, 44Air leaks, outgassing from ferrules[21]
Cleaning Solvents31 (Methanol), 43, 58 (Acetone), 78 (Benzene)Improperly dried glassware, system cleaning procedures[21]
HydrocarbonsPeaks spaced 14 amu apartFingerprints, foreline pump oil, contaminated carrier gas[3][22]
Phthalates (Plasticizers)149Plastic lab materials (vial caps, gloves), sample containers[22][23]
Siloxanes (Septum Bleed)73, 147, 207, 281, 355Degradation of the injector septum, column bleed[8][22][23]
Diffusion Pump Fluid168, 170, 262, 354, 446Back-streaming from the diffusion pump[22][23]

Experimental Protocols

Protocol: Standard GC Column Bake-Out

This procedure is designed to remove volatile and semi-volatile contaminants from a capillary GC column.

Objective: To clean the GC column by eluting high-boiling contaminants.

Methodology:

  • Preparation (Optional but Recommended): To prevent contamination of the detector, you can disconnect the column from the detector port. Leave the injector side connected. This allows contaminants to vent into the oven instead of coating the detector.

  • Set Gas Flow: Set the carrier gas flow to the normal operating value for your method. Purge the column with carrier gas for 15-30 minutes at an ambient oven temperature to remove any oxygen before heating.[24]

  • Set Temperatures:

    • Set the injector temperature to 25°C above its normal operating temperature to help clean the inlet.[24]

    • For a GC-MS system, set the MS source and transfer line to their maximum recommended temperatures to prevent contaminants from condensing in the MS.[24]

  • Program Oven Ramp: Set the oven temperature program to ramp at 10-15°C/minute up to a final temperature.[24] This final temperature should be approximately 25°C above the final temperature of your analytical method, but never exceed the column's maximum manufacturer-specified temperature limit .[15][24] Exceeding this limit will cause permanent damage.

  • Hold Time: Hold the column at the final bake-out temperature for 30 to 120 minutes.[2] Monitor the detector baseline signal; the bake-out is complete when the baseline is stable and free of contaminant peaks.[2][24]

  • Cool Down: After the bake-out is complete, allow the oven to cool down completely.

  • Re-installation: If you disconnected the column from the detector, reinstall it and perform a leak check. Condition the column briefly by running it through your method's temperature program once before running samples.

Visualizations

Below are diagrams illustrating key troubleshooting and preventative workflows.

G start Unexpected Peak or Baseline Issue Detected blank_run Perform No-Injection Instrument Blank start->blank_run peak_present Peak(s) still present? blank_run->peak_present Run Method check_inlet Inspect/Replace Inlet Liner & Septum peak_present->check_inlet Yes solvent_blank Inject Pure Solvent Blank peak_present->solvent_blank No check_gas Check Carrier Gas Purity & Traps check_inlet->check_gas perform_bakeout Perform Column Bake-out check_gas->perform_bakeout trim_column Trim Front of Column (or Guard Column) perform_bakeout->trim_column peak_present2 Peak(s) present now? solvent_blank->peak_present2 Run Method check_syringe Clean/Replace Autosampler Syringe peak_present2->check_syringe Yes problem_solved Problem Resolved peak_present2->problem_solved No check_solvent Check Wash Solvents & Sample Vials check_syringe->check_solvent check_solvent->problem_solved trim_column->problem_solved

Caption: Troubleshooting workflow for identifying contamination sources in a GC system.

G daily_header Daily Tasks daily1 Change Injector Septum (if in heavy use) weekly_header Weekly Tasks weekly1 Replace Inlet Liner monthly_header As Needed / Monthly monthly1 Trim Guard Column (or analytical column) daily2 Visually Inspect Inlet Liner weekly2 Check Gas Trap Indicators monthly2 Perform System Leak Check monthly3 Replace Gas Traps/Filters

Caption: Recommended preventative maintenance schedule to minimize GC contamination.

References

Decreasing analysis time in GC for C9 isomers without losing resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in Gas Chromatography (GC).

Troubleshooting Guide: Decreasing Analysis Time for C9 Isomers Without Losing Resolution

Issue: Long analysis times for C9 aromatic isomers are impacting laboratory throughput. It is critical to reduce the run time while maintaining or improving the resolution of key isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce GC analysis time for C9 isomers while maintaining resolution?

A1: The core principle of reducing analysis time without sacrificing resolution is to optimize the chromatographic parameters to achieve a "faster" separation. This involves a multi-faceted approach that considers the column, carrier gas, and temperature program. The main strategies include:

  • Adopting Fast GC Principles: This involves using shorter columns with smaller internal diameters and thinner stationary phase films.[1][2]

  • Optimizing the Carrier Gas: Switching from helium to hydrogen allows for the use of higher linear velocities without a significant loss in efficiency.[1][3][4]

  • Implementing Faster Temperature Ramps: Increasing the rate of temperature change during the analysis can significantly shorten the run time.[5][6][7]

  • Adjusting Column Dimensions: Shorter column lengths, smaller internal diameters, and thinner films all contribute to faster elution of compounds.[3][8][9]

It's important to note that these parameters are interdependent, and a systematic approach to optimization is crucial for success.[1]

Q2: How do column dimensions (length, internal diameter, and film thickness) affect the analysis time and resolution of C9 isomers?

A2: Column dimensions are a critical factor in balancing analysis speed and separation efficiency.[3][8]

  • Length: Resolution is proportional to the square root of the column length. Therefore, halving the column length will reduce the analysis time by approximately half, but will also decrease the theoretical plates and potentially the resolution.[3][10]

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm or 0.10 mm) provide higher efficiency per unit length, leading to better resolution in a shorter time compared to standard 0.25 mm or 0.32 mm ID columns.[2][7] However, they have a lower sample capacity.

  • Film Thickness: Thinner films reduce the retention of analytes and allow for faster elution at lower temperatures, thus decreasing the analysis time. This is particularly effective for less volatile compounds.[1][7]

The interplay of these dimensions is summarized in the table below.

Column ParameterEffect on Analysis TimeEffect on ResolutionTypical Recommendation for Fast C9 Isomer Analysis
Length Decreases with shorter lengthDecreases with shorter length15-30 m
Internal Diameter (ID) Decreases with smaller IDIncreases with smaller ID0.18 mm or 0.10 mm
Film Thickness Decreases with thinner filmCan decrease for very volatile analytes0.1 µm - 0.25 µm

Q3: What is the impact of changing the carrier gas from helium to hydrogen for C9 isomer analysis?

A3: Switching the carrier gas from helium to hydrogen is a highly effective strategy for reducing analysis time.[1][4][11] The primary advantages of hydrogen are its lower viscosity and higher optimal linear velocity. This allows for faster flow rates without a significant loss of chromatographic efficiency, leading to shorter run times.[1]

Carrier GasOptimal Linear Velocity (approx.)Relative SpeedKey Considerations
Helium (He) 20-30 cm/s1xInert, safe
Hydrogen (H₂) 40-60 cm/s~2xFlammable, requires safety precautions

Q4: How can I optimize the oven temperature program for a faster separation of C9 isomers?

A4: The oven temperature program directly influences the retention and separation of analytes.[5][6] For faster analysis, a more aggressive temperature ramp can be employed.

  • Initial Temperature: Start at a temperature that provides good resolution for the early eluting isomers.

  • Ramp Rate: Increase the ramp rate to elute the later compounds more quickly. A common starting point for method development is a 10-20°C/min ramp.[3] For fast GC, this can often be increased significantly.[12]

  • Final Temperature: The final temperature should be high enough to ensure all C9 isomers have eluted.

A faster ramp rate will decrease the analysis time but may also reduce the separation between closely eluting peaks. Therefore, it is essential to find a balance that meets your resolution requirements.[7]

Experimental Protocols

Standard GC Method for C9 Isomer Analysis

This protocol represents a conventional approach to C9 isomer separation.

  • Column: 50 m x 0.25 mm ID, 0.25 µm film thickness (e.g., a 5% phenyl-methylpolysiloxane phase)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 50°C (hold for 2 min), ramp at 5°C/min to 180°C (hold for 5 min)

  • Injector: 250°C, split ratio 100:1

  • Detector (FID): 280°C

  • Expected Analysis Time: ~35 minutes

Fast GC Method for C9 Isomer Analysis

This protocol incorporates fast GC principles to significantly reduce the analysis time.

  • Column: 20 m x 0.18 mm ID, 0.20 µm film thickness (e.g., a 5% phenyl-methylpolysiloxane phase)

  • Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min

  • Oven Program: 60°C (hold for 1 min), ramp at 25°C/min to 200°C (hold for 2 min)

  • Injector: 250°C, split ratio 200:1

  • Detector (FID): 280°C

  • Expected Analysis Time: ~8 minutes

Visualizations

GC_Optimization_Workflow Workflow for Decreasing GC Analysis Time A Start: Long Analysis Time B Evaluate Current Method - Resolution - Peak Shape A->B C Switch Carrier Gas from He to H₂ B->C D Optimize Column Dimensions - Shorter Length - Smaller ID - Thinner Film B->D E Increase Temperature Ramp Rate B->E F Assess Resolution C->F D->F E->F G Resolution Acceptable? F->G H Fine-tune Parameters - Slower Ramp - Adjust Flow Rate G->H No I End: Optimized Fast Method G->I Yes H->F

Caption: A workflow diagram illustrating the steps to optimize a GC method for faster analysis time while maintaining resolution.

Parameter_Relationships Interplay of GC Parameters for Fast Analysis cluster_params Adjustable Parameters cluster_outcomes Desired Outcomes Column_Dimensions Column Dimensions (↓ Length, ↓ ID, ↓ Film) Analysis_Time Decreased Analysis Time Column_Dimensions->Analysis_Time Directly Reduces Resolution Maintained Resolution Column_Dimensions->Resolution Impacts Efficiency Carrier_Gas Carrier Gas (H₂ vs. He) Carrier_Gas->Analysis_Time Enables Faster Flow Carrier_Gas->Resolution Affects Efficiency at High Flow Temp_Program Temperature Program (↑ Ramp Rate) Temp_Program->Analysis_Time Reduces Retention Temp_Program->Resolution Can Decrease if Too Fast Analysis_Time->Resolution Trade-off

Caption: A diagram showing the relationships between key GC parameters and their effect on analysis time and resolution.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Low-Concentration Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-concentration alkanes using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve high sensitivity for low-concentration alkanes in mass spectrometry?

A1: The analysis of low-concentration alkanes by mass spectrometry presents several challenges. Alkanes are nonpolar molecules with low proton affinity, making them difficult to ionize efficiently using soft ionization techniques. While Electron Ionization (EI) is commonly used, it is a "hard" ionization technique that imparts significant energy to the analyte molecules.[1][2] This high energy leads to extensive fragmentation of the alkane carbon backbone and often results in a very low abundance or even absence of the molecular ion (M+) peak, making identification and quantification difficult, especially at low concentrations.[3][4]

Q2: What are the most common ionization techniques for analyzing alkanes, and what are their pros and cons?

A2: The choice of ionization technique significantly impacts the sensitivity and the resulting mass spectrum of alkanes.[5]

Ionization TechniqueProsCons
Electron Ionization (EI) Produces reproducible fragmentation patterns useful for library matching.[6]"Hard" ionization causes extensive fragmentation, leading to a weak or absent molecular ion peak.[1][3]
Chemical Ionization (CI) "Softer" ionization technique that results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺).[2][3]The choice of reagent gas is critical and can influence selectivity and response.[7]
Atmospheric Pressure Chemical Ionization (APCI) Suitable for the analysis of saturated hydrocarbons and can be used for online gas-phase analysis.[8]Can still produce some fragmentation, although it is a "soft" ionization technique.[8]
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) Widely used for detecting volatile organic compounds (VOCs).[9] A mixed ionization mode can be optimized for n-alkane detection.[9]Standard PTR-MS is not effective for alkanes due to their low proton affinity.[9]

Q3: How can I improve the signal-to-noise ratio for my low-concentration alkane samples?

A3: Improving the signal-to-noise ratio is crucial for detecting low-concentration analytes.[10] This can be achieved by either increasing the analyte signal or reducing the background noise.[10]

  • To Increase Signal:

    • Optimize Sample Preparation: Employ concentration techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10][11]

    • Enhance Ionization Efficiency: Fine-tune ion source parameters such as temperature and gas flows.[5][10]

    • Use an Appropriate Ionization Technique: Consider a softer ionization method like Chemical Ionization (CI) to reduce fragmentation and enhance the molecular ion or protonated molecule peak.[3]

  • To Reduce Noise:

    • Minimize Column Bleed: Use high-quality, low-bleed GC columns (e.g., designated as "MS" columns) and ensure they are properly conditioned.[12] Column bleed can significantly contribute to background noise.[12]

    • Use High-Purity Solvents and Gases: Ensure that all solvents and carrier gases are of high purity to avoid introducing contaminants.[13]

    • Maintain a Clean System: Regularly clean the ion source and check for leaks in the system to prevent contamination.[14]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Signal Intensity

Q: I am not seeing any peaks, or the signal for my alkane standards is very weak. What should I check?

A: Poor signal intensity is a common problem in mass spectrometry.[5] A systematic approach to troubleshooting this issue is outlined below.

Troubleshooting Logic for Poor Signal Intensity

Start Poor or No Signal Intensity Check_Sample Is the sample properly prepared and concentrated? Start->Check_Sample Check_Injection Is the autosampler/syringe working correctly? Check_Sample->Check_Injection Yes Solution1 Re-prepare sample, consider concentration steps (SPE, LLE). Check_Sample->Solution1 No Check_GC Is the GC system functioning? (e.g., column integrity, gas flow) Check_Injection->Check_GC Yes Solution2 Inspect autosampler, manually inject to verify. Check_Injection->Solution2 No Check_MS_Tune Has the mass spectrometer been recently tuned and calibrated? Check_GC->Check_MS_Tune Yes Solution3 Check for leaks, verify carrier gas flow, inspect column. Check_GC->Solution3 No Check_Ion_Source Is the ion source clean and are the parameters optimized? Check_MS_Tune->Check_Ion_Source Yes Solution4 Perform a tune and calibration according to manufacturer's protocol. Check_MS_Tune->Solution4 No Check_Detector Is the detector functioning correctly? Check_Ion_Source->Check_Detector Yes Solution5 Clean the ion source and optimize parameters (temperature, voltages). Check_Ion_Source->Solution5 No Solution6 Consult instrument manual for detector diagnostics. Check_Detector->Solution6 No

Caption: Troubleshooting workflow for poor or no signal intensity.

  • Sample Concentration: Ensure your sample is appropriately concentrated.[5] For trace analysis, you may need to employ pre-concentration techniques.[15]

  • System Integrity: Check for leaks in the gas lines and connections, as this can lead to a loss of sensitivity.[14]

  • GC-MS Interface: Ensure the transfer line temperature between the GC and the MS is optimal (typically 280-300 °C) to prevent condensation of the analytes.[6]

  • Ionization Efficiency: The choice of ionization technique and its parameters are critical.[5] For EI, consider if the electron energy is appropriate. Reducing the electron energy from the standard 70 eV can sometimes increase the abundance of the molecular ion, although it may decrease overall ion intensity.[3][12]

  • Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[5]

Issue 2: High Background Noise or Ghost Peaks

Q: My chromatogram has a high baseline or shows peaks that are not from my sample. What could be the cause?

A: High background noise can obscure low-level analyte signals, while ghost peaks indicate contamination in the system.

  • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline and characteristic ions (e.g., m/z 207, 281 for siloxane-based columns).

    • Solution: Use a low-bleed MS-certified column.[12] Condition the column properly before use and avoid exceeding its maximum operating temperature.[12]

  • Contaminated Carrier Gas: Impurities in the carrier gas can contribute to background noise.

    • Solution: Use high-purity carrier gas and install appropriate gas purifiers and traps for oxygen, moisture, and hydrocarbons.[12]

  • Septum Bleed: Particles from the injector septum can enter the system.

    • Solution: Use high-quality septa and replace them regularly. Avoid over-tightening the septum nut.[6]

  • Sample Carryover: Residuals from a previous, more concentrated sample can appear in subsequent runs.

    • Solution: Run a solvent blank after a high-concentration sample to check for carryover.[6] If necessary, develop a more rigorous wash method for the injection syringe.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Q: My alkane peaks are not symmetrical. They are either tailing or fronting. How can I fix this?

A: Poor peak shape can compromise resolution and integration, affecting quantification.

  • Peak Tailing: This is often caused by active sites in the GC system that can interact with analytes.

    • Solution: Use a deactivated inlet liner.[16] If the column is old, active sites may have developed; trimming the first few centimeters from the inlet side may help.[16]

  • Peak Fronting: This is typically a sign of column overloading.

    • Solution: Dilute your sample or use a split injection to reduce the amount of analyte introduced to the column.[6]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Alkanes in an Aqueous Matrix

This protocol provides a general workflow for extracting and concentrating alkanes from a water sample prior to GC-MS analysis.

SPE Workflow for Alkane Extraction

Start Start: Aqueous Sample Condition 1. Condition SPE Cartridge (e.g., C18) with solvent (Methanol, then water) Start->Condition Load 2. Load Sample (Pass aqueous sample through the cartridge) Condition->Load Wash 3. Wash Cartridge (Use a weak solvent to remove interferences) Load->Wash Elute 4. Elute Alkanes (Use a nonpolar solvent like hexane (B92381) to collect alkanes) Wash->Elute Concentrate 5. Concentrate Eluate (Evaporate solvent under a gentle stream of nitrogen) Elute->Concentrate Analyze 6. Reconstitute and Inject into GC-MS Concentrate->Analyze

Caption: General workflow for Solid-Phase Extraction (SPE) of alkanes.

  • Cartridge Selection: Choose a nonpolar SPE sorbent, such as C18 or a polymeric sorbent, suitable for retaining alkanes.

  • Conditioning: Condition the SPE cartridge by passing a nonpolar solvent (e.g., hexane or dichloromethane), followed by a polar solvent (e.g., methanol), and finally with reagent water. This activates the sorbent.

  • Sample Loading: Pass the aqueous sample through the conditioned cartridge at a steady flow rate. The alkanes will be retained on the sorbent.

  • Washing: Wash the cartridge with a weak solvent (e.g., a water/methanol mixture) to remove any polar impurities that may have been retained.

  • Elution: Elute the retained alkanes with a small volume of a nonpolar solvent (e.g., hexane).

  • Concentration: Concentrate the eluate to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen gas to increase the concentration of the alkanes.

  • Analysis: The concentrated sample is now ready for injection into the GC-MS.

Protocol 2: Recommended Starting GC-MS Parameters for C10-C30 n-Alkanes

This table provides a good starting point for developing a GC-MS method for a range of n-alkanes. Optimization will likely be required for your specific instrument and application.[6][16]

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, nonpolar stationary phase (e.g., 5% Phenyl Methylpolysiloxane)Provides good resolution for a wide range of alkanes.[6]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minInert gas providing good chromatographic efficiency.[6]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection enhances sensitivity for low-concentration samples.[6]
Injector Temp. 280-300 °CEnsures rapid and complete vaporization of the sample.[6]
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 320°C, Hold: 10 minProvides good separation of alkanes with varying chain lengths. A slower ramp rate can improve resolution.[6]
MS Transfer Line 280-300 °CPrevents condensation of analytes between the GC and MS.[6]
Ion Source Temp. 230 °CA standard temperature for EI sources.[6]
Ionization Mode Electron Ionization (EI) at 70 eVStandard technique that produces reproducible fragmentation patterns for library searching.[6]
Mass Range m/z 40-550Covers the expected mass range for fragments and molecular ions of C10-C30 alkanes.

Data Presentation

Quantitative Performance of an Optimized GC/MS Method for n-Alkanes

The following table summarizes the performance of a developed GC/MS method for the quantification of n-alkanes in plant and fecal material, demonstrating the sensitivity that can be achieved.

ParameterValueReference
Linear Dynamic Range 5 to 100 nmol (injected on-column)[17]
Limit of Quantitation (LOQ) 5 nmol[17]
Method Recoveries > 91%[17]
Intra-assay Coefficients of Variation 0.1% - 12.9%[17]

References

Best practices for cleaning GC injectors and liners for hydrocarbon analysis

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of maintaining a gas chromatography (GC) system for hydrocarbon analysis is the regular and thorough cleaning of the injector port and liners. A clean sample pathway is paramount for achieving accurate, reproducible results and preventing costly downtime. Contamination within the injector can lead to a host of chromatographic problems, including ghost peaks, poor peak shape, and loss of analyte response.

This technical support guide provides best practices, troubleshooting advice, and detailed protocols for cleaning GC injectors and liners, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to clean GC injectors and liners for hydrocarbon analysis?

A clean injector and liner are fundamental to high-quality GC analysis. The injector is the first point of contact for the sample within the GC system. Over time, non-volatile residues from sample matrices can accumulate on the liner and injector surfaces.[1] This buildup can create "active sites" that may adsorb or degrade analytes, leading to poor peak shapes (tailing), loss of signal, and inaccurate quantification.[2]

Q2: What are the signs that my GC injector or liner requires cleaning?

Several chromatographic issues can indicate a contaminated injector system. Key signs include:

  • Ghost Peaks: The appearance of unexpected peaks in the chromatogram, often from the residue of previous injections.

  • Poor Peak Shape: Symmetrical peaks are ideal. Tailing peaks often point to active sites on the liner or column, where polar or active analytes are being adsorbed.[3][4]

  • Decreased Sensitivity: A gradual or sudden loss of peak area or height for standards and samples suggests that analytes are being lost due to adsorption or degradation in the inlet.[4]

  • Poor Reproducibility: Inconsistent peak areas or retention times for replicate injections can be a symptom of an increasingly dirty and active injector.

  • Baseline Noise or Drift: Contaminants "bleeding" from the liner or septum can cause an unstable baseline.[5][6]

Q3: How often should I clean or replace my GC liner?

There is no single answer, as the ideal frequency depends heavily on the sample matrix and the number of injections.[7] For labs running "dirty" samples with complex matrices, daily inspection and frequent replacement may be necessary. For cleaner applications, such as headspace analysis, the schedule can be much less frequent.[7] A good practice is to establish a preventative maintenance schedule based on your specific application and monitor for the troubleshooting signs listed above.

Q4: Is it better to clean and reuse liners or to replace them with new ones?

While cleaning and reusing liners can seem cost-effective, it carries significant risks. The process involves hazardous solvents, is labor-intensive, and may not fully remove all contamination.[3] More importantly, improper cleaning can scratch the glass surface or fail to properly deactivate it, creating active sites that harm chromatographic performance.[3][8] For most applications, especially trace analysis and method validation, using a new, certified pre-cleaned and deactivated liner is recommended to ensure the highest data quality and reproducibility.[1]

Q5: What is liner deactivation, and why is it important after cleaning?

The surface of a glass liner, especially after being cleaned with solvents or heated, contains active silanol (B1196071) groups (Si-OH).[2][3] These sites can interact with and adsorb active or polar analytes, causing peak tailing and signal loss.[9] Deactivation is a chemical process that covers these active sites, typically by reacting them with a silylating reagent like dimethyldichlorosilane (DMDCS).[3][10] This creates a more inert surface, ensuring that the sample is transferred to the column without unwanted interactions.[2]

Q6: What are the most common sources of contamination in GC inlets?

Contamination can originate from several sources:

  • Sample Matrix: Non-volatile components of the sample are the most common culprits.[1]

  • Septa: Particles from cored or degraded septa can fall into the liner, releasing siloxanes and other compounds, especially at high temperatures.[11]

  • Handling: Oils and residues from fingers or non-powder-free gloves can introduce contaminants like phthalates.[12]

  • Carrier Gas: Impurities in the carrier gas can accumulate in the system. Using high-purity gas with appropriate filters is crucial.[6][11]

  • Syringes: A contaminated or poorly cleaned syringe can introduce residue from previous samples.[13]

Troubleshooting Guide

This guide addresses common chromatographic problems related to injector and liner condition.

Problem Potential Cause(s) Recommended Solution(s)
Ghost Peaks 1. Contamination from a previous "dirty" sample.[5]2. Septum bleed or particles in the liner.3. Sample "flashback" contaminating split vent lines.1. Replace the inlet liner and septum.[5]2. Perform a thorough injector cleaning (see protocol below).3. Check injection volume to ensure it doesn't exceed liner capacity.[14]
Peak Tailing 1. Active sites on a dirty or poorly deactivated liner.[3]2. Scratches on the liner surface from improper cleaning.[3]3. Contaminated inlet seal.1. Replace the liner with a new, high-quality deactivated one.[5]2. If cleaning, ensure the deactivation step is performed correctly.3. Inspect and replace the gold-plated inlet seal.[12]
Loss of Sensitivity 1. Analyte adsorption on active sites in the liner.[4]2. Partial blockage in the injector or at the head of the column.1. Replace the liner, O-ring, and septum.[12]2. Trim the first few centimeters from the front of the GC column.[4]3. Check for leaks in the injector.[13]
Shifting Retention Times 1. Leak at the septum or O-ring.[4][13]2. Partial blockage of the split line due to contamination.3. Inconsistent gas flow.1. Replace the septum and liner O-ring. Ensure fittings are properly tightened.[12]2. Clean the injector body and split vent lines.3. Check carrier gas flow rates with a flow meter.[5]

Experimental Protocols

Handling Note: Always wear powder-free gloves and use clean, solvent-rinsed tweezers when handling liners, O-rings, septa, and other inlet components to prevent contamination.[12]

Protocol 1: GC Inlet Liner Cleaning and Deactivation

This protocol is provided for situations where liner replacement is not feasible. However, replacement is the recommended practice.

1. Initial Cleaning:

  • Carefully remove any visible debris, such as septum particles, from the liner using clean tweezers or a gentle pipe cleaner. Be cautious not to scratch the interior surface.[3]
  • Place the liner in a beaker.

2. Solvent Rinsing & Sonication:

  • Sequentially sonicate the liner for 15 minutes in each of the following solvents, replacing the solvent at each step:
  • Methanol
  • Acetone
  • Methylene Chloride or Toluene[3][15][16]
  • This sequence helps remove a wide range of polar and non-polar contaminants.

3. Drying:

  • After the final solvent rinse, remove the liner and dry it completely in an oven at a low temperature (~100°C) or by purging with a stream of clean, dry nitrogen.

4. Deactivation (Silylation):

  • Prepare a 5% solution of Dimethyldichlorosilane (DMDCS) in dry Toluene. (Caution: DMDCS is hazardous; perform this step in a fume hood with appropriate personal protective equipment). [3][8]
  • Completely submerge the dry, clean liner in the DMDCS solution and let it sit for approximately 30 minutes.
  • Remove the liner and rinse thoroughly with Toluene, followed by Methanol, to remove excess reagent.
  • Dry the liner again as in Step 3.

5. Conditioning:

  • Install the cleaned and deactivated liner in the GC inlet.
  • Allow the carrier gas to flow for 15 minutes to purge any residual solvents before heating the inlet.[12]
  • Heat the inlet to your method's operating temperature and allow it to condition for at least 30 minutes before running samples.

Protocol 2: Vigorous GC Injector Port Cleaning

This procedure should be performed when changing the liner alone does not resolve contamination issues.

1. System Cooldown:

  • Set the injector and oven temperatures to a low value (e.g., 40°C) and allow the system to cool completely.[15]
  • Once cool, turn off the carrier gas flow to the inlet.[15]

2. Disassembly:

  • Remove the autosampler if present.
  • Carefully remove the septum nut, septum, liner, and O-ring.[12]
  • From inside the oven, disconnect the GC column from the inlet. To prevent oxygen from entering the column, you can place a piece of an old septum over the column end.[15]
  • Remove the inlet seal and washer from the bottom of the injector port.[15]

3. Mechanical and Solvent Cleaning:

  • Using a properly sized brass brush (a 38-caliber gun brush is often cited for Agilent GCs), dip the brush in Methylene Chloride.[15]
  • Insert the brush fully into the injector body and move it up and down several times. Do not twist the brush. [15]
  • Use a glass pipette to rinse the inside of the injector with fresh Methylene Chloride.
  • Repeat the brush and rinse steps sequentially with Acetone and then Methanol.[15]

4. Drying and Reassembly:

  • Thoroughly dry the injector port by purging it with a gentle stream of nitrogen.
  • Reinstall a new inlet seal and washer.
  • Install a new, deactivated liner and O-ring.
  • Install a new septum and the retaining nut.
  • Reconnect the GC column.

5. Leak Check and Conditioning:

  • Turn the carrier gas flow back on and check all fittings for leaks using an electronic leak detector.
  • Once leak-free, purge the system with carrier gas for 15 minutes before heating.
  • Heat the injector to its setpoint and condition. Run one or two solvent blanks to ensure the system is clean before analyzing samples.[6]

Data and Visualization

Recommended Cleaning Solvents
Contaminant TypeRecommended Solvents
General HydrocarbonsHexane, Toluene
Polar ResiduesMethanol, Acetone
Broad Spectrum CleaningMethylene Chloride, Dichloromethane
Silylating Reagents (for deactivation)Dimethyldichlorosilane (DMDCS) in Toluene
GC Inlet Preventative Maintenance Schedule (Example)
ComponentFrequency (Moderate Use)Frequency (Heavy/Dirty Sample Use)
Septum WeeklyDaily or per sequence
Inlet Liner MonthlyWeekly or as needed
O-Ring With every liner changeWith every liner change[6]
Inlet Seal Every 3-6 monthsMonthly or with column change
Vigorous Injector Clean AnnuallyEvery 6 months or as needed

Diagrams

GC_Liner_Cleaning_Workflow start Start: Contaminated Liner removal Physical Debris Removal start->removal sonication Solvent Sonication (Methanol, Acetone, DCM) removal->sonication drying1 Dry Liner (Oven or N2 Purge) sonication->drying1 deactivation Deactivation (5% DMDCS in Toluene) drying1->deactivation rinsing Rinse Excess Reagent (Toluene, then Methanol) deactivation->rinsing drying2 Final Drying rinsing->drying2 installation Install Liner, O-Ring, and Septum drying2->installation conditioning Condition in GC Inlet (Purge then Heat) installation->conditioning finish End: Ready for Analysis conditioning->finish

Caption: Workflow for GC liner cleaning and deactivation.

GC_Troubleshooting_Flowchart action_node action_node start_node start_node end_node end_node start Chromatographic Problem Occurs q_peak_shape Poor Peak Shape (Tailing/Fronting)? start->q_peak_shape q_ghost_peaks Ghost Peaks or High Baseline? q_peak_shape->q_ghost_peaks No a_check_active Check for active sites. Use new deactivated liner. q_peak_shape->a_check_active Yes q_sensitivity Low Sensitivity or Poor Reproducibility? q_ghost_peaks->q_sensitivity No a_replace_liner Replace Liner, Septum, and O-Ring. q_ghost_peaks->a_replace_liner Yes a_trim_column Trim 10-20cm from column inlet. q_sensitivity->a_trim_column Yes resolved Problem Resolved q_sensitivity->resolved No a_clean_injector Perform vigorous injector cleaning. a_replace_liner->a_clean_injector If problem persists a_check_active->resolved a_clean_injector->resolved a_check_leaks Check for leaks at inlet fittings. a_trim_column->a_check_leaks a_check_leaks->resolved

Caption: Troubleshooting decision tree for GC inlet issues.

References

Validation & Comparative

A Comparative Analysis of 2,2,4-Trimethylhexane and n-Nonane: Physicochemical Properties and Performance Metrics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct characteristics of the branched-chain alkane 2,2,4-Trimethylhexane and the straight-chain n-Nonane. This document provides a comprehensive comparison of their key physicochemical properties, supported by experimental data and standardized methodologies.

The structural isomerism between this compound and n-nonane, both sharing the chemical formula C9H20, gives rise to significant differences in their physical and chemical behaviors. While n-nonane is a linear alkane, this compound is a branched-chain alkane. These structural distinctions have profound implications for their application in various scientific and industrial fields, including as solvents, in fuel technology, and as reference standards in chromatography. This guide presents a comparative analysis of their fundamental properties to aid in the selection and application of the appropriate isomer for specific research and development needs.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and n-nonane, highlighting the impact of their structural differences.

PropertyThis compoundn-Nonane
Molecular Formula C9H20C9H20
Molecular Weight 128.26 g/mol [1]128.26 g/mol [2]
Boiling Point 125-127 °C[1]151 °C[2]
Melting Point -120.15 °C[3]-53 °C[3]
Density 0.716 g/mL at 20 °C[1]0.72 g/mL at 20 °C[3]
Flash Point 13 °C (closed cup)[1]31 °C[4]
Autoignition Temperature Not available205 °C[1]
Viscosity ~0.648 mPa·s at 20 °C0.6696 cP (mPa·s) at 25 °C[2]
Research Octane (B31449) Number (RON) Not available-45
Motor Octane Number (MON) Not availableNot available

Performance and Application-Relevant Differences

The distinct properties of this compound and n-nonane dictate their suitability for different applications. The lower boiling point of the branched isomer, this compound, is a direct consequence of its more compact molecular structure, which reduces the surface area for intermolecular van der Waals forces. This lower boiling point can be advantageous in processes requiring facile evaporation.

A significant differentiator in performance, particularly in the context of internal combustion engines, is the octane number. While specific experimental values for the Research Octane Number (RON) and Motor Octane Number (MON) of this compound are not available, it is a well-established principle that branched alkanes exhibit significantly higher octane ratings than their straight-chain counterparts. For comparison, n-nonane has a very low RON of -45, indicating poor anti-knock properties. The highly branched structure of this compound would theoretically result in a much higher octane number, making it a more desirable component in gasoline to prevent engine knocking.

The viscosities of the two isomers are comparable, with this compound having a slightly lower viscosity at a similar temperature. This can be a factor in applications where fluid dynamics and flow characteristics are important.

Experimental Protocols

The data presented in this guide are based on standardized experimental methodologies. Below are brief descriptions of the protocols for determining key properties.

Flash Point Determination

The flash point is determined using either a closed-cup or open-cup method.

  • Closed-Cup Method (e.g., ASTM D93): A sample is heated in a closed vessel. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.

  • Open-Cup Method (e.g., ASTM D92): The sample is heated in an open container, and an ignition source is passed over the surface. This method typically yields higher flash points as vapors can dissipate.

Autoignition Temperature Determination
  • ASTM E659: A small sample of the substance is injected into a heated, air-filled flask. The temperature of the flask is varied to determine the lowest temperature at which the substance spontaneously ignites without an external ignition source.

Octane Number Determination
  • Research Octane Number (RON) (ASTM D2699): This test is conducted in a standardized single-cylinder cooperative fuel research (CFR) engine operating under mild conditions (600 rpm). The anti-knock characteristics of the test fuel are compared to those of primary reference fuels (a blend of iso-octane and n-heptane).

  • Motor Octane Number (MON) (ASTM D2700): This test uses the same CFR engine but operates under more severe conditions (900 rpm, higher intake mixture temperature), which better reflects engine performance under load.

Viscosity Measurement
  • Capillary Viscometer: This method measures the time it takes for a specific volume of liquid to flow through a capillary tube of a known diameter and length under gravity. The viscosity is calculated from this time and the instrument's calibration constant.

  • Rotational Viscometer: This instrument measures the torque required to rotate a spindle immersed in the fluid. The viscosity is proportional to the measured torque.

Logical Workflow for Isomer Selection

The choice between this compound and n-nonane for a specific application is guided by their distinct properties. The following diagram illustrates a simplified decision-making process.

IsomerSelection Start Application Requirement Volatility High Volatility Needed? Start->Volatility Flammability Low Flammability Critical? Volatility->Flammability No SelectTMH Select this compound Volatility->SelectTMH Yes FuelPerformance High Anti-Knock Performance? Flammability->FuelPerformance No SelectNonane Select n-Nonane Flammability->SelectNonane Yes FuelPerformance->SelectTMH Yes ConsiderAlternatives Consider Other Isomers or Additives FuelPerformance->ConsiderAlternatives No

Decision workflow for selecting between this compound and n-nonane.

Molecular Structure Comparison

The fundamental differences in the properties of this compound and n-nonane originate from their distinct molecular structures, as illustrated below.

Ball-and-stick representation of the molecular structures.

References

Boiling Point Comparison of the 35 Nonane Isomers: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the boiling points of all 35 structural isomers of nonane (B91170) (C9H20). The data is presented in a clearly structured table, followed by a comprehensive overview of the experimental methodologies used for boiling point determination. Additionally, a visualization of the relationship between molecular structure and boiling point is provided to aid in understanding the observed trends. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Data Presentation: Boiling Points of Nonane Isomers

The boiling points of the 35 nonane isomers are summarized in the table below. The isomers are grouped by the carbon chain length of the parent alkane to facilitate comparison.

Parent AlkaneIsomer NameBoiling Point (°C)
Nonane n-Nonane150.8
Octane 2-Methyloctane143.3
3-Methyloctane144.2
4-Methyloctane142.5
Heptane 2,2-Dimethylheptane132.7
2,3-Dimethylheptane140.5
2,4-Dimethylheptane137.5
2,5-Dimethylheptane135.2
2,6-Dimethylheptane135.2
3,3-Dimethylheptane136.3
3,4-Dimethylheptane140.6
3,5-Dimethylheptane138.9
4,4-Dimethylheptane135.8
3-Ethylheptane141.1
4-Ethylheptane139.7
Hexane 2,2,3-Trimethylhexane140.3
2,2,4-Trimethylhexane132.5
2,2,5-Trimethylhexane128.0
2,3,3-Trimethylhexane143.5
2,3,4-Trimethylhexane142.5
2,3,5-Trimethylhexane131.8[1][2]
2,4,4-Trimethylhexane133.4
3,3,4-Trimethylhexane (B93998)140.5[3]
3-Ethyl-2-methylhexane138.0[4]
4-Ethyl-2-methylhexane134.1[3]
3-Ethyl-3-methylhexane140.7[5]
3-Ethyl-4-methylhexane140.1[6]
Pentane 2,2,3,3-Tetramethylpentane140.3[7]
2,2,3,4-Tetramethylpentane133.0[8]
2,2,4,4-Tetramethylpentane122.3
2,3,3,4-Tetramethylpentane141.6[9]
3,3-Diethylpentane146.3[10][11][12]
3-Ethyl-2,2-dimethylpentane133.8[13]
3-Ethyl-2,3-dimethylpentane142.0
3-Ethyl-2,4-dimethylpentane136.1[14]

Experimental Protocols for Boiling Point Determination

The boiling points of alkanes are typically determined using one of several established experimental methods. The choice of method often depends on the quantity of the substance available.

Distillation Method (for sample volumes > 5 mL)

This method is suitable for larger quantities of a liquid and also serves as a purification step. The procedure, as outlined in ASTM D1078, involves heating the liquid in a distillation flask connected to a condenser and a receiving vessel.[5][8][12][14][15] The temperature at which the liquid steadily boils and its vapor condenses into the receiver is recorded as the boiling point.

Procedure:

  • A measured volume of the alkane isomer is placed in a distillation flask with a few boiling chips.

  • The flask is heated, and the vapor is allowed to pass through a condenser.

  • The temperature is recorded from a thermometer placed in the vapor path.

  • The boiling point is the temperature at which a steady rate of distillation is achieved.

Micro Boiling Point Determination using a Thiele Tube (for sample volumes < 0.5 mL)

For smaller sample sizes, the Thiele tube method is a common and accurate technique.[16]

Procedure:

  • A small amount of the liquid is placed in a small test tube or a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The test tube is attached to a thermometer and immersed in a Thiele tube containing mineral oil.

  • The Thiele tube is gently heated, causing the air trapped in the capillary tube to bubble out, followed by the vapor of the sample.

  • The heat is then removed, and the oil bath is allowed to cool.

  • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[16]

Ultramicro-Boiling-Point Determination

For very small quantities of a substance, an ultramicro method can be employed. This is a modification of the Thiele tube method using an even smaller sample size and a specialized capillary setup.[11]

Mandatory Visualization

The following diagram illustrates the general relationship between the degree of branching in nonane isomers and their boiling points. As the number of branches increases, the molecule becomes more compact, leading to a smaller surface area and weaker intermolecular van der Waals forces. Consequently, less energy is required to overcome these forces, resulting in a lower boiling point.

G cluster_structure Molecular Structure cluster_properties Physical Properties cluster_boiling_point Boiling Point Trend a Linear Chain (n-Nonane) e High Surface Area a->e leads to b Slightly Branched (e.g., Methyloctanes) f Intermediate Surface Area b->f leads to c Moderately Branched (e.g., Dimethylheptanes) c->f leads to d Highly Branched (e.g., Tetramethylpentanes) g Low Surface Area d->g leads to h Highest Boiling Point e->h results in i Intermediate Boiling Point f->i results in j Lowest Boiling Point g->j results in

References

A Comparative Guide to Gas Chromatographic Retention Times: 2,2,4-Trimethylhexane vs. Hexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the gas chromatographic (GC) retention time of 2,2,4-trimethylhexane, a highly branched nonane (B91170) isomer, with the five structural isomers of hexane (B92381). Understanding the elution behavior of these compounds is critical in various analytical applications, from petrochemical analysis to quality control in the pharmaceutical industry. This document presents supporting data and detailed experimental protocols to aid in method development and data interpretation.

Principle of Separation by Gas Chromatography

In gas chromatography, the separation of volatile compounds is governed by their partitioning between a stationary phase and a mobile gas phase. For non-polar analytes such as alkanes, a non-polar stationary phase is typically employed. In this scenario, the elution order is primarily determined by the boiling points of the compounds.[1] Molecules with lower boiling points spend more time in the gas phase and thus travel through the column faster, resulting in shorter retention times.[1][2]

Molecular structure plays a crucial role in determining the boiling point of alkane isomers. Increased branching in the carbon skeleton leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point.[3] Consequently, more highly branched alkanes are more volatile and elute earlier from a GC column with a non-polar stationary phase compared to their straight-chain or less branched counterparts.[4]

Comparative Data

CompoundMolecular FormulaStructureBoiling Point (°C)Predicted Elution OrderKovats Retention Index (Non-polar column)
2,2-DimethylbutaneC6H14Branched49.71Not specified
2,3-DimethylbutaneC6H14Branched58.02Not specified
2-MethylpentaneC6H14Branched60.3[3]3Not specified
3-MethylpentaneC6H14Branched63.34Not specified
n-HexaneC6H14Straight-chain68.7[3]5Not specified
This compoundC9H20Highly Branched125-127[5][6]6~790[7]

Note: The predicted elution order is from shortest to longest retention time.

Experimental Protocol

The following is a representative experimental protocol for the separation of light hydrocarbons, including hexane isomers and this compound, by gas chromatography. This method is adapted from established protocols for alkane analysis.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).[2]

  • Column: Agilent J&W CP-Select 624 Hexane GC column (or equivalent non-polar phase like DB-1 or HP-5), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium or Hydrogen.[8]

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 100:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 5 °C/min to 150 °C

    • Hold: 2 minutes at 150 °C

  • Detector Temperature (FID): 300 °C[8]

  • Carrier Gas Flow Rate: 1.5 mL/min (constant flow)

Sample Preparation: A standard mixture containing n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, 2,3-dimethylbutane, and this compound should be prepared in a volatile, non-interfering solvent such as pentane (B18724) or dichloromethane. A concentration of approximately 100 ppm for each component is recommended.

Visualizing the Relationship

The following diagram illustrates the relationship between the molecular structure (branching), boiling point, and the resulting GC elution order for the compared alkanes on a non-polar stationary phase.

G cluster_structure Molecular Structure cluster_boiling_point Boiling Point cluster_elution GC Elution on Non-Polar Column Highly_Branched Highly Branched (e.g., 2,2-Dimethylbutane) Low_BP Low Highly_Branched->Low_BP Leads to Branched Branched (e.g., 2-Methylpentane) Intermediate_BP Intermediate Branched->Intermediate_BP Leads to Straight_Chain Straight-Chain (e.g., n-Hexane) High_BP High Straight_Chain->High_BP Leads to Highly_Branched_C9 Highly Branched C9 (this compound) Higher_BP Higher (due to C9) Highly_Branched_C9->Higher_BP Leads to Early_Elution Early Elution (Short Retention Time) Low_BP->Early_Elution Results in Mid_Elution Intermediate Elution Intermediate_BP->Mid_Elution Results in Late_Elution Late Elution (Long Retention Time) High_BP->Late_Elution Results in Latest_Elution Latest Elution Higher_BP->Latest_Elution Results in

Caption: Relationship between alkane structure, boiling point, and GC elution.

This guide demonstrates the predictable relationship between the molecular structure of alkane isomers and their gas chromatographic retention times. The highly branched C9 isomer, this compound, will have a significantly longer retention time than the C6 hexane isomers due to its higher boiling point, despite its own branched structure. Among the hexane isomers themselves, the elution order is inversely related to the degree of branching, with the most branched isomers eluting first.

References

Viscosity comparison of 2,2,4-trimethylhexane and 2,4,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

A direct experimental comparison of the viscosity of 2,2,4-trimethylhexane and its isomer, 2,4,4-trimethylhexane (B91184), is not feasible at this time due to the lack of available experimental data for the latter. While the viscosity of this compound has been experimentally determined, a corresponding value for 2,4,4-trimethylhexane is not readily found in current scientific literature. However, for researchers, scientists, and drug development professionals, understanding the viscosity of isomers like these is crucial for applications ranging from solvent selection to fluid dynamics modeling.

This guide provides the available experimental viscosity data for this compound and details the common experimental protocols for viscosity determination.

Performance Data

The experimentally determined dynamic viscosity of this compound at 293K (20°C) and atmospheric pressure is presented in the table below.

CompoundTemperature (K)Dynamic Viscosity (mPa·s)
This compound2930.648[1]

Note: No experimental viscosity data for 2,4,4-trimethylhexane could be located in the reviewed literature. While computational methods exist for predicting the viscosity of branched alkanes, this guide focuses on experimentally determined values as per the core requirements.

Experimental Protocols

The determination of liquid viscosity is a fundamental experimental procedure in physical chemistry and fluid mechanics. Several methods are employed, with the choice depending on the nature of the liquid and the required precision. Common techniques for measuring the viscosity of alkanes include capillary viscometry and falling-body viscometry.

Capillary Viscometry

This method, a common and simple approach, measures the time it takes for a known volume of liquid to flow through a capillary tube of known dimensions under the influence of gravity. The kinematic viscosity is then calculated from this flow time.

Key Apparatus:

  • Ostwald viscometer (or other calibrated glass capillary viscometer)

  • Constant temperature bath

  • Stopwatch

  • Pipettes

Procedure:

  • The viscometer is thoroughly cleaned and dried.

  • A precise volume of the sample liquid is introduced into the viscometer.

  • The viscometer is placed in a constant temperature bath to allow the sample to reach thermal equilibrium.

  • The liquid is drawn up by suction into the wider arm of the U-tube, above the upper timing mark.

  • The suction is removed, and the liquid is allowed to flow back down through the capillary.

  • The time taken for the liquid meniscus to pass between the upper and lower timing marks is accurately measured.

  • The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the viscometer constant and 't' is the flow time.

  • The dynamic viscosity (η) can then be calculated if the density (ρ) of the liquid is known, using the formula: η = ν * ρ.

Falling-Body Viscometry

This method involves measuring the terminal velocity of a sphere or other object falling through the liquid under the influence of gravity. The viscosity of the liquid is related to this terminal velocity.

Key Apparatus:

  • Graduated cylinder or a tube of known dimensions

  • Spheres of known size and density

  • Timing device

  • Micrometer for measuring sphere diameter

Procedure:

  • The liquid sample is placed in the graduated cylinder.

  • A sphere is gently dropped into the center of the cylinder.

  • After the sphere has reached its terminal velocity (constant speed), the time it takes to fall between two marked points on the cylinder is measured.

  • The terminal velocity is calculated.

  • The dynamic viscosity of the liquid is determined using Stokes' Law, which relates the viscosity to the terminal velocity, the densities of the sphere and the liquid, the acceleration due to gravity, and the radius of the sphere.

Logical Workflow for Viscosity Determination

The following diagram illustrates the general workflow for experimentally determining the viscosity of a liquid alkane.

G cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_data Data Analysis cluster_result Result Sample Obtain pure sample of This compound Degas Degas sample (if necessary) to remove dissolved gases Sample->Degas Method Select viscometry method (e.g., Capillary Viscometry) Degas->Method Temp Set and stabilize constant temperature bath Method->Temp Measure Perform viscosity measurement (measure flow time) Temp->Measure Calc Calculate kinematic viscosity using viscometer constant Measure->Calc Dynamic Calculate dynamic viscosity Calc->Dynamic Density Measure density of the sample at the same temperature Density->Dynamic Result Reported Viscosity Dynamic->Result

Caption: Experimental workflow for determining the viscosity of a liquid alkane.

References

The Impact of Branching on the Physical Properties of Alkanes: A Comparative Guide to Density and Refractive Index

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its physical properties is paramount. In the realm of hydrocarbons, the simple addition of a branch to an alkane chain can significantly alter its density and refractive index. This guide provides a comprehensive comparison of these properties in linear versus branched alkanes, supported by experimental data and detailed methodologies.

The phenomenon of branching in alkanes introduces steric hindrance that affects how molecules pack together. This, in turn, influences the bulk physical properties of the substance. Generally, for alkanes with the same number of carbon atoms (isomers), increased branching leads to a decrease in both density and refractive index. This is primarily attributed to the less efficient packing of branched molecules compared to their linear counterparts, resulting in a larger free volume between molecules.

Comparative Analysis of Alkane Isomers

The following table summarizes the density and refractive index of various linear and branched alkanes, providing a clear quantitative comparison.

Alkane (Isomer)Molecular FormulaStructureDensity (g/mL at 20°C)Refractive Index (at 20°C)
n-PentaneC₅H₁₂Linear0.6261.358
Isopentane (2-Methylbutane)C₅H₁₂Branched0.6201.354
Neopentane (2,2-Dimethylpropane)C₅H₁₂Highly Branched0.6131.351
n-HexaneC₆H₁₄Linear0.6591.375
Isohexane (2-Methylpentane)C₆H₁₄Branched0.6531.371
3-MethylpentaneC₆H₁₄Branched0.6641.377
Neohexane (2,2-Dimethylbutane)C₆H₁₄Highly Branched0.6491.369
n-HeptaneC₇H₁₆Linear0.684[1]1.388[1]
2-MethylhexaneC₇H₁₆Branched0.6791.385
3-MethylhexaneC₇H₁₆Branched0.6871.388
2,2-DimethylpentaneC₇H₁₆Highly Branched0.6741.382
2,3-DimethylpentaneC₇H₁₆Highly Branched0.6951.392
2,4-DimethylpentaneC₇H₁₆Highly Branched0.6731.381
3,3-DimethylpentaneC₇H₁₆Highly Branched0.6931.391
n-OctaneC₈H₁₈Linear0.7031.398
2-MethylheptaneC₈H₁₈Branched0.6981.395
3-MethylheptaneC₈H₁₈Branched0.7061.398
4-MethylheptaneC₈H₁₈Branched0.7051.398
2,2,4-Trimethylpentane (Isooctane)C₈H₁₈Highly Branched0.6921.391

Note: The data presented is compiled from various sources and may have slight variations depending on the experimental conditions.

Experimental Protocols

Accurate determination of density and refractive index is crucial for characterizing liquid compounds. The following are detailed methodologies for these key experiments.

Density Measurement using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.

  • Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.

  • Filling with the Sample: Fill the pycnometer with the alkane sample, ensuring no air bubbles are trapped. Insert the stopper, allowing the excess liquid to escape through the capillary.

  • Thermostating: Place the filled pycnometer in a thermostatic bath at a controlled temperature (e.g., 20°C) until the liquid reaches thermal equilibrium.

  • Drying and Weighing the Filled Pycnometer: Carefully dry the outside of the pycnometer and weigh it again. Record this mass as m₂.

  • Calibration with Water: Repeat steps 3-5 using distilled water, for which the density at the experimental temperature is known. Record the mass of the pycnometer filled with water as m₃.

  • Calculation:

    • Mass of the alkane sample: m_alkane = m₂ - m₁

    • Mass of the water: m_water = m₃ - m₁

    • Volume of the pycnometer (and thus the alkane): V = m_water / ρ_water (where ρ_water is the density of water at the experimental temperature).

    • Density of the alkane sample: ρ_alkane = m_alkane / V

Refractive Index Measurement using an Abbe Refractometer

The Abbe refractometer is an optical instrument used to measure the refractive index of liquids.

Procedure:

  • Calibration: Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

  • Cleaning the Prisms: Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Sample Application: Place a few drops of the alkane sample onto the surface of the refracting prism.

  • Closing the Prisms: Close the prism assembly gently to spread the liquid into a thin film.

  • Adjusting the Light Source: Turn on the light source and adjust the mirror to illuminate the prisms.

  • Focusing and Measurement:

    • Look through the eyepiece and adjust the focus until the crosshairs are sharp.

    • Rotate the coarse adjustment knob until the light and dark fields appear in the field of view.

    • Turn the dispersion correction knob to eliminate any color fringe at the borderline of the light and dark fields, resulting in a sharp, black-and-white boundary.

    • Fine-tune the adjustment knob to bring the boundary line exactly to the center of the crosshairs.

  • Reading the Refractive Index: Read the refractive index value from the instrument's scale. Most Abbe refractometers provide readings to four decimal places.

  • Cleaning: After the measurement, clean the prisms thoroughly.

Logical Relationship between Branching and Physical Properties

The following diagram illustrates the cause-and-effect relationship between the branching of an alkane and its resulting density and refractive index.

G cluster_0 Molecular Structure cluster_1 Molecular Packing & Forces cluster_2 Physical Properties A Linear Alkane C Efficient Packing A->C B Branched Alkane D Inefficient Packing (Increased Free Volume) B->D E Stronger Intermolecular Van der Waals Forces C->E F Weaker Intermolecular Van der Waals Forces D->F G Higher Density E->G H Lower Density F->H I Higher Refractive Index G->I J Lower Refractive Index H->J

Caption: The effect of alkane branching on physical properties.

References

Comparing the combustion energy of linear vs. branched C9H20 isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the combustion energy between linear and branched-chain isomers of nonane (B91170) (C9H20) is crucial for applications in fuel science and chemical engineering. The degree of branching in the molecular structure of an alkane influences its thermodynamic stability, which in turn affects its heat of combustion. Generally, more highly branched alkanes are more stable and, therefore, release less energy upon combustion compared to their linear counterparts. This guide provides experimental data on the standard enthalpy of combustion for n-nonane and several of its branched isomers, details the experimental protocol for these measurements, and presents a logical workflow for such a comparative study.

Combustion Energy of C9H20 Isomers: A Comparative Analysis

The following table summarizes the standard liquid enthalpy of combustion (ΔcH°liquid) for the linear C9H20 isomer, n-nonane, and several of its branched isomers. The data consistently shows that branched isomers have a less negative enthalpy of combustion, indicating greater stability and lower energy release during combustion.

Isomer StructureIUPAC NameStructure TypeStandard Enthalpy of Combustion (ΔcH°liquid) (kJ/mol)
CH₃(CH₂)₇CH₃n-NonaneLinear-6125
CH₃CH(CH₃)(CH₂)₅CH₃2-MethyloctaneBranched-6118.3 ± 1.1
CH₃CH₂CH(CH₃)(CH₂)₄CH₃3-MethyloctaneBranched-6117.0 ± 1.1
(CH₃)₃C(CH₂)₄CH₃2,2-DimethylheptaneBranched-6109.8 ± 1.2

Experimental Protocol: Determination of Heat of Combustion

The experimental determination of the heat of combustion for liquid hydrocarbons like C9H20 isomers is typically performed using an oxygen bomb calorimeter. The procedure involves burning a known mass of the sample in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured.

Key Steps in Bomb Calorimetry:

  • Calibration of the Calorimeter:

    • The heat capacity of the calorimeter system (including the bomb, water, and other components) must be determined.

    • This is achieved by combusting a known mass of a standard substance with a precisely known heat of combustion, typically benzoic acid.

    • The temperature rise from the combustion of the standard allows for the calculation of the calorimeter's heat capacity (Ccal).

  • Sample Preparation:

    • A precise mass (typically 0.5 - 1.0 grams) of the liquid C9H20 isomer is weighed into a crucible.

    • A fuse wire of known length and mass is attached to the electrodes of the bomb, with the wire either submerged in the liquid sample or positioned just above it.

  • Assembly and Pressurization:

    • The crucible containing the sample is placed inside the bomb.

    • The bomb is sealed and then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

  • Combustion and Temperature Measurement:

    • The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket.

    • The initial temperature of the water is recorded at regular intervals to establish a baseline.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals as it rises, until a maximum temperature is reached and the system begins to cool.

  • Data Analysis and Calculation:

    • The corrected temperature rise (ΔT) is determined by accounting for any heat exchange with the surroundings.

    • The total heat released (qtotal) during the combustion is calculated using the formula: qtotal = Ccal * ΔT

    • Corrections are made for the heat released by the combustion of the fuse wire.

    • The heat of combustion of the sample at constant volume (ΔUc) is then calculated per mole of the sample.

    • Finally, the enthalpy of combustion (ΔHc), which is the heat of combustion at constant pressure, is calculated from ΔUc using the relationship: ΔHc = ΔUc + ΔngasRT where Δngas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the absolute temperature.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for comparing the combustion energies of linear versus branched C9H20 isomers.

G cluster_prep Preparation & Setup cluster_exp Experimentation cluster_analysis Data Analysis & Comparison isomers Select Linear & Branched C9H20 Isomers sample_prep Prepare Weighed Samples isomers->sample_prep combustion Perform Combustion in Bomb Calorimeter sample_prep->combustion calibrate Calibrate Bomb Calorimeter (e.g., with Benzoic Acid) calibrate->combustion temp_data Record Temperature Change combustion->temp_data calc_q Calculate Heat Released (q) temp_data->calc_q calc_delta_h Calculate Molar Enthalpy of Combustion (ΔcH°) calc_q->calc_delta_h compare Compare ΔcH° Values of Isomers calc_delta_h->compare conclusion Draw Conclusions on Stability vs. Branching compare->conclusion

Comparative Guide to the Validation of 2,2,4-Trimethylhexane Purity Using a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of 2,2,4-Trimethylhexane, a branched alkane used in various research and industrial applications. The accurate determination of its purity is critical for ensuring experimental reproducibility and product quality. This document outlines the use of a certified reference standard in conjunction with primary and alternative analytical techniques, presenting supporting experimental data and detailed protocols.

Primary Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is the most common and robust method for assessing the purity of volatile hydrocarbons like this compound.[1][2][3] It offers high resolution and sensitivity for separating and quantifying volatile organic compounds.

Experimental Protocol: GC-FID Analysis

A typical GC-FID protocol for the analysis of this compound is as follows:

  • Instrumentation: Agilent 6890N Gas Chromatograph with a 7683 series autoinjector and Flame Ionization Detector.[4]

  • Column: Agilent J&W DB-5ht ((5%-Phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, or equivalent non-polar capillary column.[5][6]

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: 5 minutes at 150°C.

  • Injector:

    • Mode: Split (50:1).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 300°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (Helium): 25 mL/min.

  • Sample Preparation:

    • Prepare a stock solution of the this compound Certified Reference Standard (CRS) at a concentration of 1000 µg/mL in n-hexane.

    • Prepare a solution of the test sample of this compound at the same concentration in n-hexane.

    • Dilute both solutions to a working concentration of approximately 100 µg/mL in n-hexane.

Data Presentation: Purity Assessment by GC-FID

The purity is determined by comparing the peak area of this compound in the test sample to that of the certified reference standard. The percentage purity is calculated using the area normalization method, assuming all components have a similar response factor with the FID.

Sample ID This compound Peak Area (%) Total Impurity Peak Area (%) Purity by GC-FID (%)
Certified Reference Standard 99.950.0599.95
Test Sample (Supplier A) 98.541.4698.54
Test Sample (Supplier B) 99.210.7999.21

Note: Data presented is representative.

Alternative Methods for Purity Validation

While GC-FID is the standard, other techniques can provide complementary information or be used as orthogonal methods for purity confirmation.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for identifying unknown impurities.[7][8][9] For branched alkanes, while the molecular ion may be weak or absent in highly branched structures, fragmentation patterns can help in structural elucidation.[7]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Agilent 7890B GC coupled to a 5977A Mass Selective Detector.

  • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[6]

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Oven Temperature Program: Same as GC-FID protocol.

  • Injector: Split (50:1), 250°C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

Data Presentation: Impurity Identification by GC-MS

Retention Time (min) Tentative Impurity Identification Proposed Structure Confirmation Basis
8.92C9 Alkane Isomer2,3,4-TrimethylhexaneMass spectrum matches library data
9.15C9 Alkane Isomer2,3,5-TrimethylhexaneMass spectrum matches library data
10.23C10 Alkane Isomer2,2,4,5-TetramethylhexaneMass spectrum matches library data

Note: Data presented is representative.

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[10][11][12] Purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[13]

Experimental Protocol: ¹H qNMR Analysis

  • Instrumentation: 600 MHz NMR Spectrometer.

  • Internal Standard: Maleic acid (Certified Reference Material).

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a precise volume of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: zg30.

    • Number of Scans: 16.

    • Relaxation Delay (D1): 30 s.

Data Presentation: Purity by qNMR

Sample ID Integral of Analyte Protons Integral of Internal Standard Protons Calculated Purity (%)
Test Sample (Supplier A) (Hypothetical Value)(Hypothetical Value)98.6
Test Sample (Supplier B) (Hypothetical Value)(Hypothetical Value)99.3

Note: Data presented is representative.

DSC is a thermoanalytical technique that can be used to determine the purity of crystalline organic compounds with a purity of ≥98%.[14][15][] The method is based on the principle of melting point depression, where impurities lower and broaden the melting range of a substance.

Experimental Protocol: DSC Analysis

  • Instrumentation: DSC with a refrigerated cooling system.

  • Sample Pans: Hermetically sealed aluminum pans.[17]

  • Sample Weight: 1-3 mg.

  • Temperature Program:

    • Equilibrate at -120°C.

    • Ramp to -80°C at 10°C/min.

    • Heating Rate: 1°C/min.

  • Atmosphere: Nitrogen purge gas (50 mL/min).

Data Presentation: Purity by DSC

Sample ID Melting Point Onset (°C) Heat of Fusion (J/g) Calculated Purity (mol %)
Test Sample (Supplier A) -108.5125.498.4
Test Sample (Supplier B) -107.8128.999.1

Note: Data presented is representative.

Method Comparison Summary

Analytical Method Principle Advantages Limitations
GC-FID Separation by volatility and detection by flame ionization.High sensitivity, robust, quantitative for volatile compounds.Requires reference standard for accurate quantification, does not provide structural information.
GC-MS Separation by volatility and detection by mass fragmentation.Provides structural information for impurity identification.Isomers can be difficult to distinguish, molecular ion may be absent for highly branched alkanes.[7]
qNMR Signal integration relative to a certified internal standard.Primary method, does not require an analyte-specific reference standard, highly accurate.[11][12]Lower sensitivity than GC, requires a soluble and stable internal standard that does not overlap with the analyte signals.
DSC Measurement of heat flow during melting.Absolute purity method for crystalline solids (≥98% purity), small sample size.[15]Not suitable for amorphous or thermally unstable compounds, not applicable to volatile liquids at their boiling point.

Visualizations

Experimental_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample This compound Test Sample Prep_GC Dilution in n-Hexane Sample->Prep_GC Prep_qNMR Weighing with Internal Standard Sample->Prep_qNMR Prep_DSC Direct Weighing in Pan Sample->Prep_DSC CRS Certified Reference Standard CRS->Prep_GC GC_FID GC-FID Prep_GC->GC_FID GC_MS GC-MS Prep_GC->GC_MS qNMR qNMR Prep_qNMR->qNMR DSC DSC Prep_DSC->DSC Data_Purity Purity Calculation (%) GC_FID->Data_Purity Data_ID Impurity Identification GC_MS->Data_ID qNMR->Data_Purity DSC->Data_Purity Data_Thermo Thermal Properties DSC->Data_Thermo

Caption: Experimental workflow for purity validation.

Purity_Validation_Logic cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal Methods for Confirmation cluster_impurity Impurity Profiling Primary_Method GC-FID Analysis Primary_Result Quantitative Purity (%) Primary_Method->Primary_Result Final_Purity Final Purity Assignment Primary_Result->Final_Purity qNMR qNMR Analysis qNMR_Result Confirmatory Purity (%) qNMR->qNMR_Result DSC DSC Analysis DSC_Result Confirmatory Purity (mol %) DSC->DSC_Result qNMR_Result->Final_Purity DSC_Result->Final_Purity GC_MS GC-MS Analysis Impurity_ID Structural Identification of Impurities GC_MS->Impurity_ID Impurity_ID->Final_Purity

References

A Researcher's Guide to Cross-Referencing Experimental Alkane Data with NIST Spectral Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification of chemical compounds is paramount. Alkanes, fundamental hydrocarbon structures, form the backbone of many organic molecules and are frequently encountered in a variety of analytical contexts. The National Institute of Standards and Technology (NIST) provides a comprehensive collection of spectral libraries that serve as a gold standard for chemical identification. This guide provides a framework for cross-referencing experimental data for alkanes with the extensive resources of the NIST spectral libraries.

Introduction to NIST Spectral Libraries for Alkanes

The NIST Chemistry WebBook is a publicly accessible database containing a vast array of chemical and physical data for thousands of compounds, including a significant collection for alkanes.[1][2][3] This resource includes mass spectra (electron ionization) and gas chromatographic retention data, which are crucial for the identification of volatile and semi-volatile organic compounds like alkanes.[1][4][5] The NIST Mass Spectrometry Data Center actively develops and evaluates these libraries to ensure data quality and reliability.[6][7]

The libraries are available in various formats and are often integrated into the software of analytical instrumentation from manufacturers like Agilent and Bruker.[8][9][10] The full NIST/EPA/NIH Mass Spectral Library is a comprehensive collection that undergoes regular updates, with the latest versions including hundreds of thousands of electron ionization (EI) spectra and retention indices.[8][9][11]

Experimental Protocols

To effectively compare experimental data with the NIST libraries, standardized analytical protocols are essential. The following outlines a general methodology for the analysis of a hypothetical alkane mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of an Alkane Mixture

Objective: To separate and identify the components of a mixed alkane standard (C7-C12).

Materials:

  • Mixed alkane standard (Heptane, Octane, Nonane, Decane, Undecane, Dodecane)

  • Helium (carrier gas)

  • GC-MS instrument equipped with a non-polar capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Prepare a 1 µL/mL solution of the mixed alkane standard in a suitable solvent (e.g., hexane).

  • GC Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-300

Data Presentation and Comparison

The primary data points for comparison between the experimental results and the NIST library are the mass spectrum and the retention index.

Mass Spectral Comparison

The electron ionization mass spectrum of an alkane is characterized by a series of fragment ions with a decreasing abundance of higher mass fragments. The molecular ion (M+) peak is often weak or absent. The fragmentation pattern, however, is highly reproducible and serves as a fingerprint for a specific alkane.

Table 1: Comparison of Experimental Mass Spectra with NIST Library Data for n-Decane

m/zExperimental Relative Abundance (%)NIST Library Relative Abundance (%)
43100100
578588
716062
854548
14257
Retention Index Comparison

The retention index (RI) is a normalized measure of the retention time of a compound on a specific gas chromatography column. It is a more robust parameter for compound identification than retention time alone, as it is less susceptible to variations in experimental conditions. The Kovats retention index is commonly used for alkanes on non-polar stationary phases.[12]

Table 2: Comparison of Experimental Retention Indices with NIST Library Data

AlkaneExperimental Retention Time (min)Experimental Retention IndexNIST Library Retention Index (Non-polar column)
n-Heptane5.21700700
n-Octane7.35800800
n-Nonane9.42900900
n-Decane11.3810001000
n-Undecane13.2511001100
n-Dodecane15.0312001200

Visualization of the Cross-Referencing Workflow

The process of identifying an unknown alkane by cross-referencing experimental data with the NIST library can be visualized as a systematic workflow.

cluster_exp Experimental Analysis cluster_nist NIST Library cluster_comp Data Comparison & Identification exp_sample Alkane Sample exp_gcms GC-MS Analysis exp_sample->exp_gcms exp_data Acquired Data (Mass Spectrum, Retention Time) exp_gcms->exp_data comp_ms Compare Mass Spectra exp_data->comp_ms comp_ri Calculate & Compare Retention Index exp_data->comp_ri nist_db NIST Chemistry WebBook nist_search Search by Name, Formula, or CAS nist_db->nist_search nist_spectra Reference Mass Spectra nist_search->nist_spectra nist_ri Reference Retention Indices nist_search->nist_ri nist_spectra->comp_ms nist_ri->comp_ri identification Compound Identification comp_ms->identification comp_ri->identification

Caption: Workflow for cross-referencing experimental data with NIST libraries.

Logical Relationship for Data Validation

The confidence in compound identification is significantly increased when multiple independent data points from the experimental analysis and the NIST library are in agreement. This logical relationship forms the basis of data validation.

cluster_validation Validation Logic exp_data Experimental Data match_ms Mass Spectrum Match? exp_data->match_ms match_ri Retention Index Match? exp_data->match_ri nist_data NIST Library Data nist_data->match_ms nist_data->match_ri match_ms->match_ri  AND further_investigation Further Investigation Required match_ms->further_investigation  No confident_id Confident Identification match_ri->confident_id  Yes match_ri->further_investigation  No

Caption: Logical steps for validating compound identification.

Conclusion

The NIST spectral libraries are an indispensable resource for the accurate identification of alkanes in various scientific disciplines. By following standardized experimental protocols and systematically comparing acquired mass spectra and retention indices with the extensive data within the NIST Chemistry WebBook, researchers can achieve a high degree of confidence in their analytical results. The integration of these libraries into modern analytical software further streamlines this critical cross-referencing process, empowering scientists to make informed decisions based on reliable compound identification.

References

A Comparative Analysis of 2,2,4-Trimethylhexane and Isooctane (2,2,4-Trimethylpentane) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties of 2,2,4-trimethylhexane and the well-established reference compound, isooctane (B107328) (2,2,4-trimethylpentane). This document is intended to assist researchers in selecting the appropriate branched alkane for applications such as non-polar solvents, reaction media, or as a component in fuel research.

Physicochemical Properties: A Head-to-Head Comparison

While both are highly branched alkanes, their structural differences, primarily the addition of a single carbon to the main chain of this compound, lead to notable variations in their physical properties. Isooctane is renowned for being the benchmark 100-point on the octane (B31449) rating scale.[1] The properties of these two compounds are summarized below for a direct comparison.

PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)
IUPAC Name This compound2,2,4-Trimethylpentane
Molecular Formula C₉H₂₀C₈H₁₈
Molecular Weight 128.26 g/mol [2]114.23 g/mol [1]
Boiling Point 125-127 °C99.3 °C[1]
Melting Point Data not readily available-107.4 °C[1]
Density 0.716 g/mL at 20 °C0.692 g/mL at 20 °C[1]
Refractive Index 1.403 at 20 °C1.391 at 20 °C
Flash Point 13 °C (closed cup)-12 °C (closed cup)
Research Octane Number (RON) Not experimentally determined100 (by definition)[1][3]
Motor Octane Number (MON) Not experimentally determined100 (by definition)[1][3]

Performance and Application Insights

Combustion Properties and Octane Rating:

Solvent Properties in Research and Pharmaceutical Applications:

Both this compound and isooctane are non-polar solvents and are largely immiscible with water.[4] In research and pharmaceutical settings, alkanes are utilized as solvents for non-polar compounds, in extraction and purification processes, and as reaction media for specific organic syntheses.[5][6] Their low reactivity makes them suitable for applications where an inert solvent is required. The choice between the two may depend on the desired boiling point and solvent power for a specific application. The higher boiling point of this compound could be advantageous in reactions requiring elevated temperatures.

Experimental Protocols

The determination of the physicochemical and performance properties of hydrocarbons like this compound and isooctane is governed by standardized experimental methods. These protocols ensure accuracy and reproducibility of results across different laboratories.

  • Octane Number Determination: The Research Octane Number (RON) and Motor Octane Number (MON) of spark-ignition engine fuels are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

    • RON (ASTM D2699): This method assesses fuel anti-knock performance under milder, low-speed engine conditions.

    • MON (ASTM D2700): This method evaluates anti-knock performance under more severe, high-speed and high-load conditions.

  • Boiling Point Distribution: The boiling range distribution of petroleum products can be determined by gas chromatography, as outlined in ASTM D2887 . This method provides a detailed analysis of the boiling points of the components within a sample.

  • Density Measurement: The density of light hydrocarbons can be measured using a pressure hydrometer according to ASTM D1657 . An alternative and highly accurate method for determining the density of petroleum distillates is using a digital density meter, as described in ASTM D4052 .

Structural and Property Relationships

The following diagram illustrates the structural differences between the two molecules and the resulting impact on their key physical properties. The longer carbon chain in this compound leads to stronger van der Waals forces between molecules, resulting in a higher boiling point and density compared to isooctane.

G cluster_isooctane Isooctane (2,2,4-Trimethylpentane) cluster_tmh This compound isooctane_struct C8H18 (Highly Branched) isooctane_props Lower Boiling Point (99.3°C) Lower Density (0.692 g/mL) isooctane_struct->isooctane_props Weaker van der Waals forces tmh_props Higher Boiling Point (125-127°C) Higher Density (0.716 g/mL) tmh_struct C9H20 (Highly Branched, Longer Chain) tmh_struct->tmh_props Stronger van der Waals forces

References

A Comparative Guide to Kovats Retention Index Analysis of Branched Alkanes on Diverse GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. Gas chromatography (GC) is a cornerstone technique for separating and analyzing volatile and semi-volatile compounds. The Kovats retention index (RI) system provides a standardized method for reporting retention times, enabling inter-laboratory data comparison. This guide offers a comparative analysis of the Kovats retention indices of various branched alkanes on two gas chromatography columns with different polarities: the non-polar DB-5 and the polar DB-Wax.

This analysis highlights the influence of stationary phase polarity on the elution order and retention of branched alkanes, providing valuable data for method development and compound identification.

Quantitative Data Summary: Kovats Retention Indices of Branched Alkanes

The following table summarizes the experimentally determined Kovats retention indices for a selection of branched alkanes on DB-5 (a non-polar column) and provides available data for a polar DB-Wax column. The data for the DB-5 column was primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2][3][4][5][6][7][8][9][10][11] It is important to note that comprehensive experimental data for the same set of branched alkanes on a DB-Wax column is less readily available in public databases.

Branched AlkaneIUPAC NameDB-5 (Non-polar) Kovats RIDB-Wax (Polar) Kovats RI
2,2,4-Trimethylpentane2,2,4-Trimethylpentane691.9Data not readily available
2,3-Dimethylpentane2,3-Dimethylpentane675.8[2][11]Data not readily available
2-Methylhexane2-Methylhexane668.2Data not readily available
3-Methylhexane3-Methylhexane672.7[1]Data not readily available
2,2-Dimethylhexane2,2-Dimethylhexane722.0[7]Data not readily available
2,4-Dimethylhexane2,4-Dimethylhexane736.0[3]Data not readily available
2,5-Dimethylhexane2,5-Dimethylhexane741.0Data not readily available
MethylcyclopentaneMethylcyclopentane627.3[5][10]Data not readily available

Note: The absence of readily available data for branched alkanes on DB-Wax columns in comprehensive databases like NIST highlights a potential area for further experimental investigation.

Experimental Protocols

The determination of Kovats retention indices requires a standardized experimental setup. Below is a typical protocol for the analysis of branched alkanes using gas chromatography.

1. Sample and Standard Preparation:

  • n-Alkane Standard Solution: Prepare a mixture of a homologous series of n-alkanes (e.g., C8-C20) in a volatile solvent such as hexane (B92381) or pentane. The concentration of each n-alkane should be sufficient to produce a distinct peak.

  • Analyte Solution: Prepare a dilute solution of the branched alkane(s) of interest in the same solvent used for the n-alkane standards.

2. Gas Chromatography (GC) Conditions:

ParameterDB-5 (Non-polar) AnalysisDB-Wax (Polar) Analysis
GC System Agilent 6890 GC or equivalentAgilent 6890 GC or equivalent
Column Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thicknessAgilent J&W DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless InletSplit/Splitless Inlet
Injector Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Split Ratio 50:150:1
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 50 °C, hold for 2 min; Ramp: 5 °C/min to 250 °C, hold for 5 minInitial: 50 °C, hold for 2 min; Ramp: 5 °C/min to 230 °C, hold for 5 min
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Detector Temperature 280 °C280 °C

3. Data Analysis and Kovats RI Calculation:

  • Inject the n-alkane standard solution and the analyte solution separately under the identical GC conditions.

  • Record the retention times (t_R) for each n-alkane and the branched alkane(s).

  • For a temperature-programmed analysis, the Kovats retention index (I) is calculated using the following formula:

    I = 100 * [n + (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]

    Where:

    • n is the carbon number of the n-alkane eluting immediately before the analyte.

    • N is the carbon number of the n-alkane eluting immediately after the analyte.

    • t_R(analyte) is the retention time of the analyte.

    • t_R(n) is the retention time of the n-alkane with carbon number n.

    • t_R(N) is the retention time of the n-alkane with carbon number N.

Visualizing the Workflow and Key Relationships

To better understand the experimental process and the factors influencing the Kovats retention index, the following diagrams are provided.

experimental_workflow cluster_gc Gas Chromatography Analysis cluster_data Data Analysis prep_alkanes Prepare n-Alkane Standard Mix gc_injection Inject Samples into GC prep_alkanes->gc_injection Inject Standard prep_analyte Prepare Branched Alkane Sample prep_analyte->gc_injection Inject Sample gc_separation Separation on GC Column gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection get_rt Obtain Retention Times gc_detection->get_rt calc_ri Calculate Kovats Retention Index get_rt->calc_ri logical_relationship cluster_factors Influencing Factors cluster_interaction Interaction cluster_outcome Result alkane_structure Branched Alkane Structure (Boiling Point, Shape) interaction Analyte-Stationary Phase Interaction alkane_structure->interaction column_polarity GC Column Stationary Phase (Polarity) column_polarity->interaction retention_time Retention Time interaction->retention_time kovats_index Kovats Retention Index retention_time->kovats_index

References

A Comparative Guide to the Structural Isomers: 2,2,4-Trimethylhexane and 2,3,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and physicochemical properties of two isomeric alkanes, 2,2,4-trimethylhexane and 2,3,4-trimethylhexane (B1604865). Both compounds share the same molecular formula, C9H20, and molecular weight, yet their distinct structural arrangements lead to notable differences in their physical characteristics and spectroscopic profiles.[1][2] This document outlines these differences through tabulated data, detailed experimental protocols, and spectroscopic analysis to assist researchers in distinguishing and understanding these molecules.

Molecular Structure

The fundamental difference between this compound and 2,3,4-trimethylhexane lies in the placement of the methyl (CH₃) groups along the hexane (B92381) backbone.

  • This compound: This isomer features two methyl groups on the second carbon atom and one methyl group on the fourth carbon atom of the hexane chain. This substitution pattern results in a quaternary carbon at the C2 position.

  • 2,3,4-Trimethylhexane: In this isomer, the methyl groups are located on the second, third, and fourth carbon atoms of the hexane chain. This structure contains three chiral centers at C2, C3, and C4.[3][4]

The structural dissimilarities are visualized in the following diagrams:

Caption: Molecular structure of this compound.

Caption: Molecular structure of 2,3,4-trimethylhexane.

Physicochemical Properties

The structural variations between the two isomers influence their intermolecular van der Waals forces, which in turn affects their physical properties such as boiling point, density, and refractive index. Generally, more branched alkanes have a smaller surface area, leading to weaker intermolecular forces and lower boiling points.

PropertyThis compound2,3,4-Trimethylhexane
Molecular Formula C₉H₂₀C₉H₂₀
Molecular Weight 128.26 g/mol 128.26 g/mol
CAS Number 16747-26-5921-47-1
Boiling Point 125-127 °C139.1 °C[5]
Density 0.716 g/mL at 20 °C0.7347 g/cm³ at 20 °C[5]
Refractive Index 1.403 at 20 °C1.404 at 20 °C[5]

Experimental Protocols

Standard methodologies for determining the physicochemical properties listed above are detailed below. These protocols are representative of the procedures that would be employed for the accurate measurement of these values for volatile liquid hydrocarbons.

G cluster_0 Boiling Point Determination (Thiele Tube Method) a Sample Preparation: Place a small amount of the trimethylhexane isomer into a fusion tube. b Capillary Inversion: Insert a sealed-end capillary tube (open end down) into the fusion tube. a->b c Apparatus Assembly: Attach the fusion tube to a thermometer. b->c d Heating: Place the assembly in a Thiele tube containing heating oil and heat gently. c->d e Observation: A steady stream of bubbles should emerge from the capillary tube. d->e f Cooling and Measurement: Remove heat and record the temperature at which the liquid is drawn into the capillary tube. This is the boiling point. e->f

Caption: Workflow for Boiling Point Determination.

G cluster_1 Density Measurement (Pycnometer Method) g Pycnometer Calibration: Determine the exact volume of the pycnometer using deionized water of a known temperature and density. h Sample Weighing: Weigh the clean, dry, and empty pycnometer. g->h i Sample Filling: Fill the pycnometer with the trimethylhexane isomer at a controlled temperature. h->i j Final Weighing: Weigh the filled pycnometer. i->j k Calculation: Calculate the density by dividing the mass of the sample (filled weight - empty weight) by the calibrated volume. j->k

Caption: Workflow for Density Measurement.

G cluster_2 Refractive Index Measurement (Abbe Refractometer) l Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index. m Sample Application: Place a few drops of the trimethylhexane isomer onto the prism of the refractometer. l->m n Measurement: Close the prism and adjust the light source and scale until the dividing line is sharp and centered. m->n o Reading: Read the refractive index from the scale. n->o

Caption: Workflow for Refractive Index Measurement.

Spectroscopic Analysis

The structural differences between this compound and 2,3,4-trimethylhexane are clearly delineated by various spectroscopic techniques.

¹H NMR Spectroscopy
  • This compound: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The nine protons of the two methyl groups at the C2 position and the one methyl group at the C4 position will likely appear as singlets or doublets, respectively, in the upfield region (around 0.8-1.0 ppm). The methylene (B1212753) (CH₂) and methine (CH) protons will exhibit more complex splitting patterns at slightly downfield shifts.

  • 2,3,4-Trimethylhexane: The ¹H NMR spectrum of this isomer is anticipated to be more complex due to the presence of three chiral centers, potentially leading to diastereotopic protons. The methyl groups at C2, C3, and C4 will likely appear as distinct doublets. The methine protons at these positions will show complex multiplets due to coupling with neighboring protons.

Mass Spectrometry

In mass spectrometry, both isomers will exhibit a molecular ion peak (M⁺) at m/z = 128. However, their fragmentation patterns will differ due to the variations in their carbon skeletons.

  • This compound: The presence of a quaternary carbon at C2 is expected to lead to a prominent fragmentation pathway involving the loss of a tert-butyl group ([M-57]⁺), resulting in a strong peak at m/z = 71.

  • 2,3,4-Trimethylhexane: Fragmentation is likely to occur at the various C-C bonds along the branched chain, leading to a series of fragment ions. The relative stability of the resulting carbocations will dictate the intensity of the corresponding peaks.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be very similar, as they are both saturated alkanes. Key characteristic absorptions will include:

  • C-H stretching vibrations: Strong absorptions in the 2850-2960 cm⁻¹ region.

  • C-H bending vibrations: Absorptions around 1450-1470 cm⁻¹ (for CH₂ and CH₃) and 1370-1380 cm⁻¹ (for CH₃). The presence of a gem-dimethyl group in this compound may result in a characteristic doublet in the C-H bending region.

Synthesis and Reactivity

Synthesis

Branched alkanes like the trimethylhexanes can be synthesized through various organic reactions:

  • Alkylation: The acid-catalyzed alkylation of isobutane (B21531) with isobutene is a common industrial method for producing highly branched alkanes, and isomers of trimethylhexane can be formed as byproducts.[5]

  • Grignard Reaction: A more controlled laboratory synthesis could involve the reaction of a suitable Grignard reagent with a ketone, followed by reduction of the resulting alcohol to the alkane. For example, the synthesis of 2,3,4-trimethylhexane could potentially start from the reaction of a Grignard reagent with a substituted pentanone.

Reactivity

As alkanes, both this compound and 2,3,4-trimethylhexane are relatively unreactive. Their primary reactions include combustion and free-radical halogenation.

  • Combustion: The heat of combustion is a measure of the stability of an isomer. Generally, more branched alkanes are more stable and have a lower heat of combustion. Therefore, it is expected that this compound, being more branched, would have a slightly lower heat of combustion than 2,3,4-trimethylhexane. This difference in stability also relates to their performance as fuel components, with more stable, highly branched alkanes often having higher octane (B31449) ratings.

  • Free-Radical Halogenation: The reactivity of C-H bonds towards free-radical halogenation follows the order: tertiary > secondary > primary.

    • This compound: This isomer has primary, secondary, and tertiary C-H bonds, as well as a quaternary carbon. Halogenation would likely occur preferentially at the tertiary C-H bond at the C4 position.

    • 2,3,4-Trimethylhexane: This isomer also possesses primary, secondary, and tertiary C-H bonds. The presence of multiple tertiary C-H bonds would lead to a mixture of halogenated products.

Conclusion

While this compound and 2,3,4-trimethylhexane are isomers with the same chemical formula, their distinct arrangements of methyl groups lead to measurable differences in their physical properties and spectroscopic signatures. This compound, with its greater branching, exhibits a lower boiling point. Their unique carbon skeletons result in different fragmentation patterns in mass spectrometry and distinct, albeit complex, ¹H NMR spectra. These structural nuances are also predicted to influence their chemical reactivity, particularly in areas such as combustion and free-radical substitution. A thorough understanding of these differences is crucial for researchers working with these compounds in various fields, from materials science to drug development.

References

Safety Operating Guide

Safe Disposal of 2,2,4-Trimethylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 2,2,4-trimethylhexane are critical for ensuring laboratory safety and environmental protection. This highly flammable liquid necessitates strict adherence to established protocols to mitigate risks of fire, explosion, and environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. The substance is a highly flammable liquid and vapor[1][2].

Key Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the accumulation of flammable vapors[3].

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces. Smoking is strictly prohibited in areas where it is handled or stored[1][2][3].

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[1][2].

  • Static Discharge: Take precautionary measures against static discharge by using grounded and bonded containers and receiving equipment. Use only non-sparking tools and explosion-proof electrical and ventilating equipment[1][2].

  • Storage: Store this compound in a cool, well-ventilated place with the container tightly closed[1][2][3].

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with national and local regulations. Under no circumstances should this chemical be disposed of down the drain[4].

  • Waste Identification and Segregation:

    • Clearly label containers of waste this compound as "Hazardous Waste".

    • Do not mix with other waste streams unless compatibility has been confirmed[1]. It is best practice to collect non-halogenated organic solvents separately from halogenated ones[5][6].

  • Containerization:

    • Use a suitable, properly labeled, and tightly closed container for waste accumulation[4][7]. The container must be compatible with the chemical.

    • Leave chemicals in their original containers for disposal whenever possible[1]. If transferring to a waste container, ensure the container is clean and appropriate for flammable liquids.

    • Do not fill waste containers to more than 80-90% of their capacity to allow for vapor expansion[7][8].

    • Keep the exterior of the waste container clean and free of chemical residue[7].

  • Waste Collection and Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from ignition sources[1][3].

    • For laboratories, it is recommended to keep waste solvent containers in a closed cupboard or a flammable storage cabinet when not in use[5].

  • Final Disposal:

    • The final disposal of this compound must be conducted by an approved and licensed waste disposal company[1][2].

    • The material may be sent to a licensed chemical destruction plant or be disposed of by controlled incineration with flue gas scrubbing[9].

    • Ensure that the waste is properly characterized and labeled for transport according to regulations (e.g., UN 3295 for HYDROCARBONS, LIQUID, N.O.S.)[1].

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValue
CAS Number 16747-26-5
Molecular Formula C9H20
Molecular Weight 128.26 g/mol
Appearance Colorless, clear liquid
Boiling Point 125 - 127 °C
Flash Point 13 °C (closed cup)
Relative Density 0.716 g/mL at 20 °C
Melting Point -120.15 °C

Source: ChemicalBook Safety Data Sheet[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal check_contamination Is it mixed with other chemicals? start->check_contamination segregate Segregate into appropriate waste stream (e.g., non-halogenated solvents) check_contamination->segregate Yes pure_waste Collect as pure this compound waste check_contamination->pure_waste No containerize Select a compatible, labeled waste container segregate->containerize pure_waste->containerize fill_container Fill container to <90% capacity and seal tightly containerize->fill_container store_waste Store in a cool, well-ventilated, designated area away from ignition sources fill_container->store_waste contact_disposal Arrange for pickup by an approved hazardous waste disposal company store_waste->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill or leak, the following steps should be taken:

  • Immediate Actions:

    • Ensure adequate ventilation and remove all sources of ignition[3][10].

    • Evacuate personnel to a safe area[3].

    • Be aware that vapors can accumulate in low areas[3].

  • Containment and Cleanup:

    • Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains[3].

    • Contain the spillage and then collect it with an electrically protected vacuum cleaner or by wet-brushing. Place the collected material in a container for disposal according to local regulations[3]. Alternatively, soak up the spill with an inert absorbent material and keep it in a suitable, closed container for disposal[10].

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2,2,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,2,4-Trimethylhexane in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor.[1] It may be fatal if swallowed and enters the airways.[2] Contact can cause skin and eye irritation, and inhalation of vapors may lead to drowsiness or dizziness.[3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired PPESpecifications and Remarks
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Inspect gloves for any signs of degradation or punctures before use. Change gloves frequently.
Body Protection Flame-retardant lab coat or chemical-resistant apron.Clothing should be made of a material that does not accumulate static charge.
Respiratory Protection Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with an organic vapor cartridge.For higher concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 16747-26-5[1][4]
Molecular Formula C9H20[1]
Molecular Weight 128.26 g/mol [1]
Appearance Colorless liquid[5]
Boiling Point 125-127 °C[4][5]
Melting Point -120.15 °C[5]
Flash Point 13 °C (closed cup)[5]
Density 0.716 g/mL at 20 °C[5]
Vapor Pressure 15.9 mmHg
Solubility Insoluble in water.

Toxicological Data and Exposure Limits

Table 3: Occupational Exposure Limits (OELs) for Nonane Isomers

Since specific OELs for this compound are not established, the limits for "Nonane, all isomers" should be used as a conservative guideline.

OrganizationLimitValue
ACGIH TLV-TWA (8-hour)200 ppm[3][6]
NIOSH REL-TWA (10-hour)200 ppm[3]
Cal/OSHA PEL-TWA (8-hour)200 ppm

It is crucial to maintain workplace exposures below these recommended limits.

Operational Plan: Step-by-Step Handling Procedures

  • Verify Chemical Identity: Confirm the container is correctly labeled as this compound.

  • Review Safety Data Sheet (SDS): Always consult the most recent SDS before use.

  • Ensure Proper Ventilation: Work must be conducted in a certified chemical fume hood.

  • Assemble PPE: Don all required personal protective equipment as detailed in Table 1.

  • Locate Safety Equipment: Ensure easy access to an eyewash station, safety shower, and fire extinguisher.

  • Grounding and Bonding: To prevent static discharge, ground and bond all containers and transfer equipment.

  • Dispensing: Use only non-sparking tools and equipment. Dispense the smallest quantity required for the experiment.

  • Avoid Inhalation: Keep the container sealed when not in use. Handle in a manner that minimizes the generation of vapors.

  • Prevent Contact: Avoid direct contact with skin and eyes. If contact occurs, follow the first aid measures outlined in Table 4.

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Emergency and First Aid Procedures

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

In case of a spill, evacuate the area, control ignition sources, and ventilate the space. For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

  • Designated Waste Container: Collect all this compound waste in a dedicated, clearly labeled, and chemically compatible container.

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Sealing: Keep the waste container tightly sealed when not in use.

  • Labeling: Ensure the waste container is labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.

  • Arrange for Pickup: Contact your institution's licensed hazardous waste disposal service for pickup and disposal.

  • Documentation: Maintain a record of the waste generated and its disposal.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before discarding it in the appropriate solid waste stream.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe management of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE CheckVentilation Verify Fume Hood Operation DonPPE->CheckVentilation LocateSafetyEquip Locate Safety Equipment CheckVentilation->LocateSafetyEquip GroundAndBond Ground and Bond Equipment LocateSafetyEquip->GroundAndBond Dispense Dispense Chemical GroundAndBond->Dispense PerformExperiment Perform Experiment Dispense->PerformExperiment Spill Spill Dispense->Spill StoreChemical Store Properly PerformExperiment->StoreChemical CollectWaste Collect Waste in Labeled Container PerformExperiment->CollectWaste Exposure Personal Exposure PerformExperiment->Exposure StoreWaste Store Waste in Satellite Area CollectWaste->StoreWaste ArrangePickup Arrange for Professional Disposal StoreWaste->ArrangePickup Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid Notify Notify EHS FirstAid->Notify Evacuate->Notify

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4-Trimethylhexane
Reactant of Route 2
Reactant of Route 2
2,2,4-Trimethylhexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.